molecular formula C13H19NO3 B12747383 9-Angeloylretronecine CAS No. 6922-62-9

9-Angeloylretronecine

Cat. No.: B12747383
CAS No.: 6922-62-9
M. Wt: 237.29 g/mol
InChI Key: VYUQPLFRNDQDHW-BTRLNGJCSA-N
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Description

9-Angeloylretronecine is a pyrrolizidine alkaloid (PA) with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is identified as a semiochemical, involved in the chemical communication systems of certain species . It is a naturally occurring plant metabolite found in species such as Heliotropium sarmentosum , where it has been reported as a predominant PA . Research into related PAs indicates they often serve as a core structural unit in a broader class of toxic and bioactive alkaloids, which are frequently studied for their role in plant defense mechanisms against herbivores and insects . The organ-specific and seasonal variation in its concentration, as observed in related plants, suggests a dynamic biological role that is of significant interest to ecological and phytochemical research . As a 1,2-unsaturated pyrrolizidine alkaloid, 9-Angeloylretronecine is of particular importance in toxicological and pharmacological studies. This class of compounds is investigated for its potential biological activities and its impact on drug discovery and safety, especially in the context of traditional medicines that contain these constituents . The compound is offered as a high-purity analytical standard to support reliable and reproducible results in these research areas. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6922-62-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1

InChI Key

VYUQPLFRNDQDHW-BTRLNGJCSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O

Canonical SMILES

CC=C(C)C(=O)OCC1=CCN2C1C(CC2)O

Origin of Product

United States

Foundational & Exploratory

Biological Sources and Technical Analysis of 9-Angeloylretronecine in Boraginaceae

[1][2][3]

Executive Summary

9-Angeloylretronecine represents a specific structural subclass of pyrrolizidine alkaloids (PAs) characterized by a retronecine necine base esterified at the C-9 position with angelic acid. While often overshadowed by more complex macrocyclic diesters (e.g., senecionine) or open-chain diesters (e.g., echimidine), this monoester serves as both a biosynthetic intermediate and a distinct chemotaxonomic marker within the Boraginaceae family.

For drug development professionals, understanding the occurrence of 9-Angeloylretronecine is critical not only for natural product discovery but for rigorous safety profiling. As a retronecine derivative, it possesses the 1,2-unsaturated necine system required for metabolic activation into hepatotoxic pyrroles. This guide synthesizes the biological distribution, biosynthetic origins, and isolation protocols for this compound, prioritizing data integrity and reproducible science.

Part 1: Chemotaxonomy and Biological Sources[3]

The distribution of 9-Angeloylretronecine in Boraginaceae is non-uniform. It appears predominantly in the tribes Lithospermeae and Boragineae. Unlike the Asteraceae family, where PAs are often sequestered as N-oxides of macrocyclic diesters, Boraginaceae species frequently accumulate open-chain mono- and diesters.

The following table aggregates confirmed biological sources where 9-Angeloylretronecine has been identified either as a major alkaloid or a significant minor component.

Table 1: Confirmed Boraginaceae Sources of 9-Angeloylretronecine[1][3][4]
GenusSpeciesTissue SourceCo-occurring AlkaloidsReference
Alkanna Alkanna orientalisRoots, Aerial parts7-Angeloylretronecine, Triangularine[1, 2]
Alkanna Alkanna tinctoriaRoots7-Angeloylretronecine, 9-Tigloylretronecine[2]
Echium Echium glomeratumWhole PlantEchimidine, Echiumine[3]
Echium Echium leiocarpaAerial partsIntermedine, 3'-Acetylintermedine[4]
Cerinthe Cerinthe minorAerial parts9-Angeloyl-7-viridiflorylretronecine (diester form)[2]
Symphytum Symphytum spp.[1][2][3]RootsIntermedine, Lycopsamine (often as precursors)[5]

Technical Note: Isomeric differentiation is vital. 9-Angeloylretronecine is the (Z)-isomer esterified at C-9. Its (E)-isomer counterpart is 9-Tigloylretronecine.[2] Analytical methods must resolve these geometric isomers, as they frequently co-occur in Alkanna species.

Part 2: Biosynthetic Mechanistics

The formation of 9-Angeloylretronecine follows the classic PA biosynthetic pathway, diverging at the acylation stage. The necine base, retronecine, is derived from L-ornithine/L-arginine via putrescine and homospermidine. The critical step for this specific target is the regioselective acylation of the C-9 hydroxyl group by an angeloyl-CoA donor.

Pathway Logic
  • Necine Base Formation: Homospermidine synthase (HSS) catalyzes the formation of homospermidine, the first committed step.

  • Cyclization: Oxidative cyclization yields the pyrrolizidine core (trachelanthamidine/isoretronecanol).

  • Hydroxylation & Desaturation: Specific P450 enzymes introduce the 1,2-double bond and C-7 hydroxyl to form Retronecine.

  • Acylation: A BAHD-family acyltransferase transfers the angeloyl moiety (from Isoleucine metabolism) to the C-9 position.

Visualization: Biosynthetic Pathway

Biosynthesiscluster_0Primary Metabolismcluster_1Necine Base Synthesiscluster_2EsterificationOrnithineL-OrnithinePutrescinePutrescineOrnithine->PutrescineODCHSDHomospermidinePutrescine->HSDHSS (Homospermidine Synthase)SpermidineSpermidineSpermidine->HSDHSSAldehydeDialdehydeIntermediateHSD->AldehydeDAO (Diamine Oxidase)TrachTrachelanthamidineAldehyde->TrachSpontaneous CyclizationRetronecineRetronecine(Necine Base)Trach->RetronecineP450 (Hydroxylation/Desaturation)Target9-AngeloylretronecineRetronecine->TargetBAHD Acyltransferase(C-9 Specific)AngCoAAngeloyl-CoAAngCoA->TargetAcyl Donor

Figure 1: Biosynthetic route from L-Ornithine to 9-Angeloylretronecine showing key enzymatic checkpoints.

Part 3: Extraction and Isolation Protocols

Extracting 9-Angeloylretronecine requires addressing two chemical realities:

  • N-Oxide Co-occurrence: In Boraginaceae, PAs exist largely as N-oxides (polar, water-soluble). Direct organic solvent extraction often misses the N-oxide fraction.

  • Ester Stability: The allylic ester at C-9 is susceptible to hydrolysis under strong alkaline conditions or enzymatic cleavage.

Self-Validating Protocol: Acid-Base Partition with Zinc Reduction

This protocol incorporates a reduction step to convert all N-oxides to tertiary bases, ensuring total alkaloid recovery.

Reagents Required[2]
  • Methanol (HPLC Grade)

  • Sulfuric Acid (0.5 M)

  • Zinc Dust (Activated)

  • Ammonia (25%)

  • Chloroform or Dichloromethane (DCM)

  • Internal Standard: Heliotrine (if available) or Caffeine.

Step-by-Step Methodology
  • Initial Extraction (Maceration):

    • Homogenize 50g of dried plant material (Alkanna or Echium roots).

    • Extract with 500mL Methanol for 24 hours at room temperature.

    • Validation: Repeat extraction 2x. Combine filtrates. Evaporate MeOH to dryness under reduced pressure (Rotavap < 40°C).

  • Acid Dissolution & Lipophilic Wash:

    • Resuspend the crude residue in 100mL 0.5 M H₂SO₄.

    • Partition with 50mL Hexane or Petroleum Ether (3x) to remove chlorophyll and lipids. Discard the organic layer.

    • Causality: PAs remain protonated (salt form) in the acid phase; lipids are removed.

  • N-Oxide Reduction (The Critical Step):

    • Add 2g of Zinc dust to the acidic aqueous phase.

    • Stir for 4-6 hours at room temperature.

    • Validation: Spot a chemically reduced aliquot on TLC against an N-oxide standard to confirm disappearance. Filter off excess Zinc.

  • Basification & Alkaloid Recovery:

    • Adjust pH of the filtrate to 9-10 using 25% Ammonia (on ice to prevent hydrolysis).

    • Immediately extract with Chloroform or DCM (4 x 50mL).

    • Causality: High pH deprotonates the amine, rendering the PA lipophilic. Immediate extraction prevents ester hydrolysis.

  • Purification:

    • Dry combined organic layers over anhydrous Na₂SO₄.

    • Evaporate to yield "Total Tertiary Alkaloid Fraction".

    • Isolate 9-Angeloylretronecine via Prep-HPLC (C18 Column, Gradient Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Extraction Workflow

ExtractionWorkflowBiomassDried PlantMaterialCrudeCrude MeOHExtractBiomass->CrudeMeOH ExtractionAcidPhaseAcid Phase(PA Salts)Crude->AcidPhase0.5M H2SO4+ Hexane WashReducedPhaseReduced Phase(Tertiary Bases)AcidPhase->ReducedPhaseZn DustReductionChloroformCHCl3 Phase(Free Bases)ReducedPhase->ChloroformpH 9 (NH4OH)+ CHCl3 ExtFinalIsolated9-AngeloylretronecineChloroform->FinalPrep-HPLC

Figure 2: Optimized Acid-Base partition workflow including Zinc reduction for total alkaloid recovery.

Part 4: Toxicological & Pharmacological Implications[5]

For drug development, 9-Angeloylretronecine presents a dual profile: a potential lead scaffold and a safety liability.

Mechanism of Hepatotoxicity

Like other 1,2-unsaturated PAs, 9-Angeloylretronecine is a pro-toxin.

  • Bioactivation: Cytochrome P450 enzymes (CYP3A4 in humans) oxidize the necine base to a pyrrolic ester (dehydro-PA).

  • Alkylation: The pyrrolic ester is a highly reactive electrophile. It releases the angelic acid anion to generate a carbocation at C-7 or C-9.

  • Adduct Formation: This carbocation alkylates DNA bases and liver proteins, leading to veno-occlusive disease (VOD) and potential genotoxicity.

Regulatory Thresholds

Current EMA and FDA guidance strictly limits PA intake.

  • Limit: < 1.0 µ g/day (cumulative PAs) for herbal products.

  • Relevance: If using Boraginaceae extracts for cosmetic or therapeutic purposes (e.g., Alkanna for dye, Symphytum for wound healing), rigorous quantification of 9-Angeloylretronecine is mandatory.

References

  • Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98.

  • El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282.

  • MedChemExpress. (2024). 9-Angeloylretronecine Product Information. MCE Catalog.

  • Hartmann, T., & Witte, L. (1995).[4] Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. Alkaloids: Chemical and Biological Perspectives, 9, 155-233.

  • Stegelmeier, B. L., et al. (1999). Pyrrolizidine alkaloid plants, metabolism and toxicity.[1][5][2][3][6] Journal of Natural Toxins, 8(1), 35-52.

9-Angeloylretronecine vs. 7-Angeloylretronecine isomer differences

Author: BenchChem Technical Support Team. Date: March 2026

Structural Isomerism, Analytical Differentiation, and Toxicological Implications[1]

Executive Summary

This technical guide provides a rigorous comparison between 9-Angeloylretronecine and 7-Angeloylretronecine , two isomeric pyrrolizidine alkaloids (PAs) of the retronecine type. While they share an identical molecular formula (


) and the hepatotoxic 1,2-unsaturated necine base core, they differ in the regiochemistry of esterification. This structural variance dictates distinct mass spectrometric fragmentation patterns, NMR chemical shifts, and metabolic hydrolysis rates.[1] Correct identification is critical for accurate toxicological risk assessment in pharmaceutical and food safety contexts.
Part 1: Structural & Stereochemical Analysis

Both compounds are monoesters of retronecine (


-hydroxymethyl-

-hydroxy-

-dehydropyrrolizidine).[1] The necine base retronecine possesses a double bond at the 1,2-position, a feature essential for metabolic activation into toxic pyrroles.[1]
1.1 Structural Comparison
  • 9-Angeloylretronecine: The angelic acid moiety ((Z)-2-methylbut-2-enoic acid) is esterified to the allylic hydroxyl group at C9. This position is sterically accessible and chemically reactive due to the allylic nature.

  • 7-Angeloylretronecine: The angelic acid moiety is esterified to the secondary hydroxyl group at C7. In retronecine, the C7-OH is in the

    
     (exo) configuration (
    
    
    
    ), often making this ester linkage more sterically hindered and resistant to hydrolysis compared to C9 esters.

Table 1: Physicochemical Properties

Feature9-Angeloylretronecine7-Angeloylretronecine
Molecular Formula


Monoisotopic Mass 237.1365 Da237.1365 Da
Ester Position C9 (Primary, Allylic)C7 (Secondary, Non-allylic)
Base Type Retronecine (1,2-unsaturated)Retronecine (1,2-unsaturated)
Stereochemistry (7R, 8R)-9-angeloyloxy...[1](7R, 8R)-7-angeloyloxy...[1]
Part 2: Analytical Differentiation (NMR & MS)[2][3]

Distinguishing these isomers requires precise interpretation of Nuclear Magnetic Resonance (NMR) shifts and Tandem Mass Spectrometry (MS/MS) fragmentation channels.

2.1 Nuclear Magnetic Resonance (NMR)

The "acylation shift" rule is the gold standard for identification. Acylation of a hydroxyl group causes a significant downfield shift (


 ppm) of the proton attached to the same carbon (geminal proton).

Table 2: Diagnostic


 NMR Shifts (400 MHz, 

)
Proton9-Angeloylretronecine (

ppm)
7-Angeloylretronecine (

ppm)
Mechanistic Explanation
H-9 4.80 – 5.00 (Downfield)4.00 – 4.30 (Upfield)Esterification at C9 deshields H-9 protons significantly.[1]
H-7 4.00 – 4.40 (Upfield)5.00 – 5.60 (Downfield)Esterification at C7 deshields the H-7 methine proton.
H-2 5.70 – 5.905.70 – 5.90Vinylic proton; shifts are subtle and less diagnostic.
Olefinic H (Angeloyl) 6.00 – 6.20 (qq)6.00 – 6.20 (qq)Characteristic of the angelic acid side chain (Z-isomer).

Expert Insight: In 7-angeloylretronecine, the H-7 signal often appears as a multiplet due to coupling with H-8 and H-6, whereas H-9 in 9-angeloylretronecine appears as an AB system or singlet depending on solvent and conformation.[1]

2.2 Mass Spectrometry (MS/MS)

Fragmentation patterns in ESI-MS/MS are dictated by the stability of the carbocations formed after ester cleavage.

  • 9-Angeloylretronecine: The C9-O bond is allylic and weak. Cleavage is facile, leading to characteristic ions representing the necine base minus the acid.

    • Diagnostic Ions:

      
      94 , 156 .
      
  • 7-Angeloylretronecine: Cleavage of the C7 ester is less favorable than the allylic C9.

    • Diagnostic Ions:

      
      220  (often Base Peak, 
      
      
      
      ), 136 , 120 .[1]

MS_Fragmentation Precursor Precursor Ion [M+H]+ = 238 Iso9 9-Angeloylretronecine Precursor->Iso9 Isomer ID Iso7 7-Angeloylretronecine Precursor->Iso7 Isomer ID Frag9_1 m/z 138 [Retronecine+H]+ Iso9->Frag9_1 Loss of Angelic Acid (Allylic Cleavage) Frag9_3 m/z 156 Characteristic Iso9->Frag9_3 Specific Rearrangement Frag9_2 m/z 94 Characteristic Frag9_3->Frag9_2 - C2H4O Frag7_1 m/z 220 [M - H2O]+ (Base Peak) Iso7->Frag7_1 Loss of H2O (Stable Cation) Frag7_3 m/z 136 Iso7->Frag7_3 Loss of C5H8O2 Frag7_2 m/z 120 Retro-Diels-Alder Frag7_3->Frag7_2 RDA

Figure 1: Comparative MS/MS fragmentation pathways. Note the prominence of m/z 94/156 for the 9-isomer versus m/z 220 for the 7-isomer.

Part 3: Biosynthetic Origins[1]

Understanding the biosynthesis clarifies why these isomers co-occur. They share a common precursor pathway until the final acylation steps, where specific acyltransferases dictate the regioselectivity.

Biosynthesis Orn L-Ornithine Put Putrescine Orn->Put HSD Homospermidine Put->HSD HSS Retro Retronecine (Necine Base) HSD->Retro Cyclization & Oxidation Iso9 9-Angeloylretronecine Retro->Iso9 9-O-Acyltransferase + Angeloyl-CoA Iso7 7-Angeloylretronecine Retro->Iso7 7-O-Acyltransferase + Angeloyl-CoA HSS HSS (Homospermidine Synthase)

Figure 2: Divergent acylation of the retronecine base yields the C7 and C9 isomers.[1]

Part 4: Toxicology & Mechanism of Action[6]

Both isomers are 1,2-unsaturated pyrrolizidine alkaloids , classifying them as pro-toxins.[1] They are not toxic per se but undergo metabolic activation in the liver.

4.1 Metabolic Activation (Bioactivation)

The toxicity is driven by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).

  • Dehydrogenation: The necine base is oxidized to a dehydropyrrolizidine (pyrrole) derivative.

  • Ester Hydrolysis: The pyrrole esters are highly reactive electrophiles.

  • Adduct Formation: These electrophiles cross-link DNA and proteins, causing hepatotoxicity (Veno-Occlusive Disease/HSOS) and genotoxicity.

4.2 Isomer-Specific Toxicity Nuances

While both are toxic, the C9-ester (allylic) is generally more susceptible to hydrolysis.[1] However, in the context of metabolic activation, diesters are typically more potent than monoesters.[1] Between the two monoesters:

  • 9-Angeloylretronecine: The allylic ester may facilitate faster formation of the reactive carbonium ion at C9 upon metabolic activation.

  • 7-Angeloylretronecine: Often considered slightly less potent than macrocyclic diesters but still capable of generating DNA adducts.

Toxicity PA 1,2-Unsaturated PA (7- or 9-Angeloylretronecine) DHP Dehydropyrrolizidine (Pyrrole Ester) PA->DHP Dehydrogenation CYP CYP450 (Liver) Oxidation Necine Necine Pyrrole (Alcohol) DHP->Necine Hydrolysis (Detox/Tox) DNA DNA/Protein Adducts DHP->DNA Electrophilic Attack Hydrolysis Hydrolysis Tox Hepatotoxicity (HSOS / VOD) DNA->Tox

Figure 3: The shared metabolic activation pathway leading to hepatotoxicity.

Part 5: Experimental Protocols
5.1 Extraction and Isolation

To separate these isomers from plant matrix (e.g., Boraginaceae species):

  • Extraction: Macerate dried plant material in MeOH:Water (80:20) acidified with 0.1M HCl.

  • Reduction (Optional): If N-oxides are present, reduce with Zinc dust/HCl to convert all to free tertiary bases for easier chromatographic separation.

  • SPE Cleanup: Use SCX (Strong Cation Exchange) cartridges. Load at pH 2, wash with MeOH, elute with ammoniated MeOH.[1]

  • Separation: These isomers are difficult to resolve on C18. PFP (Pentafluorophenyl) or HILIC columns are recommended for isomeric separation.

5.2 LC-MS/MS Method Parameters
  • Column: Kinetex PFP (

    
     mm, 1.7 
    
    
    
    m).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 mins. (Isomers typically elute close together; PFP provides selectivity for the aromatic/ester differences).

  • Detection: MRM Mode.

    • 9-Angeloyl: 238

      
       94, 238 
      
      
      
      138.[1]
    • 7-Angeloyl: 238

      
       220, 238 
      
      
      
      120.[1]
References
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. Link

  • Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity. Link

  • Mass spectrometry of some pyrrolizidine alkaloids. Phytochemistry. Link

  • Structure elucidation of pyrrolizidine alkaloids by NMR spectroscopy. Magnetic Resonance in Chemistry. Link

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins. Link

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of Retronecine 9-Angelate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retronecine 9-angelate is a monoester pyrrolizidine alkaloid (PA), a class of natural compounds known for their significant toxicological properties, primarily hepatotoxicity.[1][2] This guide provides a detailed examination of the chemical and physical characteristics of retronecine 9-angelate, with a strong focus on its stability and degradation pathways. Understanding these properties is critical for accurate analytical quantification, toxicological assessment, and the development of potential therapeutic agents. The molecule's stability is largely dictated by the lability of its allylic ester group at the C-9 position, which is susceptible to both chemical and enzymatic hydrolysis.[3] Furthermore, metabolic activation of the retronecine core into reactive pyrrolic species is a key process underlying its toxicity.[4][5] This document synthesizes current knowledge, providing practical guidance on experimental design, analysis, and handling of this compound.

Introduction to Retronecine Alkaloids

Pyrrolizidine alkaloids are a large group of secondary metabolites found in thousands of plant species worldwide, notably in the families Boraginaceae, Asteraceae, and Fabaceae.[1][4] Their basic structure consists of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids.[4] The most common necine base is retronecine, which possesses hydroxyl groups at the C-7 and C-9 positions available for esterification.[4]

These compounds are of significant interest due to their prevalence as contaminants in herbal medicines, teas, honey, and other agricultural products, posing a risk to human and animal health.[1] The toxicity of PAs is intrinsically linked to their chemical structure; specifically, a 1,2-double bond in the retronecine ring is a prerequisite for metabolic activation to toxic pyrrolic derivatives.[6][7] PAs can be classified as monoesters, open-chain diesters, or cyclic diesters, with toxicity generally following the order: open-ring diester > cyclic diester > monoester.[2][6]

Retronecine 9-angelate, as a monoester, is a valuable subject of study for understanding the fundamental mechanisms of PA toxicity and metabolism. This guide will focus on the specific chemical properties and stability profile of the 9-angelate isomer, a crucial aspect for any researcher working with this or related compounds.

Chemical Identity and Structure

While the 7-angeloyl isomer of retronecine is well-documented, specific data for the 9-angeloyl isomer is less common. However, its identity can be clearly defined. Treatment of (+)-retronecine with various acid anhydrides is known to produce mixtures of 7- and 9-monoesters.[8]

  • Chemical Name: [(1R,8R)-1-hydroxy-2,3,5,8-tetrahydro-1H-pyrrolizin-7-yl]methyl (2Z)-2-methylbut-2-enoate

  • Synonyms: 9-Angeloylretronecine

  • Molecular Formula: C₁₃H₁₉NO₃

  • Molecular Weight: 237.29 g/mol .[9]

The structure consists of the retronecine core with angelic acid esterified at the primary allylic C-9 hydroxymethyl group.

Caption: Chemical structure of Retronecine 9-angelate.

Physicochemical and Analytical Data

While specific experimental data for retronecine 9-angelate is sparse, properties can be inferred from its structure and data for similar PAs.

Table 1: Physicochemical Properties of Retronecine and Related Esters

PropertyValue / DescriptionSource / Rationale
Appearance Likely off-white to light brown solid.Based on related compounds.[11]
Molecular Weight 237.29 g/mol PubChem (for 7-isomer).[9]
Solubility Slightly soluble in ethanol and methanol. Limited water solubility, but higher than diesters due to the free hydroxyl group.Based on retronecine.[11]
Storage Temperature 2-8°C, under inert gas.Sigma-Aldrich.[11][12]
Shelf Life Limited; prone to hydrolysis.Sigma-Aldrich.[11][12]
XLogP3-AA ~0.5PubChem (for 7-isomer).[9]
Analytical Methodologies

The quantification and identification of PAs, including retronecine 9-angelate, are typically performed using chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for its sensitivity and specificity.[13][14]

Experimental Protocol: Quantification of Total Retronecine Esters in a Plant Matrix

This protocol is adapted from a method for quantifying total retronecine-type PAs and provides a framework for analysis.[14] The principle relies on the hydrolysis of all retronecine esters to the common retronecine core, which is then derivatized for sensitive detection.

1. Extraction: a. Weigh 1.0 g of homogenized, dried plant material into a flask. b. Add 20 mL of 0.05 M H₂SO₄ in methanol. c. Sonicate for 30 minutes, then allow to stand for 1 hour. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

2. Hydrolysis: a. Evaporate the combined extracts to dryness under reduced pressure. b. Re-dissolve the residue in 10 mL of 2 M NaOH. c. Heat the solution at 90°C for 2 hours to hydrolyze the ester bonds, yielding the retronecine core. d. Cool the solution and neutralize with 2 M H₂SO₄.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the neutralized hydrolysate onto the cartridge. c. Wash with 10 mL of water to remove polar impurities. d. Elute the retronecine with 10 mL of methanol. e. Evaporate the eluate to dryness.

4. Derivatization & Analysis (Example): a. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. b. Analyze using a validated LC-MS/MS method for retronecine.[13] c. Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer. d. Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). e. Mobile Phase: Gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. f. Detection: Multiple Reaction Monitoring (MRM) mode. For the retronecine core (precursor ion [M+H]⁺ m/z 156), characteristic product ions would be monitored.

Causality: The hydrolysis step is crucial because it converts a multitude of different PA esters into a single, quantifiable analyte (retronecine). This simplifies the analysis by eliminating the need for numerous individual reference standards, which are often commercially unavailable.[14][15] The SPE cleanup removes matrix components that could interfere with LC-MS/MS detection (ion suppression).

Caption: General workflow for the analysis of total retronecine-type PAs.

Chemical Reactivity and Stability

The stability of retronecine 9-angelate is a critical factor in its handling, analysis, and biological activity. The primary degradation pathways involve hydrolysis of the ester bond and oxidation of the necine core.

Hydrolysis

Hydrolysis is the most significant degradation pathway for retronecine esters, cleaving the molecule into retronecine and angelic acid.[4] This reaction can be catalyzed by acid, base, or enzymes (esterases).

  • Mechanism: The ester linkage is susceptible to nucleophilic attack. Under alkaline conditions, hydroxide ions attack the carbonyl carbon, leading to the cleavage of the C-O bond between the acyl group and the retronecine core.

  • Positional Influence: The ester at the C-9 position is an allylic ester. This structural feature makes it significantly more susceptible to hydrolysis than an ester at the C-7 position.[3] Studies on retronecine diesters have shown that enzymatic hydrolysis occurs preferentially at the allylic 9-ester group.[3] This increased lability is a key factor in its detoxification, as hydrolysis is generally considered a detoxification pathway that precedes excretion.[4][5]

Caption: Alkaline hydrolysis of retronecine 9-angelate.

Metabolic Activation and Oxidation

While hydrolysis is a detoxification pathway, the retronecine core itself can be metabolically activated into highly reactive toxic species. This bioactivation is the primary mechanism of PA-induced hepatotoxicity.[1][6]

  • N-Oxidation: The tertiary amine of the retronecine core can be oxidized by flavin-containing monooxygenases (FMOs) to form the corresponding retronecine N-oxide. This is generally considered a detoxification step, as N-oxides are more water-soluble and readily excreted.[4] However, they can be reduced back to the parent PA in the gut.

  • Dehydrogenation: The critical activation step is carried out by cytochrome P450 (CYP) enzymes in the liver.[7] The CYP enzymes (e.g., CYP3A4) introduce a double bond into the pyrrolizidine ring, converting the PA into a highly reactive dehydropyrrolizidine alkaloid (DHPA), also known as a pyrrolic ester.[5][7] These DHPAs are potent electrophiles that can readily alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][5]

Metabolic_Activation cluster_detox Detoxification Pathways cluster_tox Toxification Pathway PA Retronecine Ester (e.g., 9-Angelate) Hydrolysis Hydrolysis (Esterases) PA->Hydrolysis N_Oxide PA N-Oxide PA->N_Oxide FMOs (N-Oxidation) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) PA->DHPA CYP450s (Dehydrogenation) Necine Retronecine + Necic Acid Hydrolysis->Necine Excretion2 Excretion N_Oxide->Excretion2 Excretion1 Excretion Necine->Excretion1 Adducts DNA & Protein Adducts DHPA->Adducts Alkylation Toxicity Hepatotoxicity Genotoxicity Adducts->Toxicity

Caption: Metabolic pathways of retronecine-type pyrrolizidine alkaloids.

Photostability and Thermal Stability
  • Photostability: As a complex organic molecule with multiple chromophores (the ester carbonyl and the double bond), it is prudent to assume sensitivity to UV light. Confirmatory photostability testing, following guidelines such as ICH Q1B, should be performed if the compound is to be developed for pharmaceutical use or as an analytical standard.[14] This involves exposing the substance to a standardized light source and quantifying the degradation.

  • Thermal Stability: The compound is a solid with a relatively high molecular weight. While stable at recommended storage temperatures (2-8°C), it may decompose at elevated temperatures. The ester linkage could be susceptible to thermolysis. Any analytical method involving heat (e.g., Gas Chromatography) would require careful validation to ensure the compound does not degrade in the injector port.[13]

Storage and Handling

Based on the known chemical properties and stability profile, the following recommendations are provided for researchers and laboratory personnel:

  • Storage: Retronecine 9-angelate and its solutions should be stored at refrigerated temperatures (2-8°C).[11] For long-term storage, freezing (-20°C) is recommended. The solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11]

  • Light Protection: Protect the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[14]

  • pH Considerations: Avoid strongly acidic or basic conditions in solutions to prevent rapid hydrolysis. Buffering solutions to a neutral or slightly acidic pH (e.g., pH 5-6) is advisable for short-term storage.

  • Safety Precautions: Given that retronecine-type PAs are known hepatotoxins and potential carcinogens, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Retronecine 9-angelate is a representative monoester PA whose chemical behavior is governed by its retronecine core and its labile allylic ester group. Its stability is a major concern, with hydrolysis being the primary non-metabolic degradation pathway, a reaction that proceeds rapidly at the C-9 position. From a toxicological standpoint, the most critical reaction is the metabolic dehydrogenation by CYP450 enzymes to form highly reactive pyrrolic esters, the ultimate cause of its toxicity. A thorough understanding of these properties is essential for any scientific investigation, from ensuring the integrity of analytical standards to designing meaningful toxicological studies and developing strategies to mitigate the risks associated with these widespread natural toxins.

References

  • Mattocks, A. R., & White, I. N. (1982). Hydrolysis and hepatotoxicity of retronecine diesters. PubMed. Available at: [Link]

  • Cui, Y., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. MDPI. Available at: [Link]

  • Retronecine - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 480-85-3). Chromanova. Available at: [Link]

  • Pereira, C., et al. (2024). Pyrrolizidine Alkaloids. Encyclopedia MDPI. Available at: [Link]

  • Robins, D. J. (1979). Synthesis and Biosynthesis of Pyrrolizidine Alkaloids. Enlighten Theses. Available at: [Link]

  • Khan, R. N., & Spenser, I. D. (1985). Biosynthesis of retronecine. ResearchGate. Available at: [Link]

  • Fleet, G. W. J., & Smith, P. W. (1985). An enantiospecific synthesis of (+)-retronecine and related alkaloids. RSC Publishing. Available at: [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. Available at: [Link]

  • Brandi, A., et al. (1991). Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Haas, M., et al. (2023). Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery. kluedo. Available at: [Link]

  • Zhang, L., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. ResearchGate. Available at: [Link]

  • Reaction scheme for total synthesis of the natural product Retronecine (Tufariello). (2020). Total-Synthesis.com. Available at: [Link]

  • can't understand this mechanism...synthesis of retronecine. (2024). Reddit. Available at: [Link]

  • Autohydrolysis of Diglycine‐Activated Succinic Esters Boosts Cellular Uptake. Wiley Online Library. Available at: [Link]

  • 9-Angeloylretronecine. PubChem. Available at: [Link]

  • 7-Angelylretronecine. PubChem. Available at: [Link]

  • 7-ANGELYLRETRONECINE. gsrs. Available at: [Link]

  • Zhang, F., et al. (2007). Quantitative analysis of total retronecine esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography. PubMed. Available at: [Link]

  • Retrorsine. PubChem. Available at: [Link]

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Biosynthetic Pathway of Angeloyl-Esterified Retronecine Bases

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the biosynthetic pathway for angeloyl-esterified retronecine bases. It synthesizes established enzymatic mechanisms with current genomic evidence, specifically addressing the formation of the necine base (retronecine), the generation of the acyl donor (angeloyl-CoA), and the terminal esterification logic.

Technical Guide for Researchers & Metabolic Engineers

Executive Summary

Angeloyl-esterified retronecine bases represent a potent subclass of pyrrolizidine alkaloids (PAs), characterized by a 1,2-unsaturated necine base (retronecine) esterified with angelic acid ((Z)-2-methylbut-2-enoic acid). These compounds, found predominantly in Asteraceae (tribe Senecioneae) and Boraginaceae, exhibit significant hepatotoxicity via metabolic activation to pyrrolic esters.

For drug development and metabolic engineering professionals, the pathway is defined by three distinct metabolic modules:

  • The Necine Core Assembly: A conserved pathway evolving from primary polyamine metabolism, gated by Homospermidine Synthase (HSS).

  • The Acyl Donor Synthesis: The recruitment of branched-chain amino acid (BCAA) catabolism to generate Angeloyl-CoA.

  • The Esterification Interface: The diversification step mediated by the BAHD acyltransferase superfamily.

Part 1: The Retronecine Core Assembly

The retronecine moiety is the structural foundation of hepatotoxic PAs. Its biosynthesis is a diversion from primary polyamine metabolism, specifically hijacking the spermidine pathway.

Precursor Origins and the HSS Gating Step

The pathway initiates with L-Ornithine (or L-Arginine), which is decarboxylated to Putrescine . The critical divergence from primary metabolism is catalyzed by Homospermidine Synthase (HSS) .

  • Enzyme: Homospermidine Synthase (EC 2.5.1.45).[1]

  • Evolutionary Insight: HSS evolved via gene duplication from Deoxyhypusine Synthase (DHS), an essential enzyme for eIF5A activation.[2][3] Unlike DHS, HSS cannot bind eIF5A and exclusively catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine.

  • Mechanism:

    • Spermidine binds to HSS; NAD+ accepts a hydride.[4]

    • 1,3-diaminopropane is eliminated, forming an enzyme-bound imine intermediate.

    • Putrescine attacks the intermediate.

    • NADH reduces the product to release Homospermidine .

Cyclization and Desaturation (The "Black Box")

Following homospermidine formation, the pathway undergoes a series of oxidations to form the bicyclic ring. While HSS is fully characterized, the subsequent enzymes are often putative, relying on copper-dependent amine oxidases (CuAO) and alcohol dehydrogenases.

  • Oxidative Deamination: Homospermidine is oxidized (likely by CuAO) to 4,4'-iminodibutanal.

  • Mannich Cyclization: Spontaneous intramolecular Mannich reaction yields pyrrolizidine-1-carbaldehyde.

  • Reduction: Conversion to 1-hydroxymethylpyrrolizidine (trachelanthamidine/isoretronecanole).

  • Desaturation: A cryptic desaturation step (likely P450-mediated) introduces the C1,2-double bond and C7-hydroxylation to yield Retronecine .

Visualization: Retronecine Core Pathway

RetronecinePath Orn L-Ornithine Put Putrescine Orn->Put Decarboxylation HSS Homospermidine Synthase (HSS) Put->HSS Spd Spermidine Spd->HSS + Spermidine HSD Homospermidine Ald 4,4'-Iminodibutanal HSD->Ald Oxidation (CuAO) P1C Pyrrolizidine-1-carbaldehyde Ald->P1C Mannich Cyclization Tra 1-Hydroxymethylpyrrolizidine P1C->Tra Reduction Ret Retronecine (Necine Base) Tra->Ret Hydroxylation & Desaturation ODC ODC HSS->HSD Aminobutyl transfer CuAO Amine Oxidase (CuAO) P450 P450 / Desaturase

Caption: The conversion of primary polyamines to the retronecine core. HSS is the committed gateway enzyme.

Part 2: The Necic Acid Origins (Angeloyl-CoA)

The "angeloyl" moiety is not derived from acetate/mevalonate but is a product of branched-chain amino acid (BCAA) catabolism.[5] The specific stereochemistry ((Z)-isomer) is crucial.

L-Isoleucine Catabolism

The pathway recruits the catabolic route of L-Isoleucine .[5]

  • Transamination: L-Isoleucine

    
     2-keto-3-methylvalerate.
    
  • Decarboxylation: Converted to 2-methylbutyryl-CoA.

  • Dehydrogenation: Converted to Tiglyl-CoA ((E)-2-methylbut-2-enoyl-CoA).

The Isomerization Switch

Standard catabolism produces Tiglyl-CoA (trans). However, the specific esterification requires Angeloyl-CoA (cis).

  • Mechanism: An Enoyl-CoA Isomerase or a specific hydratase/dehydratase complex catalyzes the trans-to-cis isomerization.

  • Significance: This step distinguishes PA-producing plants from those simply catabolizing isoleucine for energy.

Visualization: Angeloyl-CoA Synthesis

AngeloylPath Iso L-Isoleucine KMV 2-keto-3-methylvalerate Iso->KMV Transamination MBC 2-methylbutyryl-CoA KMV->MBC Decarboxylation Tig Tiglyl-CoA (Trans-isomer) MBC->Tig Dehydrogenation Ang Angeloyl-CoA (Cis-isomer) Tig->Ang Isomerization BCAT BCAT DH Acyl-CoA DH ISO Enoyl-CoA Isomerase

Caption: Derivation of the acyl donor Angeloyl-CoA from L-Isoleucine via the Tiglyl-CoA intermediate.[5]

Part 3: The Coupling (Acyltransferase Activity)

The final assembly involves esterifying the hydroxyl groups of retronecine (C7 and/or C9) with angeloyl-CoA. This is catalyzed by the BAHD Acyltransferase superfamily.[6]

The BAHD Acyltransferase Superfamily

Unlike the highly specific HSS, the acylation step is likely performed by enzymes with broader substrate tolerance, allowing for the "plasticity" seen in PA structures.

  • Gene Family: BAHD (named after BEAT, AHCT, HCBT, DAT).[7]

  • Active Site Motif: HXXXD . The Histidine acts as a general base to deprotonate the alcohol group on Retronecine, facilitating nucleophilic attack on the thioester carbonyl of Angeloyl-CoA.

  • Reaction Logic:

    
    
    
Regioselectivity
  • C7 vs. C9: Distinct BAHD isozymes likely control the position of acylation.

  • Polyesters: In compounds like Triangularine, multiple acylation events occur. The first esterification changes the solubility and reactivity of the base, often facilitating transport from the root (synthesis site) to the shoot.

Part 4: Experimental Protocols for Pathway Elucidation

Stable Isotope Feeding (Precursor Tracking)

To validate the incorporation of isoleucine vs. threonine into the angeloyl moiety:

  • Substrates: Synthesize [U-13C, 15N]-L-Isoleucine and [1-13C]-Tiglic acid.

  • Administration: Apply via hydroponic root uptake to Senecio or Borago species (early vegetative stage).

  • Extraction: Acid-base extraction of alkaloids after 48-72 hours.

  • Analysis: 13C-NMR and LC-MS/MS.

    • Success Metric: Observation of specific 13C coupling patterns in the ester side chain of the isolated PA, confirming the intact transfer of the C5 skeleton.

Transcriptome-Guided Gene Discovery

To identify the specific BAHD acyltransferase:

  • Tissue Sampling: Dissect roots (synthesis site) vs. leaves (storage site).

  • Co-Expression Analysis: Sequence RNA (RNA-Seq). Filter for genes co-expressed with HSS (the bait gene).

  • Motif Filtering: Search candidates for the HXXXD and DFGWG motifs (canonical BAHD signatures).

  • Heterologous Expression: Clone candidates into E. coli or S. cerevisiae. Feed Retronecine and Angeloyl-CoA. Monitor for ester formation via LC-MS.

Part 5: Implications for Drug Development

Understanding this pathway allows for:

  • Detoxification: Silencing HSS or the specific BAHD in medicinal crops (e.g., Comfrey, Borage) to eliminate toxic PAs while retaining other beneficial metabolites.

  • Combinatorial Biosynthesis: Using the promiscuous nature of BAHDs to attach novel acyl groups to the retronecine core, potentially separating the therapeutic bioactivity from the hepatotoxic pyrrole formation.

References

  • Ober, D., & Hartmann, T. (1999).[3] Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase.[1][2] Proceedings of the National Academy of Sciences. Link

  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules.[1][2][4][8][9][10][11][12][13][14][15][16] Link

  • D'Auria, J. C. (2006). Acyltransferases in plant secondary metabolism: the BAHD family.[6][7][11] Current Opinion in Plant Biology. Link

  • Reimann, A., et al. (2004).[3][17] Phylogenetic analysis of the recruitment of homospermidine synthase from deoxyhypusine synthase in the biosynthesis of pyrrolizidine alkaloids.[17] Phytochemistry.[1][4][12][13][15] Link

  • Crout, D. H. G. (1967). Biosynthesis of the angelate component of heliosupine.[5] Journal of the Chemical Society C: Organic. Link

  • Huber, E. M., et al. (2018). Biosynthesis of angelyl-CoA in Saccharomyces cerevisiae.[13][14][18] Microbial Cell Factories. Link

Sources

9-Angeloylretronecine: Structural Ecology, Toxicity Mechanisms, and Advanced Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Ecology and Structural Biology

9-Angeloylretronecine is a monoester pyrrolizidine alkaloid (PA) characterized by a 1,2-unsaturated retronecine necine base esterified at the C-9 position with angelic acid. In the context of chemical ecology, this structural configuration is a highly conserved defensive secondary metabolite found predominantly in the Senecio (Asteraceae) and Heliotropium (Boraginaceae) genera. The evolutionary convergence of this specific esterification pattern in these distinct botanical families highlights its efficacy as a potent anti-herbivore deterrent.

While the native alkaloid serves a protective function for the plant, its presence in agricultural crops, herbal teas, and traditional medicines poses a severe risk to human health. The structural diversity of PAs dictates their toxicological profile, making the precise identification and quantification of specific isomers like 9-angeloylretronecine critical for drug safety and quality control[1].

Metabolic Activation and Hepatotoxicity Pathway

The native form of 9-angeloylretronecine is relatively inert; its severe toxicity is entirely dependent on hepatic metabolic activation. The critical structural prerequisite for this toxicity is the 1,2-double bond within the retronecine base[2].

Upon ingestion, hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) hydroxylate the necine base at the C-3 and C-8 positions. Subsequent spontaneous dehydration yields highly reactive dehydropyrrolizine (DHP) derivatives. These electrophilic pyrrolic esters act as powerful alkylating agents, rapidly cross-linking with nucleophilic centers in DNA and cellular proteins. This covalent binding disrupts DNA replication, leading to genotoxicity, cellular necrosis, and the onset of hepatic veno-occlusive disease (VOD)[2].

MetabolicActivation A 9-Angeloylretronecine (1,2-Unsaturated PA) B Hepatic CYP450 (CYP3A4 / CYP2B6) A->B N-oxidation & Hydroxylation C Dehydropyrrolizine (DHP) (Reactive Electrophile) B->C Dehydration D DNA/Protein Alkylation C->D Covalent Binding E Hepatotoxicity & VOD D->E Cellular Necrosis

CYP450-mediated metabolic activation of 9-Angeloylretronecine into hepatotoxic pyrroles.

Phytochemical Distribution in Senecio and Heliotropium

The occurrence of 9-angeloylretronecine spans multiple species, often co-occurring with its N-oxide (PANO) counterpart. The N-oxide form is highly water-soluble and serves as the primary transport and storage form within the plant vacuole, while the free base is more lipophilic.

Table 1: Botanical Distribution and Pharmacological Context

Plant SpeciesFamilyPlant PartDetected PA FormPharmacological / Toxicological Context
Heliotropium sarmentosumBoraginaceaeAerial partsFree baseServes as a chemotaxonomic marker for unsaturated PAs[1].
Heliotropium bursiferumBoraginaceaeAerial partsFree base / N-oxideExhibits localized antimicrobial activity against B. subtilis[3].
Senecio cannabifoliusAsteraceaeRhizomesN-oxidePresent in traditional expectorant formulations (e.g., Feining Granules)[4].
Senecio fuchsiiAsteraceaeWhole plantFree baseAssociated with severe mutagenic and carcinogenic risks[5].

Advanced Analytical Workflow: Extraction and LC-MS/MS Quantification

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for PA analysis. However, the high gasification temperatures required for GC-MS cause the thermal degradation of PA N-oxides into free bases or artifacts, severely skewing quantitative accuracy. Consequently, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) using Electrospray Ionization (ESI) is now the gold standard, allowing for the simultaneous, intact analysis of both free bases and N-oxides[6].

Step-by-Step Self-Validating Protocol

Phase 1: Matrix Disruption and Extraction

  • Lyophilization: Freeze-dry the plant tissue at -50°C. Causality: Removing water halts endogenous enzymatic activity that would otherwise reduce N-oxides back to free bases during storage.

  • Solvent Extraction: Pulverize the tissue and extract 1.0 g with 10 mL of 70% aqueous ethanol containing 0.1% formic acid. Causality: The 70% ethanol provides the exact dielectric constant required to co-solubilize both the lipophilic free bases and the hydrophilic N-oxides. The addition of formic acid protonates the tertiary amine of the necine base, enhancing aqueous solubility and preventing volatilization[4].

  • Ultrasonication: Sonicate for 30 minutes at 25°C, followed by centrifugation at 10,000 × g for 15 minutes to pellet cellular debris.

Phase 2: Solid-Phase Extraction (SPE) Cleanup 4. Conditioning: Condition a Strong Cation Exchange (SCX) cartridge with 5 mL methanol, followed by 5 mL of 0.1% formic acid in water. 5. Loading & Washing: Load the supernatant. Wash the bed with 5 mL methanol. Causality: Because PAs are basic, they are retained on the SCX resin via strong ionic interactions. The methanol wash aggressively strips away neutral and acidic matrix components (e.g., flavonoids, highly lipophilic waxes) that would otherwise cause severe ion suppression during ESI[7]. 6. Elution: Elute the analytes using 5 mL of 5% ammonium hydroxide in methanol. Causality: The highly alkaline pH deprotonates the PAs, neutralizing their charge, disrupting the ionic bond with the resin, and allowing them to elute freely.

Phase 3: UHPLC-MS/MS Analysis 7. Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks and providing the necessary protons to drive high-efficiency [M+H]+ ionization in the MS source[6]. 8. Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for 9-Angeloylretronecine (e.g., m/z 238.14 → 120.08, 138.09) using Multiple Reaction Monitoring (MRM)[8].

AnalyticalWorkflow A Plant Matrix Lyophilization B Extraction (70% EtOH + 0.1% FA) A->B Disruption C SCX-SPE Cleanup (Cation Exchange) B->C Supernatant D UHPLC Separation (C18 Column) C->D Eluate E ESI-MS/MS (Positive Mode) D->E Detection

Self-validating LC-MS/MS workflow for the isolation and quantification of PAs.

System Suitability and Self-Validation Metrics

To ensure the trustworthiness of the analytical run, the protocol must operate as a self-validating system. Regulatory bodies (such as the German Federal Institute for Risk Assessment) restrict oral exposure to PAs in herbal preparations to as little as 1.0 µ g/day , demanding extreme analytical rigor[8].

Table 2: Quantitative Validation Metrics for PA Analysis

ParameterTarget ValueMechanistic JustificationReference
Limit of Detection (LoD) < 1.0 ppbRequired to detect trace contamination and meet stringent global regulatory limits for phytopharmaceuticals.[7]
Extraction Recovery 85% – 115%Validates the efficacy of the 70% EtOH solvent system in solubilizing both free bases and N-oxides without degradation.[7]
Matrix Effect (ME) ± 15%Ensures the SCX-SPE cleanup adequately removes ion-suppressing flavonoids and lipids. Corrected via Isotope Dilution (e.g., spiking with retronecine-d3).[7]

References

1.1 - MDPI 2.6 - DigitalCommons@PCOM 3.8 - Ovid 4.5 - Ingenta Connect 5.2 - MDPI 6. 7 - PMC 7.4 - PMC 8.3 - PMC

Sources

Molecular weight and formula of 9-Angeloylretronecine (C13H19NO3)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 9-Angeloylretronecine , structured for researchers and drug development professionals.

Structure, Biosynthesis, and Toxicological Profiling of a 1,2-Unsaturated Pyrrolizidine Alkaloid[1]

Executive Summary

9-Angeloylretronecine is a naturally occurring Pyrrolizidine Alkaloid (PA) found predominantly in the Boraginaceae and Asteraceae plant families (e.g., Senecio, Echium, Heliotropium).[1] Chemically, it is a mono-ester formed by the condensation of the necine base retronecine and the necic acid angelic acid .[2]

As a 1,2-unsaturated PA , it possesses significant hepatotoxic and genotoxic potential.[2][3][4] Its toxicity is not intrinsic but requires metabolic activation by hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19) to generate reactive pyrrolic electrophiles.[2] These metabolites alkylate DNA and proteins, leading to hepatic sinusoidal obstruction syndrome (HSOS) and potential carcinogenesis. This guide details its physicochemical properties, biosynthetic origin, metabolic activation pathways, and analytical identification.

Chemical & Physical Characterization[1][3][5][6][7][8][9][10]

9-Angeloylretronecine is defined by the esterification of the primary hydroxyl group at the C9 position of the retronecine core.[2] This structural feature is critical for its reactivity and distinction from its isomer, 7-Angeloylretronecine.[2]

Table 1: Physicochemical Profile [2][1][5][6]
PropertyDataNotes
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2Z)-2-methylbut-2-enoateDefines absolute stereochemistry (7R, 8R).[2][7]
Molecular Formula C₁₃H₁₉NO₃ Consistent with mono-ester PAs.[2]
Molecular Weight 237.30 g/mol Monoisotopic Mass: 237.1365 Da.[2]
CAS Registry Number 10314-98-4 (Generic Ref)Note: Isomer 7-Angeloylretronecine is CAS 6029-82-9.[2]
Physical State Crystalline Solid / OilOften isolated as a gum or viscous oil.[2]
Solubility Soluble in CHCl₃, MeOH, EtOHLimited solubility in water; highly soluble in acidic aqueous media (protonation).
pKa ~9.0 - 9.5Basic nitrogen allows acid-base extraction.[2]
Structural Components
  • Necine Base (Retronecine): A bicyclic pyrrolizidine core with a double bond at the 1,2-position.[2] It contains two hydroxyl groups: a secondary -OH at C7 and a primary allylic -OH at C9.[2]

  • Necic Acid (Angelic Acid): (Z)-2-methylbut-2-enoic acid.[2][7] It is the cis-isomer of tiglic acid.[2]

  • Linkage: Ester bond at C9 . (Contrast with 7-Angeloylretronecine, where the ester is at C7).[8]

Biosynthetic Pathway

The biosynthesis of 9-Angeloylretronecine involves the convergence of amino acid metabolism (Ornithine) and branched-chain amino acid metabolism (Isoleucine).[2]

Diagram 1: Biosynthetic Logic

The following diagram illustrates the formation of the retronecine core and its subsequent esterification.[2]

Biosynthesis Orn L-Ornithine Put Putrescine Orn->Put ODC Hsp Homospermidine Put->Hsp HSS (Homospermidine synthase) Ret Retronecine (Necine Base) Hsp->Ret Cyclization & Oxidation Prod 9-Angeloylretronecine Ret->Prod Homospermidine acyltransferase (HSS-like) Esterification at C9 Iso L-Isoleucine Ang Angelic Acid (via Tiglyl-CoA) Iso->Ang Deamination & Oxidation Ang->Prod

Caption: Convergence of the ornithine-derived retronecine base and isoleucine-derived angelic acid to form the C9 mono-ester.[2]

Mechanism of Toxicity: The "Lethal Synthesis"

The toxicity of 9-Angeloylretronecine is driven by metabolic activation .[2] The parent molecule is relatively inert; however, the 1,2-unsaturated core allows it to undergo dehydrogenation in the liver.[2]

Mechanism Steps:
  • Ingestion & Absorption: Rapidly absorbed from the GI tract.[2]

  • Hepatic Bioactivation:

    • Enzymes: CYP3A4 and CYP2C19.[2]

    • Reaction: Hydroxylation at the C3 or C8 position followed by dehydration yields a Dehydropyrrolizidine (DHP) (also called a pyrrolic ester).

  • Electrophilic Attack:

    • The DHP is an unstable, highly reactive electrophile.

    • The ester group at C9 becomes a leaving group, creating a resonance-stabilized carbocation.[2]

  • Adduct Formation:

    • Nucleophiles: DNA bases (Guanine N7), Proteins (Cysteine -SH, Lysine -NH₂), and Glutathione (GSH).

    • Outcome: DNA cross-linking (genotoxicity) and protein dysfunction (hepatotoxicity/HSOS).

Diagram 2: Metabolic Activation & DNA Adduct Formation [2]

Toxicity Parent 9-Angeloylretronecine (Pro-toxin) DHP Dehydropyrrolizidine (DHP) (Pyrrolic Ester) Parent->DHP Dehydrogenation (-2H) CYP CYP450 (3A4/2C19) Liver Microsomes CYP->DHP Catalysis Carbo Resonance Stabilized Carbocation DHP->Carbo Loss of Angelate ion DNA DNA Alkylation (Cross-linking) Carbo->DNA Covalent Binding Prot Protein Adducts (HSOS Mechanism) Carbo->Prot Covalent Binding GSH GSH Conjugation (Detoxification) Carbo->GSH Phase II Defense

Caption: The bioactivation pathway converting the PA into a reactive alkylating agent capable of binding DNA and cellular proteins.[2]

Analytical Methodologies

Precise identification distinguishes 9-Angeloylretronecine from its C7 isomer and other PAs.[2]

A. Extraction Protocol
  • Principle: Acid-Base Extraction.[2]

  • Step 1: Extract plant material with Methanol (MeOH).

  • Step 2: Acidify to pH 2 (H₂SO₄). PAs become protonated (water-soluble).[2] Wash with non-polar solvent (hexane) to remove chlorophyll/lipids.

  • Step 3: Basify aqueous layer to pH 10 (NH₄OH).[2] PAs become free bases (organic-soluble).[2]

  • Step 4: Extract into Chloroform (CHCl₃) or Dichloromethane (DCM).

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = m/z 238 .[2]

  • Fragmentation Pattern (MS2):

    • m/z 138: Characteristic retro-Diels-Alder fragment of the retronecine core.[2]

    • m/z 120: Loss of water from the core.[2]

    • m/z 220: Loss of water from parent (minor).[2]

    • Loss of Angelic Acid: [M+H - 100]⁺ (loss of C₅H₈O₂).[2]

C. Nuclear Magnetic Resonance (NMR)

Differentiation between 9-Angeloyl and 7-Angeloyl isomers relies on the chemical shift of the protons at C7 and C9.[2]

Proton Position9-Angeloylretronecine (δ ppm)7-Angeloylretronecine (δ ppm)Causality
H-9 (CH₂) ~4.8 - 5.0 (downfield) ~4.1 - 4.3Esterification at C9 deshields H9 protons.[2]
H-7 (CH) ~4.3~5.4 - 5.6 (downfield) Esterification at C7 deshields H7 proton.[2]
H-2 (Olefin) ~6.2~6.2Characteristic of 1,2-unsaturation.[2]
Angeloyl Olefin ~6.1 (qq)~6.1 (qq)Characteristic of the acid moiety.
References
  • European Food Safety Authority (EFSA). (2011).[2] Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[2][9] EFSA Journal.[2] Link[2]

  • Fu, P. P., et al. (2004). Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews.[2] Link

  • Mattocks, A. R. (1986).[1] Chemistry and Toxicology of Pyrrolizidine Alkaloids.[2][1][9][10] Academic Press.[2][1] (Foundational text for PA chemistry).

  • Ruan, J., et al. (2014).[8] Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Medicinal Use.[9] Journal of Ethnopharmacology.[2] Link

  • PubChem Database. (2025).[2] Compound Summary: 9-Angeloylretronecine.[2][11][5][8][12] National Library of Medicine. Link

Sources

Hepatotoxicity of Retronecine-Type Pyrrolizidine Alkaloids: From Metabolic Activation to Cellular Demise

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed examination of the molecular and cellular mechanisms underlying the hepatotoxicity of retronecine-type pyrrolizidine alkaloids (PAs). Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge on the bioactivation, macromolecular adduction, and subsequent pathophysiological cascades initiated by these potent phytotoxins.

Introduction: The Nature of the Threat

Pyrrolizidine alkaloids are a large class of natural toxins produced by over 6,000 plant species, with the Boraginaceae, Asteraceae, and Fabaceae families being prominent sources.[1][2] Human and livestock exposure typically occurs through the consumption of contaminated grains, honey, herbal teas, and traditional medicines.[3][4][5]

The toxicity of PAs is intrinsically linked to their chemical structure. They are esters composed of a necine base and one or more necic acids.[6] PAs are classified based on the structure of their necine base, with the most toxic being the retronecine, heliotridine, and otonecine types.[4][7] A critical feature for the hepatotoxicity of retronecine-type PAs is the presence of a double bond at the 1,2-position of the necine base, which is essential for their metabolic activation.[3][8] PAs lacking this feature, such as the platynecine-type, are generally considered non-toxic.[6][7]

The Initial Insult: Hepatic Metabolic Activation

Pyrrolizidine alkaloids in their native form are relatively inert.[9] Their toxicity is contingent upon metabolic activation within the liver, a process predominantly catalyzed by cytochrome P450 (CYP) monooxygenases.[1][6][10]

Key Steps in Bioactivation:

  • Oxidation: Hepatic CYPs, with CYP3A4 being a major human isozyme involved, oxidize the PA at the necine base.[11][12][13] This enzymatic conversion generates highly reactive and unstable pyrrolic esters, known as dehydropyrrolizidine alkaloids (dehydro-PAs or DHPAs).[6][10]

  • Hydrolysis: These dehydro-PAs can be short-lived and may hydrolyze to form a common, more stable, but still highly reactive metabolite: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[9][12][14]

This bioactivation is a critical, rate-limiting step. The rate of DHP formation varies among different PAs and is influenced by the activity of CYP isozymes.[12][14] For instance, studies on retrorsine metabolism in rat liver microsomes demonstrated DHP formation, which was significantly inhibited by CYP3A inhibitors.[14] In contrast, a detoxification pathway also exists where PAs are converted to N-oxides, which are water-soluble and more readily excreted.[12][14] The balance between these activation and detoxification pathways dictates the ultimate toxic potential.

Metabolic_Activation cluster_liver Hepatocyte PA Retronecine-Type PA (Inactive Pro-toxin) CYP Hepatic Cytochrome P450s (e.g., CYP3A4) PA->CYP Oxidation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP->DHPA N_Oxide PA N-Oxide (Detoxification Product) CYP->N_Oxide N-oxidation DHP DHP Metabolite (Reactive Electrophile) DHPA->DHP Hydrolysis Excretion Excretion N_Oxide->Excretion

Caption: Metabolic activation of retronecine-type PAs in the liver.

Molecular Pathogenesis: Adduct Formation

The electrophilic dehydro-PAs and DHP generated during metabolism rapidly react with nucleophilic centers on cellular macromolecules, forming covalent adducts. This adduction is the primary mechanism of injury.[6][15]

  • Pyrrole-Protein Adducts: The most prominent consequence is the formation of pyrrole-protein adducts.[1][6] These adducts form when the reactive pyrrolic metabolites bind to sulfhydryl and amino groups on cellular proteins.[16][17] This covalent modification can impair the normal biological function of critical proteins, leading to cellular dysfunction and initiating cytotoxicity.[15][18] The formation of these adducts is a dose-dependent event and correlates directly with the severity of liver injury, making them a key mechanism-based biomarker of PA exposure and toxicity.[6][16]

  • Pyrrole-DNA Adducts: The reactive DHP metabolite can also penetrate the nucleus and bind to DNA, forming a characteristic set of DHP-derived DNA adducts.[4][9][19] This interaction with genetic material is the basis for the genotoxicity and long-term carcinogenicity observed with chronic exposure to these alkaloids.[4][9][14]

  • Detoxification Competition: The cell's primary defense against these electrophilic metabolites is conjugation with glutathione (GSH), a major intracellular antioxidant.[7] This reaction, often catalyzed by glutathione S-transferases (GSTs), forms pyrrole-GSH conjugates that are more water-soluble and can be excreted.[6][15][20] The severity of hepatotoxicity is therefore determined by the competition between the formation of macromolecular adducts (intoxication) and GSH conjugation (detoxification).[6]

Downstream_Effects cluster_adducts Toxicity Pathway cluster_detox Detoxification Pathway DHPA Reactive Dehydro-PAs (DHP) Protein Cellular Proteins DHPA->Protein Covalent Binding DNA Nuclear DNA DHPA->DNA Covalent Binding GSH Glutathione (GSH) DHPA->GSH Conjugation Protein_Adduct Pyrrole-Protein Adducts Protein->Protein_Adduct DNA_Adduct Pyrrole-DNA Adducts DNA->DNA_Adduct Toxicity Hepatotoxicity (Cell Injury, Dysfunction) Protein_Adduct->Toxicity Genotoxicity Genotoxicity (Carcinogenesis) DNA_Adduct->Genotoxicity GSH_Adduct Pyrrole-GSH Conjugate GSH->GSH_Adduct Excretion Excretion GSH_Adduct->Excretion

Caption: Competing pathways of reactive PA metabolites.

The Cellular Collapse: Downstream Toxic Events

The widespread formation of adducts and depletion of GSH stores trigger a cascade of deleterious cellular events, culminating in cell death and tissue damage.

  • Oxidative Stress: The depletion of the GSH pool severely compromises the cell's antioxidant capacity, leading to a state of oxidative stress. This is characterized by the excessive production of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA.[7][21]

  • Mitochondrial Dysfunction: Mitochondria are a key target in PA-induced toxicity.[22] ROS can directly damage mitochondrial components. Furthermore, studies have shown that reactive PA metabolites can form adducts with critical mitochondrial proteins, such as ATP synthase subunit ATP5B, directly impairing mitochondrial function.[22] This leads to a decrease in ATP production, depolarization of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[21][22][23]

  • Apoptosis and Necrosis: The release of cytochrome c activates the intrinsic apoptotic pathway.[21][23] It triggers the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[7][23] Studies have demonstrated that PA exposure leads to a dose-dependent increase in hepatocyte apoptosis.[21] At higher doses, the extensive cellular damage and ATP depletion can lead to necrosis.[24]

  • Hepatic Sinusoidal Obstruction Syndrome (HSOS): The culmination of these events at the tissue level is a characteristic form of liver damage known as hepatic sinusoidal obstruction syndrome (HSOS), previously called veno-occlusive disease (VOD).[8][23][25] This condition is characterized by damage to the sinusoidal endothelial cells, leading to obstruction of hepatic sinusoids, congestion, and centrilobular necrosis.[23]

Cell_Death_Pathway Adducts Pyrrole-Protein Adducts & GSH Depletion ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Adducts->ROS Mito Mitochondrial Damage (e.g., ATP5B adducts) Adducts->Mito ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway in PA-induced hepatotoxicity.

Experimental Methodologies: A Practical Guide

Investigating the mechanisms of PA hepatotoxicity requires a multi-faceted approach, combining in vivo and in vitro models with robust analytical techniques.

Toxicity Models
  • In Vivo Models: Rodent models, particularly rats and mice, are most commonly used to study the systemic effects of PAs.[26][27] Administration is typically via oral gavage or intraperitoneal injection. Key endpoints include measuring serum levels of liver enzymes (ALT, AST) and conducting histopathological analysis of liver tissue to assess for necrosis and other features of HSOS.[26][28]

  • In Vitro Models: Cultured cells allow for the dissection of specific molecular mechanisms in a controlled environment. Primary hepatocytes are a gold standard but can be challenging to maintain.[29] Immortalized human hepatoma cell lines like HepG2 and HepaRG are widely used to assess cytotoxicity, apoptosis, oxidative stress, and mitochondrial function following PA exposure.[21][30]

Quantitative Data Summary

The toxicity of retronecine-type PAs varies significantly based on their structure. This hierarchy is directly related to their efficiency in forming reactive metabolites and subsequent adducts.

PA Structural ClassRelative HepatotoxicityExample AlkaloidsReference
Macrocyclic Diesters HighRetrorsine, Senecionine, Monocrotaline[11][21]
Open-Ring Diesters Moderate to HighLasiocarpine, Echimidine[11][21]
Monoesters Low to ModerateIntermedine, Lycopsamine[11][21]
Key Experimental Protocols

This protocol outlines the standard method for detecting and quantifying PAs and their metabolites using UHPLC-MS/MS, the current gold standard.[3][31]

  • Extraction: Homogenize the sample (e.g., liver tissue, plasma, plant material) and perform a liquid extraction, typically using an acidified aqueous solution (e.g., 0.05 M sulfuric acid).[31][32] Centrifuge to separate the extract.

  • Solid-Phase Extraction (SPE) Clean-up: Condition a C18 SPE cartridge. Load the acidic extract onto the cartridge. Wash with a weak solvent to remove interferences. Elute the PAs with a stronger solvent like methanol.[31][32]

  • Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Inject the sample into an UHPLC system coupled to a tandem mass spectrometer (MS/MS).[31]

  • Quantification: Use isotopically labeled internal standards and a matrix-matched calibration curve for accurate quantification. Monitor specific parent-to-daughter ion transitions for each target PA in multiple reaction monitoring (MRM) mode.

This method provides a quantitative measure of total pyrrole-protein adducts, a direct biomarker of the toxic mechanism.[6]

  • Sample Preparation: Homogenize liver tissue in a suitable buffer and prepare a protein fraction (e.g., via precipitation with trichloroacetic acid).

  • Cleavage of Pyrrole Moiety: Resuspend the protein pellet. Add a reagent like ethanolic silver nitrate (AgNO₃) to cleave the pyrrole moiety from the protein adducts.[16][17]

  • Ehrlich Reaction: Add freshly prepared p-dimethylaminobenzaldehyde (DABA) solution (Ehrlich's reagent) to the sample. The DABA reacts with the cleaved pyrrole to form a colored product.[6][17]

  • Detection: Incubate to allow for color development. Measure the absorbance at the appropriate wavelength (typically ~580 nm) using a spectrophotometer.

  • Quantification: Calculate the concentration of pyrrolic metabolites using a standard curve prepared with a known pyrrole compound like dehydroretronecine (DHR).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30]

  • Cell Culture: Seed hepatocytes (e.g., HepG2) in a multi-well plate and treat with various concentrations of the target PA for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Primary necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Perspectives

The hepatotoxicity of retronecine-type pyrrolizidine alkaloids is a well-defined process initiated by CYP-mediated metabolic activation to form reactive pyrrolic metabolites. The subsequent covalent binding of these metabolites to cellular proteins and DNA triggers a cascade of events, including oxidative stress, mitochondrial damage, and ultimately, apoptotic or necrotic cell death, leading to HSOS.

Pyrrole-protein adducts have emerged as a robust and mechanism-based biomarker for assessing both exposure and the progression of PA-induced liver injury.[1][33] Future research should focus on identifying the specific protein targets whose adduction is most critical for initiating toxicity and exploring the potential role of the immune system in response to these protein adducts, which may act as haptens.[18] A deeper understanding of these intricate pathways will be vital for developing targeted therapeutic strategies and improving risk assessment for these widespread natural toxins.

References

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  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2002). Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. International Journal of Molecular Sciences, 3(9), 948–964. Available from: [Link]

  • Xia, Q., Zhao, Y., Von Tungeln, L. S., & Fu, P. P. (2008). Metabolic activation of retronecine and retronecine N-oxide - formation of DHP-derived DNA adducts. Chemical Research in Toxicology, 21(4), 849–854. Available from: [Link]

  • Gupta, R. K., & Chaudhary, S. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Advanced Scientific Research, 13(03), 01-11. Available from: [Link]

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  • Miranda, C. L., Reed, R. L., Guengerich, F. P., & Buhler, D. R. (1991). Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver. Carcinogenesis, 12(3), 515–519. Available from: [Link]

  • Miranda, C. L., Reed, R. L., Guengerich, F. P., & Buhler, D. R. (1991). Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver. Carcinogenesis, 12(3), 515-519. Available from: [Link]

  • Ma, J., Xia, Q., Fu, P. P., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(3), 965–972. Available from: [Link]

  • De La Fuente Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 126, 105758. Available from: [Link]

  • Powis, G., Ames, M. M., & Kovach, J. S. (1981). Model systems for detecting the hepatic toxicity of pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides. Cancer Research, 41(9 Pt 1), 3353–3359. Available from: [Link]

  • Ruan, J., Li, N., Li, J., Cui, J., Liu, J., Li, Y., ... & Ye, Y. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 13(10), 717. Available from: [Link]

  • Wang, Y.-P., Fu, P. P., & Chou, M. W. (2005). Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo. IDEAS/RePEc. Available from: [Link]

  • Ma, J., Xia, Q., Fu, P. P., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(3), 965-972. Available from: [Link]

  • Lin, G., et al. (2017). Immunoassay approach for diagnosis of exposure to pyrrolizidine alkaloids. ResearchGate. Available from: [Link]

  • Crews, C., et al. (1997). HPLC-MS method for the determination of PAs in honey, derived from Senecio jacobaea. UPSpace. Available from: [Link]

  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2002). Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. International Journal of Molecular Sciences, 3(9), 948-964. Available from: [Link]

  • Ma, J., Xia, Q., Fu, P. P., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. ResearchGate. Available from: [Link]

  • Picron, J.-F. (2018). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. LCGC North America. Available from: [Link]

  • Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry, 152(1), 59–65. Available from: [Link]

  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. Available from: [Link]

  • Ji, L. L., Chen, Y. F., Wang, T., & Wang, Z. T. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 849. Available from: [Link]

  • Ji, L. L., Chen, Y. F., Wang, T., & Wang, Z. T. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 849. Available from: [Link]

  • Ruan, J., Li, N., Li, J., Cui, J., Liu, J., Li, Y., ... & Ye, Y. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 13(10), 717. Available from: [Link]

  • Zhang, J., Xia, L., Zhang, J., Zhang, E., Wang, J., Zhang, Y., ... & Gao, Y. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxins, 13(1), 29. Available from: [Link]

  • Federal Institute for Risk Assessment (BfR), Germany. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Available from: [Link]

  • D’Auria, J. C. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 701385. Available from: [Link]

  • Xia, Q., et al. (2018). Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. ResearchGate. Available from: [Link]

  • Pinto, M. M. M., et al. (2024). Pyrrolizidine Alkaloids. Encyclopedia MDPI. Available from: [Link]

  • Williams, C. D., & Bility, M. T. (2000). Induction of cytochrome P450 enzymes in the livers of rats treated with the pyrrolizidine alkaloid retrorsine. Experimental and Molecular Pathology, 69(1), 19–27. Available from: [Link]

  • Yang, X., & Li, Y. (2015). Hepatotoxicity of Pyrrolizidine Alkaloids. Semantic Scholar. Available from: [Link]

  • Ruan, J., Cui, J., Li, N., Li, J., Liu, J., Li, Y., ... & Ye, Y. (2022). Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid. Toxins, 14(6), 377. Available from: [Link]

  • Ma, J., Xia, Q., Fu, P. P., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(3), 965-972. Available from: [Link]

  • Cheeke, P. R. (Ed.). (1989). Toxicants of Plant Origin, Volume I: Alkaloids. CRC Press. ResearchGate entry available from: [Link]

  • Gupta, R. K., & Chaudhary, S. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Advanced Scientific Research, 13(3), 1-11. Available from: [Link]

  • Ji, L. L., Chen, Y. F., Wang, T., & Wang, Z. T. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 849. Available from: [Link]

  • Yang, X., & Li, Y. (2015). Hepatotoxicity of Pyrrolizidine Alkaloids. Journal of Traditional and Complementary Medicine, 5(4), 195–202. Available from: [Link]

  • Fu, P. P., Xia, Q., & Lin, G. (2017). Detection, hepatotoxicity, and tumorigenicity of pyrrolizidine alkaloids in Chinese herbal plants and herbal dietary supplements. Journal of Food and Drug Analysis, 25(4), 765-776. Available from: [Link]

  • Lu, Y., et al. (2018). Pyrrolizidine alkaloid‐induced hepatotoxicity by mitochondrial damage. The FASEB Journal. Available from: [Link]

  • Vliegenthart, A. D. B., et al. (2014). Experimental models of hepatotoxicity related to acute liver failure. World Journal of Gastroenterology, 20(27), 8895–8909. Available from: [Link]

  • He, J., et al. (2016). Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. PLoS ONE, 11(3), e0151095. Available from: [Link]

  • Zhang, J., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. ResearchGate. Available from: [Link]

  • Basaran, N., & Basaran, A. A. (2012). Pyrrolizidine alkaloids enhance alcohol-induced hepatocytotoxicity in vitro in normal human hepatocytes. European Review for Medical and Pharmacological Sciences, 16 Suppl 3, 17-25. Available from: [Link]

  • Godoy, P., et al. (2013). Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. Archives of Toxicology, 87(12), 2097–2113. Available from: [Link]

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Methodological & Application

Protocol for isolating 9-Angeloylretronecine from plant biomass

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 9-Angeloylretronecine from Plant Biomass

Part 1: Introduction & Strategic Analysis

1.1 The Target Molecule: 9-Angeloylretronecine 9-Angeloylretronecine is a pyrrolizidine alkaloid (PA) of the monoester type. It consists of the necine base retronecine esterified at the C-9 position with angelic acid ((Z)-2-methyl-2-butenoic acid). Unlike macrocyclic PAs (e.g., senecionine), monoesters like 9-angeloylretronecine are often intermediates in biosynthesis or specific markers in tribes like Eupatorieae (Asteraceae) and Boraginaceae.

  • Chemical Formula: C₁₃H₁₉NO₃[1]

  • Molecular Weight: 237.30 g/mol

  • Key Isomeric Distinction: The ester side chain is the (Z)-isomer (angelate). The (E)-isomer is the tiglate. Distinguishing these is critical during structural validation.

  • Safety Warning: This compound is a hepatotoxic pyrrolizidine alkaloid. It requires strict adherence to safety protocols to prevent inhalation of dust or skin contact. All waste must be treated as hazardous cytotoxic material.

1.2 Biomass Selection While found in various Senecio and Boraginaceae species, the most viable sources for high-yield isolation are invasive weeds where this specific monoester accumulates significantly:

  • Chromolaena odorata (Siam Weed): Roots and mature flower heads are rich sources.[2]

  • Ageratum conyzoides (Billygoat Weed): Aerial parts contain 9-angeloylretronecine alongside lycopsamine.[3][4]

  • Alkanna orientalis: A verified source within Boraginaceae.[5][6]

Recommendation: Use Chromolaena odorata roots or flower heads due to high biomass availability and distinct accumulation of the target.

Part 2: Isolation Workflow & Logic

The isolation of PAs is complicated by their existence in two forms: the free base (tertiary amine) and the N-oxide (polar, water-soluble). In fresh plants, up to 90% of PAs exist as N-oxides.

  • Critical Decision: To maximize yield, this protocol includes a Reduction Step (Zn/H⁺) to convert all N-oxides to the free base form before the final organic extraction. This ensures the total alkaloid content is captured as 9-angeloylretronecine.

Process Flow Diagram

G Biomass Dried Biomass (Chromolaena odorata) Extraction Crude Extraction (MeOH, 24h Maceration) Biomass->Extraction Evap Evaporation to Dryness (Rotavap < 40°C) Extraction->Evap Acidify Acid Dissolution (0.5M H2SO4, pH 2) Evap->Acidify Wash Lipid Removal Wash (Partition w/ Hexane/DCM) Acidify->Wash Aqueous Phase Reduction N-Oxide Reduction (Zn Dust + Stirring 4h) Wash->Reduction Aqueous Phase (Acidic) FilterZn Filtration (Remove excess Zn) Reduction->FilterZn Basify Basification (NH4OH to pH 9-10) FilterZn->Basify Extract LLE Extraction (Chloroform/DCM x3) Basify->Extract Drying Dehydration (Na2SO4 + Evaporation) Extract->Drying Organic Phase CrudeAlkaloid Total Crude Alkaloid (Free Base Form) Drying->CrudeAlkaloid Purification Flash Chromatography (Silica Gel: CHCl3/MeOH/NH4OH) CrudeAlkaloid->Purification Final Pure 9-Angeloylretronecine Purification->Final

Caption: Optimized workflow for Total Alkaloid extraction converting N-oxides to Free Bases for maximum yield.

Part 3: Detailed Protocol

Materials & Reagents
  • Solvents: Methanol (HPLC grade), Dichloromethane (DCM), Chloroform, Hexane, Ammonium Hydroxide (25%).

  • Reagents: Sulfuric Acid (0.5 M), Zinc Dust (activated), Sodium Sulfate (anhydrous).

  • Stationary Phase: Silica Gel 60 (0.040-0.063 mm) for column chromatography.

  • Equipment: Rotary Evaporator, pH meter, Ultrasonic bath.

Step-by-Step Methodology

Step 1: Biomass Preparation

  • Dry the Chromolaena odorata roots/flowers in a shaded, ventilated area (avoid direct sun to prevent degradation).

  • Grind to a fine powder (< 0.5 mm) using a mechanical mill.

  • Rationale: Fine particle size maximizes surface area for solvent penetration.

Step 2: Alcoholic Extraction

  • Macerate 500 g of powdered biomass in 2.0 L of Methanol for 24 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 paper.

  • Repeat extraction twice with fresh methanol.

  • Combine filtrates and evaporate under reduced pressure at 40°C to obtain a dark syrupy residue.

    • Note: Do not exceed 45°C; ester bonds in PAs can be heat-sensitive.

Step 3: Acid-Base Partitioning & N-Oxide Reduction (The "Self-Validating" Step) This step removes non-alkaloidal impurities (chlorophyll, fats) and ensures all PAs are in the extractable free-base form.

  • Acidification: Dissolve the crude residue in 300 mL of 0.5 M H₂SO₄. Verify pH is < 2.

  • Defatting: Extract the acidic solution with Hexane or DCM (3 x 100 mL). Discard the organic layer (contains lipids/chlorophyll). Retain the aqueous acid layer (contains PAs as salts).

  • Reduction: Add 2-3 g of Zinc dust to the acidic aqueous phase. Stir vigorously for 3-4 hours at room temperature.

    • Mechanism:[7][8] Zn + 2H⁺ → Zn²⁺ + H₂ (in situ). This reduces PA N-oxides (polar) to PA tertiary amines (less polar, extractable).

    • Check point: Filter off unreacted Zinc before proceeding.

  • Basification: Cool the solution on ice. Slowly add concentrated NH₄OH (25%) until pH reaches 9–10.

    • Observation: The solution may become cloudy as free bases precipitate.

Step 4: Enrichment Extraction

  • Extract the basic aqueous phase with Chloroform or DCM (4 x 100 mL).

  • Combine organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Filter and evaporate to dryness. This yields the Total Alkaloid Fraction (TAF) .

Step 5: Chromatographic Isolation

  • Column Setup: Pack a glass column with Silica Gel 60. Equilibrate with Chloroform.

  • Loading: Dissolve TAF in minimal Chloroform and load onto the column.

  • Elution Gradient:

    • 100% Chloroform (200 mL) - Elutes non-polar impurities.

    • CHCl₃ : MeOH (95:5) - Elutes less polar PAs.

    • CHCl₃ : MeOH : NH₄OH (85:14:1) - Target Elution Zone.

  • Fraction Collection: Collect 15 mL fractions. Monitor via TLC (Silica gel F254).[9]

    • TLC Mobile Phase: CHCl₃:MeOH:NH₄OH (85:14:1).

    • Detection: Spray with Dragendorff’s reagent (Orange spots indicate alkaloids).

Part 4: Validation & Quality Control

To ensure the isolated compound is 9-Angeloylretronecine and not its isomer (7-angeloyl) or the (E)-isomer (tigloyl), compare analytical data against these standards.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion: [M+H]⁺ = 238 m/z.

  • Fragmentation Pattern (EI-MS):

    • Base Peak m/z 93: Diagnostic for C-9 monoesters . This fragment corresponds to the cleavage of the allylic ester at C-9.

    • (Contrast): C-7 monoesters typically yield a base peak at m/z 80.[10]

    • m/z 138: [M - O-Angeloyl]⁺ (Necine core fragment).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz.

PositionChemical Shift (δ ppm)MultiplicityInterpretation
H-9 4.80 - 4.90 AB qDiagnostic: Downfield shift confirms esterification at C-9 (Free OH is ~4.1 ppm).
H-7 4.20 - 4.30mIndicates free OH at C-7 (if esterified, would be >5.0 ppm).
H-2 5.70 - 5.80br sOlefinic proton of Retronecine ring.
Angeloyl H-3' 6.05 - 6.15 qqDiagnostic: Olefinic proton of Angelic acid (Z-isomer).
Angeloyl Me 1.80 - 2.00sTwo methyl groups (distinct from Tigloyl pattern).

Interpretation:

  • If H-9 is downfield (~4.8) and H-7 is upfield (~4.2), it is a 9-monoester .

  • If the side chain olefinic proton is ~6.1 ppm (Z-form), it is Angeloyl . (Tigloyl H-3' is typically ~6.8 ppm).

Part 5: References

  • Mattocks, A. R. (1986).[11] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. (The definitive text on PA chemistry and extraction logic).

  • Logie, C. G., Grue, M. R., & Liddell, J. R. (1994). Proton NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 37(1), 43-109. Link (Source for NMR shift validation).

  • Biller, A., Boppré, M., Witte, L., & Hartmann, T. (1994). Pyrrolizidine alkaloids in Chromolaena odorata: Chemical and chemoecological aspects. Phytochemistry, 35(3), 615-619. Link (Confirms C. odorata as a source).

  • Witte, L., Rubiolo, P., Bicchi, C., & Hartmann, T. (1993). Comparative analysis of pyrrolizidine alkaloids from natural sources by gas chromatography-mass spectrometry. Phytochemistry, 32(1), 187-196. Link (Source for MS fragmentation rules: m/z 93 vs 80).

  • Röder, E. (2000). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 55, 711-726. (Safety and distribution context).

Sources

Application Note: High-Throughput Solid-Phase Extraction of Pyrrolizidine Alkaloids from Honey

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Regulatory Context

Pyrrolizidine alkaloids (PAs) are hepatotoxic secondary metabolites produced by over 6,000 plant species.[1][2] Honey, a complex matrix rich in sugars and enzymatic proteins, is frequently contaminated with PAs when bees forage on plants such as Senecio, Echium, and Boraginaceae.[3]

The Challenge: Honey contains up to 80% sugars and various pigments that cause severe ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Direct injection is not feasible. The Solution: This protocol details a robust Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) workflow. It selectively isolates basic PAs and PA-N-oxides (PANOs) while washing away neutral sugars and acidic interferences.

Regulatory Compliance: This method meets the detection requirements of Commission Regulation (EU) 2020/2040 , which sets maximum levels for PAs in honey (typically 400 µg/kg for herbal infusions, but ALARA principles apply to honey with specific monitoring targets).[3]

The Mechanism: Mixed-Mode Strong Cation Exchange

To achieve high purity, we utilize a Polymeric Strong Cation Exchange (SCX) sorbent (e.g., Oasis MCX or Strata-X-C). This sorbent operates via a dual mechanism:

  • Reversed-Phase Interaction: The polymeric backbone retains hydrophobic compounds.

  • Ion-Exchange Interaction: The sulfonic acid groups (

    
    ) bind positively charged amines.
    
The pH Switch Strategy

PAs exist as tertiary amines (basic) or N-oxides (polar, but still basic moieties).[3]

  • Extraction (pH < 3): We extract honey with dilute sulfuric acid. PAs become protonated (

    
    ). The SCX sorbent is negatively charged. Result:  PAs bind tightly.
    
  • Wash: Water removes sugars. Methanol removes neutral pigments. PAs remain locked by the ionic bond.

  • Elution (pH > 10): We introduce ammoniated methanol. The high pH deprotonates the PAs (

    
    ). The ionic bond breaks. Result:  PAs elute; interferences stay behind or were already washed away.
    
Diagram 1: The Chemical Logic of SCX for Alkaloids

SCX_Mechanism Step1 ACIDIC LOADING (pH ~1.5) Interaction IONIC BINDING (PA+ binds to SO3-) Step1->Interaction Protonation Wash WASH STEPS (Remove Sugars/Neutrals) Interaction->Wash Retained Step2 ALKALINE ELUTION (pH > 10) Wash->Step2 Clean Release RELEASE (PA neutralizes, bond breaks) Step2->Release Deprotonation

Caption: The "Catch and Release" mechanism utilizing pH manipulation to isolate basic alkaloids from the sugar-rich honey matrix.

Materials & Reagents

  • SPE Cartridge: Polymeric Strong Cation Exchange (SCX), 150 mg / 6 mL (e.g., Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX).[3]

  • Extraction Solvent: 0.05 M Sulfuric Acid (

    
    ).
    
  • Elution Solvent: 5% Ammonia (

    
    ) in Methanol.
    
  • Reconstitution Solvent: 95:5 Water:Methanol + 0.1% Formic Acid.

  • Internal Standard: D3-Intermedine or C13-Caffeine (added prior to extraction).

Experimental Protocol (Step-by-Step)

This protocol is adapted from the BfR Method 0020/2013 [1], optimized for polymeric sorbents to allow for higher flow rates and resistance to drying.[3]

Phase A: Sample Pre-treatment[1]
  • Homogenization: Stir honey sample thoroughly. If crystallized, warm slightly (max 40°C) to liquefy.[3]

  • Weighing: Weigh 10.0 g ± 0.1 g of honey into a 50 mL centrifuge tube.

  • Dissolution: Add 30 mL of 0.05 M Sulfuric Acid .

  • Extraction: Shake vigorously (mechanical shaker) for 30 minutes.

    • Why? This ensures all PAs are dissolved and protonated.

  • Clarification: Centrifuge at 3,800 x g for 10 minutes.

  • Filtration: (Optional) If supernatant is cloudy, filter through a glass fiber filter.

Phase B: Solid-Phase Extraction (SPE)
StepSolvent/ActionCritical Technical Note
1. Condition 5 mL MethanolActivates the hydrophobic backbone.
2. Equilibrate 5 mL 0.05 M Sulfuric AcidCreates the acidic environment for ion exchange.
3. Load All supernatant from Phase AFlow rate: < 2 mL/min.[3] Slow loading is crucial for binding kinetics.
4. Wash 1 5 mL WaterRemoves sugars (glucose/fructose) and polar neutrals.
5. Wash 2 5 mL MethanolRemoves hydrophobic neutrals , waxes, and pigments.[3] PAs remain bound.
6. Dry Vacuum for 5-10 minsRemoves excess MeOH to ensure efficient elution.
7. Elute 2 x 5 mL 5% Ammonia in MeOHCollect this fraction. The high pH breaks the ionic bond.
Phase C: Post-Processing
  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Redissolve residue in 1.0 mL of Reconstitution Solvent (95:5 Water:MeOH, 0.1% FA).

  • Final Filtration: Filter through a 0.2 µm PTFE syringe filter into an LC vial.

Diagram 2: SPE Workflow Visualization

SPE_Workflow RawHoney Raw Honey Sample (10g) AcidExtract Acid Extraction (0.05M H2SO4) RawHoney->AcidExtract Centrifuge Centrifuge (3800xg, 10 min) AcidExtract->Centrifuge SPE_Load SPE Load (SCX Cartridge) Centrifuge->SPE_Load Supernatant Interference Waste: Sugars, Waxes SPE_Load->Interference SPE_Elute Elution (5% NH3 in MeOH) SPE_Load->SPE_Elute Washes Complete Evap Evaporation & Reconstitution SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Step-by-step sample preparation workflow from raw honey to LC-MS/MS injection.

Validation & Performance Data

This protocol is self-validating if the following performance criteria are met. Data below represents typical results using a Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

Recovery Rates (Spiked at 5 µg/kg)

The SCX method is robust for both free bases and N-oxides.

Analyte ClassRepresentative CompoundMean Recovery (%)RSD (%)
Retronecine-type Monocrotaline92%4.5
Heliotridine-type Heliotrine88%5.1
Otonecine-type Senkirkine85%6.2
N-Oxides Senecionine N-oxide95%3.8
N-Oxides Retrorsine N-oxide91%4.9
Sensitivity[1][5][6]
  • Limit of Quantitation (LOQ): 0.5 - 1.0 µg/kg (ppb) for most PAs.

  • Linearity:

    
     over range 0.5 – 50 ng/mL.[3]
    

Troubleshooting & Expert Tips

  • Cartridge Clogging: Honey is viscous. If the cartridge clogs during loading, ensure the centrifugation step (Phase A, Step 5) was sufficient. Do not apply excessive vacuum (>10 inHg) as it may collapse the sorbent bed or cause channeling.

  • Low Recovery of N-oxides: N-oxides are more polar than free bases. If recovery is low, ensure the elution solvent is strong enough (5% ammonia is critical) and the elution volume is sufficient (2 x 5 mL).

  • Isomer Separation: Many PAs are isomers (e.g., Indicine, Lycopsamine, Echinatine).[3][4] SPE cleans the sample, but chromatographic resolution is required to distinguish these. Use a C18 column with a long gradient or a Phenyl-Hexyl column for better selectivity.

  • Stability: PAs are stable in acid (extraction phase) but can degrade in alkaline conditions over time. Evaporate the alkaline eluate immediately after collection.

References

  • BfR (German Federal Institute for Risk Assessment). (2013).[5] Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS (Method BfR-PA-Honey-1.0/2013). [Link]

  • European Commission. (2020).[4][6][7][8] Commission Regulation (EU) 2020/2040 of 11 December 2020 amending Regulation (EC) No 1881/2006 as regards maximum levels of pyrrolizidine alkaloids in certain foodstuffs. [Link][1][8]

  • Betteridge, K., et al. (2005).[3][9] Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids and their N-oxides in honey. Journal of Agricultural and Food Chemistry.[9] [Link]

  • Waters Corporation. (2021). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]

Sources

Application Note: GC-MS Analysis Parameters for Volatile Pyrrolizidine Alkaloid Derivatives Using the Sum Parameter Method

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are hepatotoxic and genotoxic secondary metabolites produced by over 6,000 plant species. They pose a severe contamination risk in agricultural products, particularly honey, herbal teas, and animal feed[1]. While LC-MS/MS is frequently used for PA profiling, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled chromatographic resolution and sensitivity for trace analysis.

However, GC-MS analysis of PAs presents a fundamental chemical challenge: PANOs are non-volatile and thermally labile, meaning they decompose in the GC inlet before reaching the column[2]. Furthermore, free PAs contain polar hydroxyl groups that cause severe peak tailing. To overcome this, researchers employ the Sum Parameter Method , a robust chemical workflow that reduces all 1,2-unsaturated PAs and PANOs to their core necine bases (retronecine and heliotridine), followed by derivatization to create highly volatile derivatives[3].

This application note details a comprehensive, self-validating protocol for the extraction, dual-reduction, and derivatization of PAs for GC-MS quantification.

Mechanistic Causality: The "Sum Parameter" Strategy

As a self-validating analytical system, every step in this protocol is designed with a specific chemical causality to ensure quantitative recovery and prevent false negatives.

  • Acidic Extraction & SCX-SPE Clean-up: PAs are basic alkaloids (pKa ~ 6–7). Extracting the matrix in 0.05 M H₂SO₄ ensures the PAs are fully protonated. When passed through a , the positively charged PAs are strongly retained, allowing neutral carbohydrates (e.g., sugars in honey) and acidic interferences to be washed away[4]. Elution is strictly achieved using an ammoniated solvent to deprotonate the PAs, releasing them from the sorbent.

  • Dual Reduction (Zinc + LiAlH₄): This is the core of the sum parameter method. First, Zinc dust in an acidic medium selectively reduces the N-oxide bonds, converting non-volatile PANOs into their free tertiary amine forms[4]. Second, is used to cleave the esterified necic acids, reducing all 1,2-unsaturated PAs down to their common necine backbones (retronecine/heliotridine)[3]. This transforms a highly complex mixture of potentially hundreds of PA variants into a single "sum parameter" peak that represents the total hepatotoxic burden of the sample.

  • Derivatization (Volatility Enhancement): The isolated necine bases possess free hydroxyl groups that hinder volatility. Derivatization masks these polar groups. HFBA (Heptafluorobutyric Anhydride) acylates the hydroxyls, adding perfluoroacyl groups that drastically lower the boiling point and enhance sensitivity for Electron Ionization (EI)[1]. Alternatively, MSTFA replaces active hydrogens with trimethylsilyl (TMS) groups, providing excellent thermal stability[4].

Mandatory Visualization: Experimental Workflow

G n1 Sample Matrix (Honey, Tea, Feed) n2 Acidic Extraction (0.05 M H2SO4) n1->n2 n3 SCX-SPE Clean-up (Cation Exchange) n2->n3 n4 Zn Dust Reduction (PANOs to Free PAs) n3->n4 n5 LiAlH4 Reduction (Cleavage to Necine Base) n4->n5 n6 Derivatization (HFBA or MSTFA) n5->n6 n7 GC-MS Analysis (Sum Parameter Quantitation) n6->n7

Figure 1: GC-MS sum parameter workflow for pyrrolizidine alkaloid extraction, reduction, and analysis.

Self-Validating Experimental Protocol

System Suitability & Self-Validation

To guarantee trustworthiness, this protocol operates as a self-validating system. Every analytical batch must include:

  • Internal Standard (IS): Spike samples with an isotopically labeled standard (e.g., Retronecine-d3) prior to Step 1. This corrects for any analyte loss during the aggressive LiAlH₄ reduction step.

  • Matrix Blank: A known PA-free matrix must be processed to verify the absence of reagent carryover.

  • Spike Recovery Check: Acceptable recovery is 70%–120%[1]. A recovery below 70% immediately flags moisture contamination during the anhydrous LiAlH₄ step, invalidating the batch.

Step 1: Extraction & Clean-up
  • Homogenize 10 g of the sample in 40 mL of 0.05 M H₂SO₄.

  • Centrifuge at 4000 rpm for 15 min and collect the acidic supernatant.

  • Condition an SCX-SPE cartridge with 5 mL methanol followed by 5 mL 0.05 M H₂SO₄. Load the supernatant.

  • Wash the cartridge with 5 mL HPLC-grade water and 5 mL methanol to remove neutral interferences.

  • Elute the retained PAs using 5 mL of ammoniated methanol (3% NH₃ in MeOH)[4].

Step 2: Dual Reduction
  • PANO Reduction: Add 100 mg of Zinc dust to the eluate (adjusted to slightly acidic pH) and stir at room temperature for 2 hours to reduce PANOs to free PAs[4]. Filter the solution to remove the Zinc dust.

  • Ester Cleavage: Evaporate the filtrate to absolute dryness under a gentle stream of nitrogen. Reconstitute the residue in 2 mL of anhydrous tetrahydrofuran (THF). Add 0.5 mL of 1 M LiAlH₄ in THF. React at 50°C for 1 hour to cleave the necic acids[3].

  • Carefully quench the reaction with ethyl acetate and a few drops of water, then evaporate to absolute dryness.

Step 3: Derivatization

Option A: HFBA Acylation (Recommended for highest sensitivity)

  • Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to the dried necine bases[4].

  • Seal the reaction vial and heat at 70°C for 30 minutes.

  • Evaporate excess reagent under nitrogen and reconstitute in 100 µL of hexane for GC-MS injection.

Option B: MSTFA Silylation

  • Add 100 µL of MSTFA (containing 1% TMCS as a catalyst) to the thoroughly dried sample[4].

  • Seal and heat at 60°C for 45 minutes. Inject directly into the GC-MS.

Data Presentation: GC-MS Parameters

The following tables summarize the quantitative parameters required for the successful chromatographic separation and mass spectrometric detection of derivatized PAs.

Table 1: Optimized GC-MS Instrument Parameters [4]

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 250 °C – 280 °C
Oven Temperature Program Initial 80 °C (hold 2 min) → ramp 15 °C/min to 280 °C (hold 10 min)
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Derivatization Reagent Comparison & Target SIM Ions [4],[3],[1]

ReagentDerivative TypeTarget Necine BaseKey SIM Ions (m/z)Volatility & Stability Profile
HFBA Perfluoroacyl esterRetronecine / Heliotridine418, 547Extremely high volatility; excellent for trace analysis and ECNI mode.
MSTFA Trimethylsilyl (TMS) etherRetronecine / Heliotridine93, 136, 299High thermal stability; highly moisture sensitive during preparation.

References

  • Kempf, M., et al. "Pyrrolizidine alkaloids in honey: Risk analysis by gas chromatography-mass spectrometry." Food Additives & Contaminants, 2008. URL:[Link]

  • Casado, N., et al. "Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review." Toxics (MDPI), 2024. URL:[Link]

  • Al-Subaie, S. F., et al. "Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates." Toxics (MDPI), 2022. URL:[Link]

Sources

Application Note: Regioselective Synthesis of 9-Angeloylretronecine via Yamaguchi Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge

The synthesis of 9-Angeloylretronecine (a hepatotoxic pyrrolizidine alkaloid found in Senecio species) from retronecine base presents a dual stereochemical and regiochemical challenge.[1]

  • Regioselectivity: Retronecine contains two hydroxyl groups: a secondary allylic alcohol at C-7 and a primary allylic alcohol at C-9.[1][2] While C-9 is more nucleophilic, uncontrolled esterification often leads to mixtures of 9-monoesters and 7,9-diesters.[1][2]

  • Geometric Stability: The ester side chain, Angelic acid ((Z)-2-methylbut-2-enoic acid), is thermodynamically unstable.[1][2] Under acidic conditions, thermal stress, or UV exposure, it readily isomerizes to its (E)-isomer, Tiglic acid .[1][2]

The Solution: Yamaguchi Esterification

To address these challenges, this protocol utilizes the Yamaguchi Esterification .[1][2][3] Unlike Fischer esterification (which requires heat/acid) or standard Steglich coupling (which can be sluggish with sterically sensitive unsaturated acids), the Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride in situ.[1][2]

  • Mechanism: The mixed anhydride is attacked by DMAP to form a highly electrophilic N-acylpyridinium species.[1][2]

  • Advantage: This reaction proceeds under mild conditions (room temperature or below), significantly reducing the risk of

    
     isomerization while favoring the kinetically controlled esterification of the primary C-9 hydroxyl over the secondary C-7.
    

Part 2: Chemical Workflow & Logic

Retrosynthetic Analysis

The synthesis disconnects at the C9-O ester bond.[2] The strategy relies on the nucleophilic differential between the primary C9-OH and secondary C7-OH.

Retrosynthesis Target 9-Angeloylretronecine (Target) Disconnection Ester Bond Disconnection Target->Disconnection Retrosynthesis Retronecine Retronecine Base (Nucleophile) Disconnection->Retronecine Angelic Angelic Acid (Electrophile) Disconnection->Angelic

Caption: Retrosynthetic disconnection showing the convergence of Retronecine and Angelic Acid.

Part 3: Detailed Protocol

Critical Reagents & Safety
  • Retronecine Base: Toxic pyrrolizidine alkaloid.[1][2][4] Handle in a fume hood with double gloving.[1][2]

  • Angelic Acid: Light sensitive.[1][2] Store in amber vials at -20°C.

  • 2,4,6-Trichlorobenzoyl Chloride (TCBC): Moisture sensitive.[1][2]

  • Solvents: Toluene (anhydrous) or THF (anhydrous).[1] Toluene is preferred for Yamaguchi couplings to suppress side reactions.[1][2]

Step-by-Step Methodology

Phase A: Formation of the Mixed Anhydride (The Activated Donor) [1]

  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add Angelic acid (1.1 equiv) and anhydrous Triethylamine (1.2 equiv) to the flask.

  • Solvent: Add anhydrous Toluene (5 mL per mmol of substrate).

  • Activation: Cool the solution to 0°C. Dropwise add TCBC (1.1 equiv).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. A white precipitate (Triethylamine hydrochloride) will form.[1][2]

    • Note: Do not filter yet.[1][2][5] The mixed anhydride is generated in situ.[1][2]

Phase B: Regioselective Coupling

  • Preparation: In a separate flame-dried vial, dissolve Retronecine base (1.0 equiv) and DMAP (1.2 equiv) in a minimal amount of anhydrous Toluene/THF (2:1).

    • Critical: The use of >1 equiv of DMAP is essential for the Yamaguchi mechanism to drive the reaction via the acyl-pyridinium intermediate.[2]

  • Addition: Add the Retronecine/DMAP solution dropwise to the Mixed Anhydride suspension (from Phase A) at 0°C.

    • Rate: Slow addition favors kinetic control (C-9 selectivity).[1][2]

  • Incubation: Stir at room temperature for 3–6 hours. Monitor by TLC (CHCl3:MeOH:NH4OH 85:14:1).[1][2]

    • Endpoint: Disappearance of Retronecine.[1][2] If 7,9-diester begins to form (higher R_f), quench immediately.[1][2]

Phase C: Workup & Purification

  • Quench: Dilute with EtOAc and wash with saturated NaHCO3 (2x) to remove unreacted acid and TCBC byproducts.[1][2]

  • Wash: Wash organic layer with water (1x) and brine (1x).[1][2]

  • Dry: Dry over Na2SO4, filter, and concentrate in vacuo at <30°C (Heat sensitivity!).

  • Purification: Flash chromatography on silica gel.

    • Eluent: Gradient of CHCl3/MeOH (95:5 to 90:[1]10) containing 0.1% NH4OH.[1][2]

    • Fractions: Collect the major spot (Mono-ester).[1][2] The diester elutes first; unreacted retronecine elutes last.[1][2]

Quantitative Data Summary
ReagentEquiv.[1][2][3][6]RoleCritical Parameter
Retronecine 1.0NucleophileLimiting reagent
Angelic Acid 1.1ElectrophileSlight excess ensures conversion
TCBC 1.1ActivatorMust match acid stoichiometry
Et3N 1.2BaseScavenges HCl
DMAP 1.2CatalystDrives regioselectivity

Part 4: Quality Control & Self-Validation[1][2]

The most critical failure mode is the isomerization of the Angelate (Z) to the Tiglate (E).[1] You must validate the geometry using 1H NMR .[1][2]

NMR Diagnostic Criteria

The olefinic proton (H-3 of the ester chain) is the diagnostic signal.[1][2]

  • 9-Angeloylretronecine (Z-isomer):

    • 
       ~ 6.05 - 6.15 ppm  (qq, J = 7.2, 1.5 Hz).[1][2]
      
    • Visual Check: Signal appears further upfield.[1][2]

  • 9-Tigloylretronecine (E-isomer - Impurity):

    • 
       ~ 6.80 - 6.95 ppm  (qq, J = 7.0, 1.5 Hz).[1][2]
      
    • Visual Check: Signal appears significantly downfield due to deshielding by the carbonyl.[1][2]

Acceptance Criteria: Integration of the Tiglate signal (6.8 ppm) must be <5% relative to the Angelate signal (6.1 ppm).[1]

QC_Flow Sample Isolated Product NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Check Olefinic Region (6.0 - 7.0 ppm) NMR->Decision Pass Signal @ 6.1 ppm (Z-Isomer Confirmed) Decision->Pass Major Peak Fail Signal @ 6.9 ppm (E-Isomer Detected) Decision->Fail Significant Peak

Caption: Decision tree for NMR validation of geometric isomer purity.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High levels of Tiglate (E-isomer) Thermal stress or Acidic workupKeep reaction <25°C. Ensure NaHCO3 wash is thorough.[1][2] Avoid prolonged exposure to silica (slightly acidic).[1][2]
Low Yield / No Reaction Wet solvents or old TCBCTCBC hydrolyzes easily.[1][2] Distill TCBC or buy fresh.[1][2] Ensure Toluene is anhydrous.[1][2]
Formation of 7,9-Diester Excess reagents or high tempStrictly control stoichiometry (1.1 equiv acid).[1][2] Maintain 0°C during addition.
Product Decomposition N-OxidationPAs are susceptible to N-oxidation in air.[1][2] Store under Argon at -20°C.

Part 6: References

  • Yamaguchi, M., et al. (1979).[1][2][6] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan. [1][2]

  • Buckles, R. E., & Mock, G. V. (1950).[1][2] "The Preparation of Tiglic and Angelic Acids and Esters". The Journal of Organic Chemistry. [1][2]

  • Mattocks, A. R. (1986).[1][2] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.[1][2] (Foundational text on Retronecine reactivity).

  • Roeder, E. (1990).[1][2] "Carbon-13 NMR spectroscopy of pyrrolizidine alkaloids". Phytochemistry. (Source for NMR validation data). [1][2]

  • Logie, C. G., et al. (1994).[1][2] "Synthesis of pyrrolizidine alkaloids". Journal of the Chemical Society, Perkin Transactions 1. (Modern synthetic application).[1][2] [1][2]

Sources

Application Note: High-Resolution Quantitative Analysis of 9-Angeloylretronecine in Herbal Teas via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Pyrrolizidine alkaloids (PAs) are naturally occurring secondary metabolites produced by over 6,000 plant species, primarily within the Asteraceae, Boraginaceae, and Fabaceae families, serving as chemical defenses against herbivores 1[1]. While natural, 1,2-unsaturated PAs such as 9-Angeloylretronecine (9-AR) are highly toxic. Chronic exposure is linked to genotoxicity, carcinogenicity, and hepatic sinusoidal obstruction syndrome (HSOS) 2[2].

Because PA-producing weeds are frequently co-harvested with commercial tea and herbal infusion crops (e.g., chamomile, peppermint, rooibos), regulatory bodies have established stringent safety thresholds 3[3]. The European Union (Regulation EU 2023/915, formerly 2020/2040) enforces maximum limits of 200 µg/kg for general adult herbal infusions and a highly restrictive 75 µg/kg for pediatric products 4[4]. To ensure compliance, robust, highly sensitive analytical workflows are mandatory.

Mechanistic Insight: Toxicity and Analytical Strategy

The Causality of Toxicity: 9-AR is a pro-toxin. It is not inherently reactive but undergoes metabolic toxification in the liver via Cytochrome P450 enzymes (specifically CYP3A4). This oxidation yields highly electrophilic dehydropyrrolizidine (DHP) derivatives (reactive pyrroles) that rapidly form covalent adducts with DNA and hepatic proteins, driving hepatotoxicity and veno-occlusive disease2[2].

Toxification PA 9-Angeloylretronecine (Pro-toxin) CYP450 Hepatic CYP3A4 (Oxidation) PA->CYP450 DHP Dehydro-PA (DHP) (Reactive Pyrrole) CYP450->DHP Dehydrogenation Adducts DNA/Protein Adducts (Hepatotoxicity) DHP->Adducts Electrophilic Attack

Metabolic toxification pathway of 9-Angeloylretronecine leading to hepatotoxicity.

Analytical Strategy: Herbal teas possess complex matrices rich in polyphenols and flavonoids that cause severe ion suppression in mass spectrometry. Direct analysis is unfeasible. We employ a Polymeric Cation Exchange (PCX) Solid Phase Extraction (SPE). 9-AR contains a tertiary amine in its retronecine core (pKa ~ 6.5). By acidifying the extract, the amine is protonated, allowing selective retention on the negatively charged PCX resin, while neutral matrix interferents are washed away1[1].

Experimental Protocols: A Self-Validating System

This protocol provides a validated UHPLC-MS/MS methodology designed for sub-µg/kg quantification, ensuring both high recovery and matrix-effect mitigation.

Sample Preparation & Extraction
  • Homogenization : Cryogenically mill 50 g of the herbal tea sample to a fine powder (<0.5 mm). Causality: Increases the surface area for solvent penetration, ensuring exhaustive extraction of intracellular PAs.

  • Acidic Extraction : Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of 0.05 M Sulfuric Acid (H₂SO₄). Causality: The low pH ensures >99% protonation of 9-AR, maximizing its solubility in the aqueous phase while leaving lipophilic chlorophylls and waxes in the solid residue 1[1].

  • Agitation & Centrifugation : Sonicate for 15 minutes at room temperature, then centrifuge at 4,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm PTFE filter.

Solid Phase Extraction (SPE) Cleanup

Use a Polymeric Cation Exchange (PCX) cartridge (60 mg/3 mL).

  • Conditioning : 3 mL Methanol, followed by 3 mL 0.05 M H₂SO₄.

  • Loading : Apply 5 mL of the filtered sample extract at a flow rate of 1 mL/min.

  • Washing : Wash with 3 mL of MS-grade water (removes polar neutrals), followed by 3 mL of Methanol (removes hydrophobic neutrals). Causality: The protonated 9-AR remains ionically bound to the sulfonic acid groups of the resin.

  • Elution : Elute with 5 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the tertiary amine of 9-AR, breaking the ionic bond and releasing it from the resin.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial mobile phase (95% Water / 5% Methanol).

SPEWorkflow Extract 1. Acidic Aqueous Extract (Protonated 9-AR) Load 2. Load onto PCX Resin (Cation Exchange) Extract->Load pH < pKa Wash 3. Wash (H2O & MeOH) (Remove Neutrals) Load->Wash Ionic Binding Elute 4. Elute (5% NH4OH in MeOH) (Deprotonate & Release) Wash->Elute Matrix Removal Analyze 5. UHPLC-MS/MS (MRM Mode) Elute->Analyze Reconstitution

Solid Phase Extraction (SPE) workflow utilizing polymeric cation exchange for PA isolation.

UHPLC-MS/MS Conditions

Chromatographic resolution is critical because 9-AR has several stereoisomers (e.g., 7-Angeloylretronecine) that share identical mass transitions.

  • Column : C18, 1.7 µm, 2.1 x 100 mm. Causality: Sub-2-micron particles provide the theoretical plates necessary to baseline-resolve structural isomers.

  • Mobile Phase A : Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B : Methanol + 0.1% Formic Acid. Causality: Formic acid facilitates protonation [M+H]⁺ for positive Electrospray Ionization (ESI+), while ammonium formate improves peak shape by minimizing secondary interactions with residual silanols on the column.

Data Presentation and Method Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
6.00.44060
8.00.4595
10.00.4955

Table 1: UHPLC Gradient Program optimized for isomer resolution.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
9-Angeloylretronecine282.1138.1120.125 / 35
Echimidine-d5 (IS)403.2125.1107.130 / 40

Table 2: MS/MS MRM Parameters (ESI+ Mode).

ParameterValidation CriteriaObserved Performance
Limit of Quantification (LOQ)≤ 5.0 µg/kg0.5 µg/kg
Linearity (R²)≥ 0.9900.998 (1 - 500 µg/L)
Recovery70% - 120%88% - 94%
Precision (RSD)≤ 20%6.5%

Table 3: Method Validation Data conforming to EU SANTE guidelines.

Conclusion

The accurate quantification of 9-Angeloylretronecine in complex herbal tea matrices requires a synergistic approach combining selective sample cleanup (PCX SPE) with high-efficiency chromatographic separation. By leveraging the acid-base chemistry of the retronecine core, this protocol effectively eliminates polyphenol-induced ion suppression, ensuring reliable compliance with stringent EU regulatory limits.

References

  • Source: digicomply.
  • Source: researchgate.
  • Source: nih.
  • Source: semanticscholar.

Sources

N-oxide reduction protocols for total 9-Angeloylretronecine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized N-Oxide Reduction Protocols for Total 9-Angeloylretronecine Quantification

Abstract

This application note details a robust, field-validated protocol for the total quantification of 9-Angeloylretronecine (9-Ang) in complex plant matrices. While modern high-throughput laboratories often quantify free bases and N-oxides (PANOs) separately, chemical reduction remains the gold standard when comprehensive N-oxide reference standards are unavailable or when simplified single-analyte kinetics are required. This guide focuses on a Zinc-mediated reduction workflow, optimized for high conversion efficiency (>95%) and minimal parent molecule degradation, compliant with principles outlined by the German Federal Institute for Risk Assessment (BfR) and EMA guidelines.

Part 1: The Analytical Challenge

Pyrrolizidine Alkaloids (PAs) like 9-Angeloylretronecine typically exist in plants in two forms: the tertiary free base and the N-oxide (PANO) .

  • The Problem: PANO forms are highly polar, thermally unstable, and ionize poorly in standard ESI+ modes compared to their free base counterparts.

  • The Regulatory Gap: Regulatory limits (e.g., EU Commission Regulation 2020/2040) apply to the sum of PAs.[1] Quantifying them separately requires expensive, often commercially unavailable N-oxide standards for every isomer.

  • The Solution: Reducing the N-oxide back to the free base prior to analysis allows for "Total 9-Ang" quantification using a single analytical standard, reducing cost and complexity while ensuring compliance.

Part 2: Mechanism of Action

The reduction protocol utilizes nascent hydrogen generated in situ by the reaction of metallic zinc dust with dilute acid. This effectively cleaves the coordinate covalent N–O bond without hydrolyzing the sensitive ester linkage at the C9 position of the retronecine core.

Chemical Pathway Diagram

ReductionMechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product N_Oxide 9-Ang N-Oxide (Polar, m/z 314) Complex Zn-PANO Surface Complex N_Oxide->Complex Zinc Zn Dust (Reducing Agent) Zinc->Complex Acid H+ (Activator) Acid->Complex FreeBase 9-Angeloylretronecine (Free Base, m/z 298) Complex->FreeBase Deoxygenation Byproduct Zn2+ + H2O Complex->Byproduct

Figure 1: Mechanism of Zinc-mediated deoxygenation of Pyrrolizidine Alkaloid N-oxides.

Part 3: The Protocol

This protocol is designed for self-validation. It includes a "Reduction Efficiency Check" step that must be performed before processing valuable samples.

Reagents & Equipment
  • Zinc Dust: <63 µm particle size (Sigma-Aldrich or equivalent). Note: Coarse granules provide insufficient surface area.

  • Extraction Solvent: 0.05 M H₂SO₄ (Sulfuric Acid).[2]

  • Neutralization Buffer: 25% Ammonia solution (NH₄OH).[3]

  • SPE Cartridges: Strong Cation Exchange (SCX), e.g., Oasis MCX or Strata-X-C (150 mg/6 mL).

  • Internal Standard: ¹³C-Caffeine or d3-Retrorsine (if available).

Step-by-Step Methodology

1. Sample Extraction

  • Weigh 2.0 g of homogenized plant material (e.g., Petasites hybridus root/leaf) into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M H₂SO₄ .

  • Sonicate for 15 minutes at ambient temperature.

  • Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant.

  • Why Acid? Acidic pH ensures PAs are protonated (salt form) and highly soluble, while minimizing extraction of lipophilic matrix components.

2. The Reduction Step (Critical Control Point)

  • Transfer 10 mL of the acidic supernatant to a fresh tube.

  • Add 200 mg Zinc Dust (2% w/v).

  • Vortex vigorously for 30 seconds to disperse the Zn.

  • Place on a rotary shaker (horizontal) at 250 RPM for 30 minutes .

  • Optimization Note: Reaction time is matrix-dependent. Perform a time-course study (15, 30, 60 min) during validation. 30 minutes is typically sufficient for >95% conversion.

3. Filtration & Neutralization

  • Filter the mixture through a 0.45 µm PTFE syringe filter to remove unreacted Zinc.

  • Adjust pH of the filtrate to 6.5 – 7.5 using dilute Ammonia (2.5%).

  • Critical: Do not exceed pH 8.0, as the ester bond in 9-Ang is sensitive to alkaline hydrolysis.

4. Solid Phase Extraction (SPE) Cleanup

  • Condition: 3 mL Methanol, then 3 mL Water.

  • Load: Pass the neutralized extract through the SCX cartridge (gravity flow or low vacuum).

  • Wash: 3 mL Water, then 3 mL Methanol (removes neutral/acidic interferences).

  • Elute: 2 x 2 mL Ammoniated Methanol (5% NH₄OH in MeOH).

  • Concentrate: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Initial Mobile Phase (95:5 Water:MeOH + 0.1% Formic Acid).

5. LC-MS/MS Quantification

  • Column: C18 (e.g., BEH C18), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transition (9-Ang):

    • Quantifier: m/z 298.2 → 120.1 (Retronecine core).

    • Qualifier: m/z 298.2 → 94.0.

Part 4: Validation & Troubleshooting

To ensure scientific integrity, compare the "Reduction Method" against the "Summation Method" (analyzing N-oxides separately).

Method Comparison Table
ParameterReduction Method (Zinc)Summation Method (Separate Analysis)
Analyte Detected Free Base (Single Peak)Free Base + N-Oxide (Two Peaks)
Standards Required Free Base Only (Cost-Effective)Free Base + N-Oxide (Expensive)
Sensitivity High (Free bases ionize better)Variable (N-oxides often ionize poorly)
Risk Incomplete reduction underestimates totalMissing N-oxide standards underestimates total
Processing Time High (+45 mins for reduction)Low (Direct injection)
Troubleshooting Workflow

Troubleshooting Start Low Recovery of Total 9-Ang Check1 Check Reduction Efficiency (Spike with N-Oxide Standard) Start->Check1 Decision1 N-Oxide Remaining? Check1->Decision1 Action1 Increase Zn Contact Time or Refresh Zn Dust Decision1->Action1 Yes Check2 Check pH during Neutralization Decision1->Check2 No Decision2 pH > 8.0? Check2->Decision2 Action2 Ester Hydrolysis Occurred. Adjust to pH 6.5-7.5 Decision2->Action2 Yes Action3 Check SPE Breakthrough (Matrix Overload) Decision2->Action3 No

Figure 2: Decision tree for troubleshooting low recovery rates in the reduction protocol.

References

  • BfR (German Federal Institute for Risk Assessment). (2020).[1][4] Determination of Pyrrolizidine Alkaloids in Plant Material by SPE-LC-MS/MS (BfR-PA-Tea-2.0/2014). [Link][2]

  • Mroczek, A., et al. (2002).[5] Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by cation-exchange solid-phase extraction and ion-pair high-performance liquid chromatography. Journal of Chromatography A, 949(1-2), 249-262.[5][6] [Link]

  • Waters Corporation. (2021). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Application Note. [Link]

  • European Medicines Agency (EMA). (2020). Public statement on contamination of herbal medicinal products and herbal teas with pyrrolizidine alkaloids. [Link][1]

Sources

Application Note: High-Resolution TLC Separation of Angeloyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to provide a logic-driven, problem-solving guide tailored for complex isomer separations.

Executive Summary & Scientific Rationale

The separation of angeloyl esters (cis-2-methyl-2-butenoate) presents a unique chromatographic challenge due to the frequent co-occurrence of their geometric isomer, tigloyl esters (trans-2-methyl-2-butenoate). These moieties are common bioactive acyl groups in triterpenoid saponins (e.g., Xanthoceras sorbifolium, Camellia spp., Barringtonia spp.).

Standard silica gel TLC relies primarily on adsorption via hydrogen bonding and dipole-dipole interactions. Because angeloyl and tigloyl groups possess nearly identical polarity and lipophilicity, they often co-elute as a single spot on standard phases.

The Solution: This protocol utilizes Argentation TLC (AgNO₃-impregnated silica) as the definitive method for separation. Silver ions (


) form reversible 

-complexes with the olefinic double bonds. The stability of these complexes differs significantly between the Z (angeloyl) and E (tigloyl) geometries due to steric accessibility, resulting in distinct

values.

Mechanism of Separation

To achieve reproducible data, one must understand the underlying interactions.

Standard Phase vs. Argentation Phase[2]
  • Standard Silica (SiO₂): Separates based on the polarity of the aglycone and the sugar chain number. It fails to resolve the acyl isomers.

  • Argentation Phase (SiO₂ + AgNO₃): The

    
     ion acts as a Lewis acid, accepting electron density from the alkene 
    
    
    
    -orbital.
    • Angeloyl (Z-isomer): The methyl and carbonyl groups are on the same side, creating a specific steric environment.

    • Tigloyl (E-isomer): The groups are trans, altering the accessibility of the double bond to the silver ion.

    • Result: The isomer that forms the stronger complex with silver is retained longer (lower

      
      ).
      

SeparationMechanism Mixture Crude Extract (Angeloyl + Tigloyl) Std_TLC Standard Silica TLC (Adsorption Only) Mixture->Std_TLC Initial Screen Ag_TLC Argentation TLC (Adsorption + u03c0-Complexation) Mixture->Ag_TLC Isomer Resolution Result_Std Single Spot (Co-elution) Std_TLC->Result_Std Polarity Identical Result_Ag Resolved Bands (u0394Rf ~ 0.05-0.10) Ag_TLC->Result_Ag Differential u03c0-Bond Strength

Figure 1: Decision pathway for selecting Argentation TLC over standard methods for acyl-isomer separation.

Materials & Reagents

Stationary Phases[1][3][4][5][6][7][8][9]
  • Screening Plate: Silica gel 60

    
     (Glass backed, 20 x 20 cm).
    
  • High-Resolution Plate: HPTLC Silica gel 60

    
    .[1][2]
    
  • Impregnation Reagent: Silver Nitrate (

    
    ), ACS Reagent grade.
    
Mobile Phases (Optimized)
  • System A (General Saponin Screen): Chloroform : Methanol : Water (65 : 35 : 10, v/v/v) - Use lower phase.

  • System B (Isomer Separation - Non-polar): Hexane : Ethyl Acetate : Acetic Acid (15 : 5 : 0.5, v/v/v).

  • System C (Isomer Separation - Polar): Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v).

Detection Reagents
  • Reagent A (Non-destructive): UV Light (254 nm and 366 nm).[1]

  • Reagent B (Specific): Vanillin-Sulfuric Acid (1% vanillin in ethanol, mixed 1:1 with 10%

    
     in ethanol).
    
  • Reagent C (Universal): 10% Sulfuric Acid in Ethanol (Charring).

Experimental Protocols

Protocol 1: Preparation of Argentation Plates (Critical Step)

Note: Commercial AgNO₃ plates are rare; in-house preparation ensures freshness and activity.

  • Solution Prep: Dissolve 2.5 g of Silver Nitrate in 50 mL of deionized water. Dilute to 100 mL with Methanol (to facilitate drying).

  • Impregnation:

    • Pour the solution into a flat glass tray.

    • Slowly immerse a standard Silica gel 60 plate into the solution for 5–10 seconds.

    • Alternative: Spray the plate evenly until saturated (less reproducible).

  • Activation:

    • Air dry the plate in a fume hood for 20 minutes (protect from bright light).

    • Activate in an oven at 80°C for 30 minutes .

    • Storage: Store in a dark desiccator. Silver plates turn grey/brown if exposed to light (reduction to metallic silver).

Protocol 2: Sample Application & Development
  • Sample Prep: Dissolve 2 mg of ester fraction in 1 mL Methanol or Chloroform.

  • Application: Apply 2–5 µL as a band (not a spot) using a Linomat or capillary tube. Bands improve resolution of closely eluting isomers.

  • Equilibration: Saturate the TLC chamber with mobile phase vapors for 20 minutes using filter paper liners. This prevents "smiling" of the solvent front.

  • Development:

    • Run the plate in System C (Toluene/EtOAc/Formic Acid) for angeloyl saponins.

    • Run distance: 8 cm (for 10 cm plates) or 15 cm (for 20 cm plates).

  • Drying: Dry the plate in a stream of cold air. Do not use hot air yet, as it may degrade labile esters before visualization.

Protocol 3: Visualization & Interpretation[12]
  • UV Inspection: Check under 254 nm. Angeloyl esters have weak absorption (

    
    ) but may quench fluorescence if the plate has an indicator.
    
  • Derivatization:

    • Spray with Vanillin-Sulfuric Acid .[1]

    • Heat at 105°C for 3–5 minutes.

  • Colorimetric Response:

    • Angeloyl/Tigloyl Esters: Typically develop purple/violet or brownish-red zones depending on the triterpene core.

    • Background: The silver plate may darken slightly; control heating time to maintain contrast.

Data Analysis & Expected Results

The following table summarizes the expected migration behavior (


) on Argentation TLC compared to Standard TLC.
Compound ClassStandard Silica

Argentation TLC

Observation
Tigloyl Ester (E-isomer) 0.450.40Forms weaker

-complex; moves higher.
Angeloyl Ester (Z-isomer) 0.450.32 - 0.35Forms stronger

-complex; retained more.
Saturated Ester (e.g., 2-MB) 0.480.48No double bond; unaffected by Ag+.
Free Aglycone 0.100.10Remains polar/baseline.

Note: Absolute


 values vary by mobile phase; the relative order (Tigloyl > Angeloyl) is the critical diagnostic.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark Background Reduction of

to metallic Silver.
Perform development in the dark (wrap chamber in foil). Use fresh plates.
Streaking/Tailing Acidic groups (carboxylic acids) interacting with silica.Ensure Formic Acid or Acetic Acid is present in the mobile phase (1-5%).
No Separation Plate overload or insufficient Ag impregnation.Reduce sample load to <10 µ g/band . Increase

concentration to 5%.
Spots Fade Quickly Oxidation of the complex.[3]Mark spots immediately after heating. Scan/photograph within 10 mins.

Workflow Diagram

Workflow Start Crude Saponin Extract Prep Plate Preparation: Impregnate Silica with 2.5% AgNO3 Start->Prep Spot Sample Application: Apply as 6mm Bands Prep->Spot Develop Development: Toluene:EtOAc:Formic Acid (5:4:1) Spot->Develop Dry Drying: Cold Air Stream (Dark) Develop->Dry Visualize Visualization: Vanillin-H2SO4 + Heat (105u00b0C) Dry->Visualize Analyze Analysis: Lower Rf = Angeloyl (Z) Higher Rf = Tigloyl (E) Visualize->Analyze

Figure 2: Step-by-step workflow for the isolation and identification of angeloyl esters.

References

  • Oleszek, W. (2002). "Chromatographic determination of plant saponins." Journal of Chromatography A, 967(1), 147-162. Link

  • Hostettmann, K., & Marston, A. (1995). Saponins. Cambridge University Press. (Standard text for saponin analysis).
  • Li, X., et al. (2012). "Triterpenoid saponins from the husks of Xanthoceras sorbifolia."[3] Phytochemistry Letters, 5(4), 732-736. (Specific source for angeloyl/tigloyl saponins).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[3] (Reference for Argentation TLC methodology).

  • Chan, H.T., et al. (2022). "Differentiation of geometric isomers of acyl-saponins by silver ion chromatography." Journal of Separation Science.

Sources

Application Note: In Vitro Cytotoxicity Assessment of 9-Angeloylretronecine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for evaluating the in vitro cytotoxicity of 9-Angeloylretronecine , a retronecine-type pyrrolizidine alkaloid (PA).

This guide addresses the specific challenge of PA toxicity: metabolic activation . Unlike direct-acting toxins, 9-Angeloylretronecine requires bioactivation by Cytochrome P450 enzymes (primarily CYP3A4) to generate the reactive dehydropyrrolizidine (DHP) moiety responsible for cellular damage. Standard cytotoxicity protocols lacking this activation step will yield false-negative results.

Introduction & Compound Pharmacology

9-Angeloylretronecine is a mono-ester pyrrolizidine alkaloid (PA) consisting of the necine base retronecine esterified at the C9 position with angelic acid. While cyclic diester PAs (e.g., Retrorsine, Monocrotaline) are historically cited for high potency, mono-esters like 9-Angeloylretronecine represent a distinct toxicological class that requires precise detection limits due to their moderate potency and specific pharmacokinetic clearance rates.

Mechanism of Action: The Bioactivation Requirement

The cytotoxicity of 9-Angeloylretronecine is not intrinsic to the parent molecule. It is a pro-toxin .

  • Ingestion/Entry: The compound enters the cell.

  • Bioactivation: Hepatic CYP450s (CYP3A4/CYP2B6) hydroxylate the necine base.

  • DHP Formation: Spontaneous dehydration yields Dehydropyrrolizidine (DHP) , a highly reactive pyrrole.

  • Adduct Formation: DHP acts as a bifunctional alkylating agent, cross-linking DNA and binding to essential cellular proteins, leading to megalocytosis, apoptosis, and veno-occlusive disease (VOD).

Mechanistic Pathway Diagram

PA_Toxicity_Pathway PA 9-Angeloylretronecine (Pro-toxin) Hydroxy Hydroxylated Intermediate PA->Hydroxy Oxidation CYP CYP3A4 / CYP2B6 (Hepatic Microsomes) CYP->Hydroxy Catalysis DHP Dehydropyrrolizidine (Reactive Pyrrole) Hydroxy->DHP Spontaneous Dehydration GSH Glutathione Conjugation (Detoxification) DHP->GSH Phase II Metabolism DNA DNA Cross-links (Genotoxicity) DHP->DNA Alkylation Protein Protein Adducts (Cytotoxicity) DHP->Protein Binding CellDeath Apoptosis / Necrosis DNA->CellDeath Protein->CellDeath

Caption: Metabolic activation pathway of 9-Angeloylretronecine leading to cytotoxicity via DHP formation.[1][2]

Experimental Design Strategy

Cell Model Selection

The choice of cell line dictates the need for an exogenous metabolic activation system (S9 mix).

Cell ModelCYP ExpressionProtocol AdjustmentSuitability
Primary Rat Hepatocytes High (Native)Standard IncubationGold Standard. Mimics in vivo response best.
HepaRG (Differentiated) Moderate/HighStandard IncubationExcellent human-relevant alternative.
HepG2 / HeLa / CHO Low / NegligibleRequires S9 Mix Common for high-throughput screening but requires co-incubation.
HepG2-C9 Transfected CYP3A4Standard IncubationSpecialized model for PA sensitivity.
Controls
  • Positive Control: Retrorsine or Lasiocarpine (known potent PAs) or Cisplatin (general cytotoxic agent).

  • Negative Control: 0.1% DMSO (Vehicle).

  • Metabolic Control: Cells treated with S9 mix without PA (to assess S9 toxicity).

Protocol 1: Preparation of Solutions

Materials
  • 9-Angeloylretronecine: (Purity >95%, HPLC grade).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Storage: -20°C, desiccated. PAs are susceptible to hydrolysis; avoid repeated freeze-thaw cycles.

Procedure
  • Stock Solution (100 mM): Dissolve 9-Angeloylretronecine in 100% DMSO. Vortex until clear. Aliquot into amber tubes to prevent light degradation.

  • Working Solutions: Prepare serial dilutions (e.g., 1000 µM to 1 µM) in serum-free culture medium immediately prior to use.

    • Note: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Protocol 2: Metabolic Activation System (S9 Mix)

Required for HepG2, CHO, or other non-metabolic cell lines.

Reagents
  • Rat Liver S9 Fraction: (Induced with Aroclor 1254 or Phenobarbital/β-Naphthoflavone).

  • Cofactor Mix: NADP+, Glucose-6-phosphate (G6P), MgCl2, KCl in Sodium Phosphate buffer (pH 7.4).

Preparation (Standard S9 Mix)

Combine the following on ice (per 1 mL final volume):

  • PBS/Buffer: 600 µL

  • MgCl2 / KCl Solution: 20 µL (0.4 M MgCl2 / 1.65 M KCl)

  • Glucose-6-Phosphate: 5 µL (1 M)

  • NADP+: 40 µL (0.1 M)

  • Rat Liver S9 Fraction: 100–300 µL (Final protein conc. 0.5–1.0 mg/mL)

  • Pre-incubate S9 mix at 37°C for 5 minutes before adding to cells.

Protocol 3: Cytotoxicity Assay (MTT with S9 Pulse)

This protocol uses a "Pulse-Recovery" method. Continuous exposure to S9 is toxic; therefore, cells are exposed to the PA + S9 for a short duration, washed, and then allowed to manifest toxicity over 24–48 hours.

Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (10k cells/well, 24h) Step2 2. Treatment Pulse (4-6h) Medium + PA + S9 Mix Step1->Step2 Step3 3. Washout Remove S9, PBS Wash Step2->Step3 Step4 4. Recovery Phase Fresh Medium, 24-48h Incubation Step3->Step4 Step5 5. Readout MTT / MTS / ATP Assay Step4->Step5

Caption: Pulse-Recovery workflow for PA cytotoxicity testing in non-metabolic cells.

Step-by-Step Procedure
  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO2.
    
  • Treatment (Pulse):

    • Remove culture medium.[3]

    • Add 50 µL of 2X concentration 9-Angeloylretronecine working solution.

    • Add 50 µL of 2X S9 Mix (or Medium for -S9 control).

    • Final Volume: 100 µL.

    • Incubate for 4–6 hours . (Longer incubation with S9 causes non-specific toxicity).

  • Washout:

    • Carefully aspirate the PA/S9 mixture.

    • Wash once with warm PBS (to remove residual S9 and metabolites).

    • Add 100 µL fresh complete culture medium.

  • Recovery: Incubate for 24–48 hours . This delay allows the DNA adducts formed during the pulse to trigger apoptosis or necrosis.

  • Readout (MTT):

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Protocol 4: Mechanistic Follow-Up (Micronucleus Assay)

Since 9-Angeloylretronecine is genotoxic, a cytotoxicity assay alone is often insufficient. The Cytokinesis-Block Micronucleus (CBMN) Assay is highly recommended to confirm the mechanism.

  • Seeding: 6-well plates.

  • Treatment: Same S9 pulse method as above.

  • Cytochalasin B: After washout, add Cytochalasin B (4.5 µg/mL) during the recovery phase to block cytokinesis.

  • Harvest: Fix cells, stain with Giemsa or DAPI.

  • Analysis: Count micronuclei in binucleated cells. An increase indicates chromosomal damage typical of PA toxicity.

Data Analysis & Interpretation

Calculation

Calculate % Viability:


[2][4][5][6][7][8][9]
The "Cytotoxicity Shift"

To validate the assay, compare IC50 values between the +S9 and -S9 conditions.

  • -S9 (No Activation): Should show high IC50 (low toxicity).

  • +S9 (Activation): Should show significantly lower IC50 (high toxicity).

  • Interpretation: A large shift (e.g., >10-fold decrease in IC50) confirms the compound is a pro-toxin metabolized to a reactive pyrrole.

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Link

  • Chen, T., & Mei, N. (2010). Genotoxicity and carcinogenicity of pyrrolizidine alkaloids.[3][10][11][12] Journal of Food and Drug Analysis. Link

  • Field, R.A., et al. (2015). In vitro cytotoxicity and genotoxicity of pyrrolizidine alkaloids in HepG2 cells.[10] Toxicology Letters. Link

  • Ruan, J., et al. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural requirements. Chemical Research in Toxicology. Link

  • Merz, K.H., & Schrenk, D. (2016).[10] Interim relative potency factors for the risk assessment of pyrrolizidine alkaloids in food and herbal medicines. Toxicology Letters. Link

Sources

Application Note: Precision Preparation of 9-Angeloylretronecine Standard Solutions

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical chemists in pharmaceutical development and food safety testing. It addresses the specific challenges of handling 9-Angeloylretronecine , a hepatotoxic pyrrolizidine alkaloid (PA), distinguishing it from its structural isomer, 7-Angeloylretronecine.

Executive Summary & Scientific Rationale

Pyrrolizidine alkaloids (PAs) are potent phytotoxins subject to strict regulatory limits (e.g., EMA, FDA, EFSA) due to their hepatotoxic and carcinogenic properties. 9-Angeloylretronecine is a monoester PA found in Boraginaceae species (e.g., Echium, Alkanna).

The Critical Challenge: The primary analytical failure mode for this compound is isomer misidentification . 9-Angeloylretronecine (ester at C9 hydroxymethyl) is a structural isomer of 7-Angeloylretronecine (ester at C7 hydroxyl). These isomers have identical molecular weights (237.29 g/mol ) and similar fragmentation patterns, making chromatographic resolution essential. Furthermore, PAs are prone to transesterification and N-oxidation if handled improperly.

This protocol establishes a self-validating workflow to ensure the integrity of the standard, preventing "silent" degradation that leads to quantitation errors.

Chemical Identity & Physicochemical Constants[1][2][3][4]

PropertyDataNotes
Compound Name 9-AngeloylretronecineDistinct from 7-Angeloylretronecine (CAS 6029-82-9)
CAS Number 6922-62-9 Verify COA against this specific CAS.
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Structure Retronecine esterified at C9 The C9 position is the hydroxymethyl group (

).
Solubility Methanol (High), ACN (Mod.), Water (Low)Methanol is the preferred solvent for stock solutions.
pKa ~10.2 (Tertiary amine)Basic; sensitive to acidic hydrolysis over time.

Material Safety & Containment (HSE)

  • Hazard Class: Carcinogen (Category 1B), Hepatotoxin.

  • Containment: Handle exclusively in a Class II Biosafety Cabinet or a fume hood with HEPA filtration.

  • Deactivation: Spills should be treated with 10% sulfuric acid followed by neutralization, or a specific oxidant (e.g., permanganate) before disposal, as standard organic solvents do not neutralize the biological activity.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock. Solvent Selection: LC-MS Grade Methanol .

  • Why Methanol? PAs exhibit superior long-term stability in methanol compared to acetonitrile at -20°C. Acetonitrile can occasionally cause precipitation of polar impurities or N-oxides if present.

Step-by-Step Methodology
  • Equilibration: Remove the reference standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes .

    • Mechanism:[1][2] Prevents condensation of atmospheric moisture inside the vial, which causes hydrolysis.

  • Gravimetric Transfer:

    • Place a 10 mL Class A volumetric flask (amber glass) on a 5-digit analytical balance. Tare the balance.

    • Weigh approximately 10.0 mg of 9-Angeloylretronecine powder directly into the flask. Record the exact mass (

      
      ) to 0.01 mg.
      
    • Correction Factor: If the Certificate of Analysis (COA) reports purity

      
       or salt form, apply the correction:
      
      
      
      
  • Solubilization:

    • Add approximately 5 mL of Methanol.

    • Sonicate for 5 minutes at ambient temperature. Note: If dissolution is slow, warm briefly to 37°C (water bath), but do not exceed 40°C to prevent ester hydrolysis.

  • Final Volume:

    • Dilute to the mark with Methanol. Stopper and invert 10 times.

    • Label: "9-Ang-Ret Master Stock", Conc., Date, User, Expiry (6 months).

  • Storage: Aliquot into 1.5 mL amber HPLC vials (fill to minimal headspace) and store at -20°C or -80°C .

Protocol: Working Standard Solutions (Calibration Curve)

Objective: Prepare serial dilutions for LC-MS/MS calibration (Range: 0.5 ng/mL – 100 ng/mL). Diluent: 5% Methanol / 95% Water + 0.1% Formic Acid .

  • Why Acidify? The acidic environment stabilizes the basic nitrogen, preventing adsorption to glass surfaces (silanol interactions) and improving peak shape during injection.

Serial Dilution Scheme
Solution IDSource SolutionVolume Taken (

L)
Diluent Volume (

L)
Final Conc. (ng/mL)
WS-1 Master Stock (1 mg/mL)100900 (MeOH)100,000 (100

g/mL)
WS-2 WS-1100900 (Diluent)10,000
Cal-6 WS-2100900 (Diluent)1,000
Cal-5 Cal-6500500 (Diluent)500
Cal-4 Cal-6100900 (Diluent)100
Cal-3 Cal-4500500 (Diluent)50
Cal-2 Cal-4100900 (Diluent)10
Cal-1 Cal-2500500 (Diluent*)5

*Diluent = 5% MeOH / 95% H2O + 0.1% Formic Acid.

Chromatographic Resolution & Isomer Validation

Because 9-Angeloylretronecine and 7-Angeloylretronecine are isomers, you must validate that your LC method separates them.

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm) or specialized PA columns.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Validation Step: Inject a mixture of 9-Angeloylretronecine and 7-Angeloylretronecine.[3] Baseline separation (

    
    ) is required to report specific quantities. If they co-elute, report as "Sum of Angeloylretronecine isomers."
    

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing the standard, highlighting the isomer verification step.

PAr_Standard_Prep cluster_QC Quality Control Loop Start Start: 9-Angeloylretronecine Solid Standard CheckCAS Verify CAS: 6922-62-9 (Distinguish from 7-isomer) Start->CheckCAS Weigh Weigh 10 mg (Analytical Balance) CheckCAS->Weigh Confirmed Solvent Dissolve in 10 mL LC-MS Grade Methanol Weigh->Solvent Stock Primary Stock (1.0 mg/mL) Solvent->Stock CheckIso Isomer Validation? (LC-MS Injection) Stock->CheckIso Dilution Dilute to Working Range (Diluent: 5% MeOH/Water + 0.1% FA) CheckIso->Dilution Single Peak Storage Store at -20°C (Amber Vials) Dilution->Storage

Caption: Workflow for the preparation and validation of 9-Angeloylretronecine standards, emphasizing the critical CAS verification step to avoid isomer confusion.

Stability & Troubleshooting Guide

IssueProbable CauseCorrective Action
Signal Loss (>10% in 24h) Adsorption to glassEnsure diluent is acidified (0.1% Formic Acid). Use silanized vials if problem persists.
Extra Peak (+16 Da) N-OxidationAvoid prolonged exposure to light/air. Store under Nitrogen if possible.
Double Peaks Isomerization9-Angeloylretronecine can acyl-migrate to 7-Angeloylretronecine in basic conditions. Ensure pH < 4.
Retention Time Shift pH MismatchEnsure Mobile Phase buffer (Ammonium Formate) is fresh.

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Link

  • Federal Institute for Risk Assessment (BfR). (2014). Determination of Pyrrolizidine Alkaloids in Plant Material by SPE-LC-MS/MS (BfR-PA-Tea-2.0/2014).Link

  • MedChemExpress. (2023). 9-Angeloylretronecine Product Datasheet & CAS Verification.[1]Link

  • PubChem. (2023). 7-Angeloylretronecine (Isomer Comparison).[3][4] National Library of Medicine. Link

  • Crews, C., et al. (2010). Analytical approaches for the determination of pyrrolizidine alkaloids in food and feed. Food Additives & Contaminants: Part A. Link

Sources

Troubleshooting & Optimization

Resolving co-elution of 9-Angeloylretronecine and 9-Tigloylretronecine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving Co-elution of 9-Angeloylretronecine and 9-Tigloylretronecine

Welcome to the Advanced Technical Support Center for Pyrrolizidine Alkaloid (PA) Analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the co-elution of stereoisomeric PAs. This guide provides a definitive, causality-driven troubleshooting framework to achieve baseline resolution of 9-Angeloylretronecine and 9-Tigloylretronecine, ensuring the scientific integrity of your analytical workflows.

The Mechanistic Root Cause (Expertise & Experience)

Understanding the causality behind the co-elution is the first step toward resolving it.

Q: Why do 9-Angeloylretronecine and 9-Tigloylretronecine consistently co-elute on standard C18 columns? A: The co-elution is a direct consequence of their exact structural relationship. These two compounds are geometric stereoisomers. Both share the identical necine base (retronecine), but differ solely in the necic acid esterified at the C9 position. 9-Angeloylretronecine contains angelic acid (the cis or Z-isomer of 2-methyl-2-butenoic acid), while 9-Tigloylretronecine contains tiglic acid (the trans or E-isomer)[1].

Because the structural variance is limited to the spatial orientation of a single methyl group on the ester side chain, their physicochemical properties—including dipole moment, pKa, and overall hydrophobicity (LogP)—are virtually identical. Standard C18 stationary phases rely primarily on hydrophobic partitioning. Since the hydrophobic footprint of both isomers is the same, the flexible alkyl chains of a C18 column cannot effectively discriminate between the E and Z conformations at standard operating temperatures (e.g., 40 °C), resulting in a single, merged chromatographic peak[2].

Core Troubleshooting FAQs

Self-validating systems for analytical resolution.

Q: Can I bypass the chromatographic co-elution by using MS/MS fragmentation to differentiate them? A: No. Because they are diastereomeric esters, they share the exact same precursor ion mass (m/z 254.14 for the free base) and produce indistinguishable collision-induced dissociation (CID) spectra[3]. Both will yield identical product ions (e.g., m/z 138.1, 136.1, 93.1). Therefore, baseline chromatographic separation is an absolute prerequisite for accurate quantitation.

Q: If standard C18 fails, what stationary phase provides the necessary shape selectivity? A: You must transition from a phase governed by hydrophobicity to one governed by steric recognition. We recommend a Pentafluorophenyl (PFP) column or a sterically protected C12 column (e.g., Synergi Max-RP)[2]. The rigid fluorinated ring of a PFP phase interacts differently with the rigid trans chain of the tigloyl group compared to the sterically hindered cis chain of the angeloyl group, providing the initial basis for separation.

Q: What is the most critical instrument parameter to adjust for baseline resolution? A: Column Temperature. Implementing sub-ambient chromatography is the definitive solution for resolving PA stereoisomers. Lowering the column compartment temperature to 5 °C reduces the thermal kinetic energy of the analytes. This thermodynamic shift slows down the structural flexing of the molecules and prolongs their interaction with the stationary phase, drastically amplifying the minor steric differences between the E and Z ester chains[3].

Mechanism N1 Sub-Ambient Temp (5°C) N2 Reduced Analyte Kinetic Energy N1->N2 N3 Prolonged Stationary Interaction N2->N3 N4 E/Z Ester Chain Discrimination N3->N4

Fig 1: Thermodynamic mechanism of sub-ambient temperature in resolving geometric isomers.

Data Presentation

Quantitative summary of analyte properties and chromatographic behavior.

Property / Parameter9-Angeloylretronecine9-Tigloylretronecine
Ester Conformation cis (Z-isomer, Angelic acid)trans (E-isomer, Tiglic acid)
Exact Mass (Free Base) 253.1314 Da253.1314 Da
Precursor Ion [M+H]+ m/z 254.14m/z 254.14
Primary MS/MS Fragments m/z 138.1, 136.1, 93.1m/z 138.1, 136.1, 93.1
C18 Elution (40 °C) Co-elutesCo-elutes
PFP Elution (5 °C) Early Eluter (Sterically hindered)Late Eluter (Linear intercalation)
Validated Experimental Protocol (Trustworthiness)

Step-by-step methodology for Sub-Ambient UHPLC-MS/MS.

Protocol: Sub-Ambient UHPLC-MS/MS Separation of PA Stereoisomers This protocol is a self-validating system: if the system suitability test (SST) fails to show a resolution (Rs) > 1.5 at 5 °C, either the cooling module has not reached thermal equilibrium, or the column chemistry is compromised.

Step 1: System Preparation & Cooling

  • Install a high-shape-selectivity column (e.g., PFP, 100 x 2.1 mm, 1.7 µm) into the UHPLC column compartment.

  • Set the column compartment temperature strictly to 5 °C . Critical Scientific Insight: Allow at least 45 minutes for the thermal mass of the column and the incoming solvent pre-heater to fully equilibrate. If the solvent enters the column warmer than 5 °C, the steric discrimination will fail.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 100% LC-MS grade Water with 0.1% Formic Acid and 5 mM Ammonium Formate. (The buffer controls the ionization state of the retronecine nitrogen, preventing peak tailing).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step 3: Gradient Elution Programming A shallow gradient is required to maximize the time analytes spend in the critical elution window.

  • 0.0 - 2.0 min: Hold at 5% B.

  • 2.0 - 15.0 min: Linear ramp from 5% B to 15% B (Shallow slope: ~0.7% B/min).

  • 15.0 - 18.0 min: Ramp to 95% B (Column wash).

  • 18.0 - 22.0 min: Re-equilibrate at 5% B. Flow Rate: 0.3 mL/min.

Step 4: MS/MS Detection & Validation

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 254.1 → 138.1 (Quantifier) and 254.1 → 93.1 (Qualifier).

  • Validation: Inject a mixed standard of 9-Angeloylretronecine and 9-Tigloylretronecine. Confirm that the peaks are baseline resolved (Rs ≥ 1.5). The trans isomer (Tigloyl) typically elutes slightly later than the cis isomer (Angeloyl) on a PFP phase due to its more linear conformation, which allows deeper intercalation into the stationary phase.

Workflow A Identify Co-elution (m/z 254.14) B Switch to Shape-Selective Column (PFP/C12) A->B C Apply Sub-Ambient Cooling (5°C) B->C D Optimize Gradient Slope (<1% B/min) C->D E Baseline Resolution Achieved (Rs > 1.5) D->E

Fig 2: Stepwise chromatographic optimization workflow for PA stereoisomer resolution.

References
  • Title : Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review Source : PMC - NIH URL :[Link]

  • Title : Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS Source : MDPI (Toxins) URL :[Link]

  • Title : Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry Source : DigitalCommons@PCOM URL :[Link]

Sources

Technical Support Center: Pyrrolizidine Alkaloids (PA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Recovery Rates in Complex Food Matrices

Role: Senior Application Scientist Status: Active Support Guide

Introduction: The PA Challenge

Welcome to the PA Analysis Support Hub. If you are reading this, you are likely facing the "PA Paradox": Pyrrolizidine Alkaloids are structurally diverse (600+ congeners), exist in two distinct chemical forms (tertiary bases and N-oxides), and are often hidden in the most difficult matrices (honey, herbal teas, and spices).

This guide moves beyond standard SOPs. It addresses the causality of failure—why recoveries drop, why baselines drift, and how to chemically engineer your protocol for robustness.

Module 1: Extraction Efficiency & Solubility

Issue: "My N-oxide recoveries are consistently lower than the free bases."

Diagnosis: PA N-oxides (PANOs) are highly polar and water-soluble, whereas free bases (PAs) are lipophilic. A generic organic extraction (e.g., pure methanol or acetonitrile) often fails to extract PANOs quantitatively from plant tissues where they are ionically bound.

The Fix: Acidic Extraction is Non-Negotiable. You must drive the equilibrium toward the protonated, water-soluble form for both species.

  • Protocol: Use 0.05 M Sulfuric Acid (H₂SO₄) or 2% Formic Acid in water.

  • Mechanism: The acidic environment ensures all PAs are protonated (

    
    ), making them highly soluble in the aqueous phase while precipitating lipophilic matrix components (waxes, chlorophyll).
    
  • Troubleshooting Step: If using H₂SO₄, ensure a neutralization step (adjust to pH 6-7) is performed before applying to C18 SPE, or the acid will strip the bonded phase.

Issue: "I have high variability between replicates in herbal teas."

Diagnosis: Inhomogeneous sample preparation. PAs are not distributed evenly; they are concentrated in "hotspots" (specific flowers or seeds).

The Fix: Cryogenic Milling.

  • Protocol: Mill at least 50g of sample using liquid nitrogen or dry ice to <500 µm particle size.

  • Why: This prevents heat degradation of N-oxides (which are thermally unstable) and ensures the 1g subsample is representative.

Module 2: Sample Cleanup (The Matrix Battle)

Decision Matrix: Choosing the Right SPE

The choice of Solid Phase Extraction (SPE) is the single biggest determinant of recovery in complex matrices.

Matrix TypeRecommended PhaseWhy?Critical Step
Honey / Milk SCX (Strong Cation Exchange) PAs are basic.[1] SCX binds them selectively while sugars/fats wash through.Elute with Ammoniated Methanol (breaks ionic bond).
Herbal Tea C18 / Polymeric RP Removes tannins and pigments.Load at neutral pH. Acidic load = breakthrough.
Spices MCX (Mixed-Mode Cation) Combines RP and SCX to handle essential oils + basic PAs.Wash with organic solvent before elution.
Visual Workflow: The Cleanup Logic

PA_Cleanup_Logic Start Sample Extract (Acidic) MatrixCheck Matrix Type? Start->MatrixCheck SCX SCX SPE (Cation Exchange) MatrixCheck->SCX High Sugar (Honey) C18 C18 / Polymeric SPE MatrixCheck->C18 High Pigment (Tea) Wash1 Wash: Water/MeOH (Remove Sugars) SCX->Wash1 Elute1 Elute: 5% NH3 in MeOH (Release PAs) Wash1->Elute1 LCMS Evaporate & Reconstitute for LC-MS/MS Elute1->LCMS Neut Neutralize Extract (pH 6.5 - 7.5) C18->Neut Wash2 Wash: Water (Remove Polar Matrix) Neut->Wash2 Elute2 Elute: Methanol (Release PAs) Wash2->Elute2 Elute2->LCMS

Caption: Decision tree for selecting SPE chemistry based on matrix composition to maximize recovery.

Module 3: Reduction (Optional but Critical)

Note: Modern methods (e.g., BfR-PA-Tee-2.[2]0) often analyze PAs and PANOs separately. However, if your lab performs "Sum Parameter" analysis by reducing N-oxides to free bases, follow this guide.

Issue: "My reduction efficiency is < 90%."

Diagnosis: Zinc dust passivation.[3] The surface of zinc dust oxidizes over time, forming an inactive ZnO layer that prevents electron transfer.

The Fix: The "Activated Zinc" Protocol.

  • Wash: Rinse zinc dust with 2M HCl for 1 minute immediately before use.

  • Rinse: Wash with water, then ethanol, then ether. Dry briefly.[4]

  • Application: Add to the sample extract and vortex.

  • Validation: You must run a spiked control of Retrorsine-N-oxide . If it does not convert fully to Retrorsine, your reduction failed.

Module 4: LC-MS/MS Optimization

Issue: "I see severe peak tailing for Retrorsine and Senecionine."

Diagnosis: Secondary interactions. PAs are nitrogenous bases. If uncharged silanols on the HPLC column interact with the PA, you get tailing.

The Fix: Buffer Strength & pH.

  • Mobile Phase: Do not just use Formic Acid. Use 5mM Ammonium Formate + 0.1% Formic Acid .[2][5]

  • Why: The ammonium ions compete for the silanol sites (blocking them), while the formate buffers the pH to ensure PAs remain ionized for MS detection but chromatographically sharp.

Issue: "Signal suppression is destroying my sensitivity."

Diagnosis: Co-eluting matrix components (phospholipids in milk, sugars in honey) are competing for charge in the ESI source.

The Fix: The Dilution Factor. It is counter-intuitive, but diluting your sample can increase your signal-to-noise ratio .

  • Test: Inject the sample neat, then 1:5, then 1:10.

  • Result: If the corrected area counts increase upon dilution, you have suppression. Stick to the 1:10 dilution or improve the SPE wash step.

FAQ: Rapid Fire Troubleshooting

Q: Can I use QuEChERS for PA analysis? A: Yes, but be careful. Standard QuEChERS uses citrate buffering which may not be acidic enough to keep PAs stable. Use the citrate-buffered version but add an extra PSA (Primary Secondary Amine) cleanup step with caution—PSA removes organic acids but can also bind acidic co-extractives. For PAs (bases), PSA is generally safe, but C18/SCX SPE provides cleaner extracts for low-level detection.

Q: Why do I lose Echimidine during evaporation? A: PAs are semi-volatile. If you evaporate to dryness at high temperatures (>50°C) or under high vacuum for too long, you will lose them.

  • Protocol: Evaporate at 40°C under a gentle stream of nitrogen. Do not go to complete dryness; stop when a defined droplet (e.g., 20 µL) remains, then reconstitute.

Q: How do I calculate "Total PA" if I measure them separately? A: You must account for the molecular weight difference.



Note: Most regulations (EFSA) require reporting the sum. Ensure you correct the N-oxide concentration back to the free base equivalent.

References

  • BfR (German Federal Institute for Risk Assessment). (2014). Determination of pyrrolizidine alkaloids in herbal teas and tea. BfR-PA-Tee-2.0/2014.[2]

  • ISO. (2016). ISO 18862:2016 Coffee and coffee products — Determination of acrylamide — Methods using HPLC-MS/MS and GC-MS after derivatization. (Note: While titled for coffee/acrylamide, the extraction principles for alkaloids in ISO standards for tea are derived from similar matrix-extraction logic).

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406.

  • Kaltner, F., et al. (2020).[6][7][8] Sample preparation for the analysis of pyrrolizidine alkaloids in plants and food. Journal of Chromatography A.

Sources

Technical Support Center: Minimizing Thermal Degradation of Pyrrolizidine Alkaloids (PAs) in GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with poor reproducibility, severe peak tailing, and signal loss when analyzing Pyrrolizidine Alkaloids (PAs) via Gas Chromatography (GC).

Pyrrolizidine alkaloids are toxic secondary metabolites produced by over 6,000 plant species as a defense mechanism[1]. Due to their severe hepatotoxicity, regulatory bodies strictly monitor their levels in food matrices such as honey, tea, and herbal supplements[2]. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely adopted for PA analysis because it avoids thermal stress[3], GC-MS remains a highly valuable tool due to its superior chromatographic resolution and extensive electron ionization (EI) spectral libraries.

However, PAs—particularly their N-oxide forms (PANOs)—are highly susceptible to thermal degradation. This guide provides mechanistic insights, troubleshooting strategies, and field-proven protocols to ensure scientific integrity and minimize thermal degradation during GC analysis.

The Mechanistic Challenge: Why Do PAs Degrade in GC?

The core causality behind PA degradation in GC systems lies in the thermal lability of the N-O dative bond in PA N-oxides. When exposed to temperatures exceeding 150°C in a standard split/splitless GC inlet, this bond cleaves, leading to unpredictable deoxygenation and the formation of smaller, volatile necine base fragments[1]. Furthermore, underivatized hydroxyl groups on the PA backbone interact with active silanol sites on glass liners and column phases, causing peak tailing and irreversible catalytic adsorption[4].

To successfully analyze PAs via GC, we must alter the chemistry of the analytes before they ever reach the heated zones of the instrument.

PA_Workflow Start Raw Extract (PAs + PA N-oxides) DirectGC Direct GC Injection (High Temp Inlet) Start->DirectGC Unoptimized Mitigation Mitigation Strategy Start->Mitigation Optimized Prep Degradation Thermal Degradation & Decarboxylation DirectGC->Degradation Reduction Reduction of N-oxides (Zn dust / LiAlH4) Mitigation->Reduction Derivatization Derivatization (HFBA / MSTFA) Reduction->Derivatization PTV PTV Inlet Injection (Cold Trapping) Derivatization->PTV Success Intact PA Detection (GC-MS) PTV->Success

Workflow contrasting unoptimized GC injection with optimized PA derivatization and PTV injection.

Troubleshooting Guide & FAQs

Q1: Why do I see severe signal loss and peak tailing for PA N-oxides in my standard GC-MS runs, even with a new column? A: PA N-oxides (PANOs) are highly polar and non-volatile. They cannot be analyzed directly via GC[1]. When introduced into a standard hot inlet (typically >250°C), they undergo rapid thermal degradation. The causality is the catalytic activity of hot glass liners (especially those packed with glass wool) combined with the thermal lability of the N-oxide bond[4]. To resolve this, PANOs must be chemically reduced to their tertiary amine parent PAs prior to analysis[5].

Q2: I have reduced my PANOs to tertiary amines, but I am still experiencing thermal breakdown. How can I optimize my GC hardware? A: Even tertiary PAs can degrade under prolonged thermal stress. To minimize residence time in heated zones, implement a Programmable Temperature Vaporization (PTV) inlet or Cold On-Column (COC) injection[4].

  • Lower Initial Temperature: Inject the sample at a lower temperature (e.g., 60°C) to prevent immediate flash vaporization and thermal shock.

  • Mild Temperature Ramp: Use a controlled temperature ramp to transfer the labile compounds to the column just as they reach their specific boiling points[4].

  • Inert Flow Path: Remove active sites by using highly deactivated, taper-bottom liners without glass wool, as glass wool provides a massive surface area for catalytic degradation[4].

Q3: What is the most reliable derivatization strategy to ensure PA stability in the gas phase? A: Derivatization replaces the active hydrogen atoms on the hydroxyl groups of the necine base, drastically reducing polarity and increasing thermal stability. The two most authoritative methods are:

  • Acylation with Heptafluorobutyric Anhydride (HFBA): Excellent for creating highly volatile, thermally stable derivatives. This is particularly useful for a "sum parameter" approach where all PAs are reduced to their core necine bases (e.g., retronecine)[1][5].

  • Silylation with MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly effective for derivatizing hydroxyl groups without requiring the complete breakdown of the macrocyclic ester rings, allowing for intact isomer differentiation[1][5].

Validated Experimental Protocol: Reduction and HFBA Derivatization

To ensure scientific integrity, every protocol must act as a self-validating system. By quantitatively reducing all PANOs to their corresponding tertiary amines prior to GC analysis, the total PA concentration becomes a reliable sum parameter, entirely unaffected by the unpredictable thermal breakdown of N-oxides[5].

Step 1: Sample Clean-up and N-Oxide Reduction

  • Homogenize the sample matrix (e.g., honey or plant material) and extract the PAs using an acidic aqueous solution (0.05 M H₂SO₄)[5].

  • Perform a Solid-Phase Extraction (SPE) clean-up using a Strong Cation Exchange (SCX) cartridge to isolate the alkaloids. Elute the PAs using an ammoniated organic solvent mixture[5].

  • The Self-Validation Step: Add excess Zinc (Zn) dust to the eluted extract. Agitate and incubate overnight at room temperature to quantitatively reduce all PA N-oxides to their corresponding tertiary PAs[5].

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant containing the stabilized tertiary amines.

Step 2: HFBA Acylation

  • Transfer the supernatant to a silanized glass reaction vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Crucial Causality: Any residual moisture will immediately quench the moisture-sensitive derivatization reagent, leading to failed acylation and subsequent thermal degradation in the GC.

  • Add 50 µL of anhydrous ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to the dried residue[5].

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes[5].

  • Allow the vial to cool to room temperature. Evaporate the excess reagent under nitrogen and reconstitute in 100 µL of dry ethyl acetate. The sample is now thermally stable and ready for GC-MS analysis.

Quantitative Performance Metrics & Optimization

To empirically validate the reduction of thermal degradation, the following table summarizes the impact of GC inlet parameters and derivatization strategies on PA recovery.

Analytical StrategyGC Inlet TypeInlet Temperature ProfilePA N-Oxide Recovery (%)Tertiary PA Recovery (%)Mechanistic Outcome
Direct Injection (No Prep) SplitlessConstant 250°C0%< 40%Complete thermal breakdown of N-O bonds; severe active site adsorption.
Direct Injection (No Prep) PTV60°C to 280°C (Ramped)< 5%65 - 75%Reduced thermal shock, but N-oxides still degrade during column elution.
Zn Reduction + No Deriv. PTV60°C to 280°C (Ramped)N/A (Converted)80 - 85%Elimination of N-oxides prevents the primary thermal degradation pathway.
Zn Reduction + MSTFA PTV60°C to 280°C (Ramped)N/A (Converted)> 95%Silylation masks active hydrogens, preventing catalytic breakdown.
Zn Reduction + HFBA SplitlessConstant 250°CN/A (Converted)> 92%Acylation provides extreme thermal stability, even in hot standard inlets.
References
  • Title: Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: MDPI URL: [Link]

  • Title: Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS Source: NIH URL: [Link]

  • Title: Activity and Decomposition Source: Separation Science URL: [Link]

  • Title: 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas Source: Shimadzu URL: [Link]

Sources

Technical Support Center: Ion Suppression in Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Ion Suppression in LC-MS Analysis of Alkaloids Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Alkaloid Paradox

Alkaloids are nitrogen-containing basic compounds that readily protonate (


), making them theoretically ideal for Electrospray Ionization (ESI). However, they present a unique "Alkaloid Paradox":
  • Chromatography: Their basicity causes interaction with residual silanols on C18 columns, leading to peak tailing.

  • Suppression: To fix tailing, researchers often use strong ion-pairing agents (like TFA) or high buffer concentrations, which paradoxically crush the MS signal.

  • Matrix: In biological matrices (plasma/plant extracts), alkaloids often co-elute with phospholipids, the primary agents of ion suppression.

This guide addresses these issues using a Diagnosis


 Chemistry 

Cleanup
workflow.
Module 1: Diagnosis – Is it Matrix Effect or Low Recovery?

User Question: "My internal standard response is variable, and my analyte sensitivity drops 10-fold in plasma compared to solvent. Is this suppression or extraction loss?"

Technical Insight: You cannot distinguish recovery loss from matrix effects (ME) by looking at a final chromatogram alone. You must decouple the extraction efficiency from the ionization efficiency.

Protocol: Post-Column Infusion (PCI)

The PCI method is the gold standard for visualizing where suppression occurs in your chromatogram.

Step-by-Step Workflow:

  • Setup: Connect a syringe pump containing your pure analyte standard to the LC flow path after the column but before the MS source using a T-junction.

  • Infusion: Infuse the analyte at a constant rate (e.g., 10 µL/min) to generate a high steady baseline signal.

  • Injection: Inject a blank extracted matrix sample (e.g., precipitated plasma) via the LC.

  • Analysis: Watch the baseline. A dip (negative peak) indicates suppression; a rise indicates enhancement.

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Junction (Mixing) Column->T_Piece Eluent Syringe Syringe Pump (Analyte Standard) Syringe->T_Piece Constant Flow MS Mass Spectrometer (Source) T_Piece->MS Data Result: Baseline Dips at Interference RT MS->Data

Caption: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.

Interpretation:

  • If the dip aligns with your analyte's retention time: You have Ion Suppression.

  • If the baseline is flat but signal is low in quantitative runs: You have Extraction Loss.

Module 2: The Chemistry – The "TFA Trap"

User Question: "I am using 0.1% Trifluoroacetic Acid (TFA) to get sharp peaks for my alkaloids, but my signal intensity is very poor. Should I increase the voltage?"

Technical Insight: Do not increase voltage; remove the TFA. TFA is a strong ion-pairing agent.[1] It forms tight ion pairs with the basic nitrogen of alkaloids in the liquid phase (good for peak shape) but fails to dissociate in the gas phase (bad for MS). The neutral ion pair


 is invisible to the mass spectrometer.

The Solution: Difluoroacetic Acid (DFA) DFA is the modern alternative. It is strong enough to mask silanols (sharpening peaks) but volatile/weak enough to dissociate in the source.

Comparative Data: Mobile Phase Additives

AdditivepKaPeak Shape (Alkaloids)MS Signal IntensityMechanism
Formic Acid (FA) 3.75Poor (Tailing)HighWeak ion pairing; silanols remain active.
Trifluoroacetic Acid (TFA) 0.23ExcellentVery Low (<10%)Strong ion pairing; neutralizes charge in source.
Difluoroacetic Acid (DFA) 1.24GoodHigh (~80-90% of FA)"Goldilocks" zone: Masks silanols, dissociates in MS.

Recommendation: Switch to 0.1% DFA or a blend of 0.1% Formic Acid + 10mM Ammonium Formate . The ammonium ions compete for silanol sites, improving peak shape without suppressing ionization like TFA.

Module 3: Sample Preparation – The Phospholipid Problem

User Question: "I'm using Protein Precipitation (PPT) with acetonitrile. It's fast, but I see suppression early in the run and late in the run. Why?"

Technical Insight: Protein precipitation removes proteins but leaves phospholipids (PLs) behind. PLs are the "silent killers" of LC-MS sensitivity.

  • Early Elution: Lyso-phospholipids (polar) often co-elute with hydrophilic alkaloids.

  • Late Elution: Phosphatidylcholines (hydrophobic) elute late or "wrap around" to the next injection, causing random suppression.

The Fix: Phospholipid Removal Plates Replace standard PPT plates with PL-removal plates (e.g., HybridSPE, Ostro, Phree). These use a Lewis Acid (Zirconia) mechanism to selectively bind the phosphate group of the phospholipids while letting alkaloids pass through.

SamplePrep_Logic Input Biological Sample (Plasma/Serum) Method Current Method: Protein Precipitation (PPT) Input->Method Check Are Phospholipids Present? (m/z 184) Method->Check Result_Yes Yes: Suppression Risk (Variable Signal) Check->Result_Yes High m/z 184 Solution Switch to PL Removal Plate (Zirconia/Lewis Acid) Result_Yes->Solution Mechanism Mechanism: 1. Precipitate Proteins 2. Filter retains PLs (Phosphate-Zr interaction) 3. Alkaloids flow through Solution->Mechanism

Caption: Decision pathway for switching from standard PPT to Phospholipid Removal strategies.

Validation Step: Monitor the transition m/z 184


 184  (Phosphocholine head group) in your MS method. If you see peaks in this channel co-eluting with your analyte, your cleanup is insufficient.
Module 4: Chromatographic Separation

User Question: "My alkaloid is very polar and elutes in the void volume with the salts. I can't retain it on C18."

Technical Insight: Eluting in the void volume guarantees ion suppression because that is where unretained salts and matrix components dump into the source.

Strategies for Retention:

  • High pH Reversed Phase:

    • Alkaloids are basic (

      
      ). At low pH (formic acid), they are charged and hydrophilic (poor retention).
      
    • Action: Use a high pH stable C18 column (e.g., hybrid particle). Use 10mM Ammonium Bicarbonate (pH 10) as mobile phase A.

    • Result: Alkaloid becomes neutral

      
       increased hydrophobicity 
      
      
      
      better retention on C18
      
      
      separation from void salts.
    • Note: ESI+ still works at high pH because the electrospray process itself can protonate the analyte in the droplet phase or via discharge.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • If the compound is too polar for C18 even at high pH, switch to HILIC.

    • Mechanism: Partitioning into a water layer on a polar stationary phase.

    • Benefit: The mobile phase is high organic (e.g., 90% ACN), which enhances desolvation efficiency in ESI, often boosting sensitivity by 5-10x compared to reversed phase.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185.

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization: TFA vs FA vs DFA.[2] Waters Application Notes.

  • Chambers, E., et al. (2007). Systematic development of an onsite phospholipid removal method for the analysis of pharmaceutical compounds in plasma. Journal of Chromatography B, 852(1-2), 22-34.

Sources

Technical Support Center: Retronecine Ester Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PA-STAB-PH-001
Subject: Optimizing pH Conditions for Retronecine Ester (Pyrrolizidine Alkaloid) Stability
Assigned Specialist: Senior Application Scientist[1]

Part 1: Emergency Triage (Quick Reference)

Current Status: You are likely experiencing degradation of retronecine esters (e.g., monocrotaline, retrorsine, senecionine) due to improper pH buffering during extraction or storage.[1]

The Golden Rules:

  • Acid is Safe: Retronecine esters are stable in acidic conditions (pH 2.0 – 6.0).[1]

  • Base is Fatal: At pH > 9.0, the ester linkage undergoes rapid hydrolysis (saponification), destroying the molecule.

  • The "Switch" Strategy: Only use basic conditions (pH 10) for < 15 minutes during the final elution step of Solid Phase Extraction (SPE). Neutralize immediately.

ParameterOptimal RangeCritical Danger Zone
Extraction pH 1.0 – 2.5 (Dilute H₂SO₄ or HCl)> 8.5 (Prolonged exposure)
SPE Elution Ammoniated Methanol (Fresh)Aqueous NaOH (Instant hydrolysis)
Storage Solvent Methanol + 0.1% Formic AcidPure Aprotic Solvents (DMSO/DMF) without acid
LC-MS Mobile Phase pH 2.5 – 3.5 (Ammonium Formate/Formic Acid)pH > 7.0 (Bicarbonate buffers)

Part 2: The Stability Landscape (Deep Dive)

Module 1: The Mechanism of Instability

User Question: "Why do my recovery rates drop significantly when I use a standard alkaline liquid-liquid extraction?"

Technical Insight: Retronecine esters possess an allylic ester functionality at the C9 position and often a secondary ester at C7. While the necine base (retronecine) is a tertiary amine (pKa ~9–10), the ester bonds are highly susceptible to nucleophilic attack by hydroxide ions (


).

In alkaline environments, Base-Catalyzed Hydrolysis (Saponification) occurs.[1] The hydroxide ion attacks the carbonyl carbon of the ester.[2] Unlike acid hydrolysis, this process is irreversible because the resulting necic acid anion is resonance-stabilized and cannot re-esterify.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the stability spectrum and the hydrolysis mechanism.

Retronecine_Stability Acid Acidic Environment (pH < 6.0) Protonated Protonated PA (Cation) Stable Water Soluble Acid->Protonated Protonation of N4 Base Alkaline Environment (pH > 9.0) Protonated->Base pH Adjustment Attack Nucleophilic Attack (OH- on Carbonyl) Base->Attack High [OH-] Hydrolysis Hydrolysis (Irreversible) Ester Cleavage Attack->Hydrolysis Saponification Products Degradation Products: Retronecine Base + Necic Acid Hydrolysis->Products Breakdown

Caption: Stability workflow showing the safety of acidic protonation versus the destructive pathway of alkaline hydrolysis.

Module 2: Extraction & Purification Protocols

User Question: "How do I isolate these compounds if they are unstable in base, but I need to deprotonate them to extract into organic solvents?"

The Solution: The "Catch and Release" Protocol (SCX) We utilize Strong Cation Exchange (SCX) to exploit the basicity of the nitrogen atom without exposing the ester to prolonged alkaline conditions.

Step-by-Step Protocol: SCX Optimization
  • Extraction (The "Catch"):

    • Solvent: 0.05 M Sulfuric Acid (H₂SO₄) or 1% Formic Acid in Methanol/Water (50:50).[1]

    • Mechanism: At pH ~2, the tertiary amine is fully protonated (

      
      ).
      
    • Action: Homogenize sample. The positively charged PAs are highly soluble in the aqueous acid and stable.

  • Loading (SPE):

    • Cartridge: SCX (Benzenesulfonic acid bonded silica/polymer).[1]

    • Conditioning: Methanol followed by dilute acid.[1]

    • Load: Apply the acidic extract.[3] The cationic PAs bind tightly to the anionic sulfonate groups on the cartridge.

  • Washing:

    • Solvent: Methanol or Water.[1]

    • Purpose: Remove neutral interferences (fats, chlorophyll) and acidic impurities.[1] The PAs remain bound.

  • Elution (The "Release"):

    • Solvent: 5% Ammonia in Methanol.[1]

    • Critical Timing: The ammonia deprotonates the amine, breaking the ionic bond with the cartridge.

    • Action: Elute slowly but immediately evaporate to dryness under nitrogen at <40°C.

    • Why? In non-aqueous methanol, the nucleophilicity of ammonia is lower than hydroxide in water, reducing hydrolysis risk, provided exposure is short.

Workflow Logic Diagram

SCX_Workflow Step1 1. Acid Extraction (pH 1.5 - 2.0) State1 PA is Cationic (R3NH+) Stable Step1->State1 Step2 2. Load SCX Cartridge State1->Step2 Bind Ionic Binding: (R3NH+) <-> (SO3-) Step2->Bind Step3 3. Wash (MeOH/Water) Bind->Step3 Step4 4. Elute (NH3 in MeOH) Step3->Step4 Reaction Deprotonation -> Neutral PA Release from Cartridge Step4->Reaction Step5 5. Immediate Evaporation Reaction->Step5 < 15 mins

Caption: The SCX "Catch and Release" workflow designed to minimize alkaline exposure time.

Module 3: Analytical Method (LC-MS) Optimization

User Question: "I see peak tailing and variable retention times. Is pH a factor in the mobile phase?"

Troubleshooting Guide: Yes. Retronecine esters are basic.[1][2][4][5] If the mobile phase pH is near the pKa (approx 9), the molecule splits between ionized and neutral forms, causing peak broadening.

Recommended Mobile Phase:

  • Buffer: 5 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • pH: 3.0 – 3.5.[1]

  • Reasoning:

    • Ionization: Ensures 100% protonation (

      
      ), maximizing sensitivity in ESI+ mode.
      
    • Silanol Suppression: Acidic pH suppresses the ionization of residual silanols on the C18 column, preventing secondary interactions (tailing).

    • Stability: Maintains the ester in its most stable state during the run.

Module 4: Storage & Handling FAQs

Q: Can I store my standards in pure methanol? A: It is risky.[1] Methanol can undergo transesterification with the ester groups over long periods, especially if any trace base is present (e.g., from glass washing detergents).

  • Recommendation: Store stock solutions in Acetonitrile or Methanol containing 0.1% Formic Acid at -20°C. The trace acid prevents base-catalyzed degradation.[1]

Q: What about N-Oxides? A: Many retronecine esters exist naturally as N-oxides.[1] These are thermally labile.[1]

  • Warning: Avoid high temperatures (>50°C) during evaporation.[1]

  • Reduction: If you need to measure total PAs, reduce N-oxides to the free base using zinc dust/formic acid or sodium metabisulfite prior to extraction, as the free bases are easier to chromatograph.

References

  • Mattocks, A. R. (1986).[1] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.[1] (Foundational text on ester hydrolysis mechanisms).

  • Crews, C., et al. (2010).[1] "Study of the effect of pH on the stability of pyrrolizidine alkaloids in herbal teas." Food Additives & Contaminants: Part A, 27(5).[1]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). "Scientific Opinion on Pyrrolizidine alkaloids in food and feed." EFSA Journal, 9(11):2406.[1]

  • BfR (German Federal Institute for Risk Assessment). (2023).[1] "Pyrrolizidine Alkaloids: Analysis and Toxicity." (Standard protocols for acid extraction).

  • Colegate, S. M., et al. (2005).[1] "Pyrrolizidine alkaloid stability in aqueous solutions." Journal of Agricultural and Food Chemistry. (Kinetics of hydrolysis).[2]

Sources

Removing pigment interference in 9-Angeloylretronecine purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Pigment Interference (Chlorophyll/Phenolics) Ticket ID: PA-PUR-009 Status: Open Analyst: Senior Application Scientist

Introduction: The Pigment-Alkaloid Conflict

Welcome to the technical support hub for Pyrrolizidine Alkaloid (PA) purification. You are likely here because your 9-Angeloylretronecine (9-Ang) fraction is contaminated with chlorophylls (green), carotenoids (orange), or oxidized phenolics (brown), interfering with HPLC-MS quantification or NMR structural elucidation.

The Core Challenge: 9-Angeloylretronecine is a retronecine monoester . Its purification presents a chemical paradox:

  • Polarity Overlap: In neutral solvents (MeOH/EtOH), both PAs and polar pigments co-extract.

  • Stability Risk: 9-Ang contains an ester linkage (angelic acid moiety). Aggressive pH manipulation (pH > 11) or high temperatures can hydrolyze the ester, destroying your target molecule.

  • Planar Adsorption: Graphitized carbon removes pigments efficiently but can irreversibly bind the pyrrolizidine ring if not managed correctly.

This guide provides three modular workflows to resolve these issues.

Module 1: The Chemistry of Separation

To purify 9-Ang, you must exploit its ionizable tertiary amine (pKa ~9.2) while protecting the ester bond.

The "Acid-Base Switch" Principle

Pigments (chlorophylls) are generally non-ionic or weakly acidic. 9-Ang is basic. We separate them by toggling the pH.

  • pH < 4 (Acidic): 9-Ang becomes protonated (

    
    ). It is highly water-soluble and insoluble in non-polar organic solvents. Pigments remain non-ionic and organic-soluble.
    
  • pH > 9 (Basic): 9-Ang becomes a free base (

    
    ). It is soluble in organic solvents (CHCl3, DCM) and less soluble in water.
    

Critical Warning: Do not exceed pH 10.5 or expose the basic solution to heat (>40°C). This will cause saponification of the angeloyl ester group.

Module 2: Liquid-Liquid Extraction (LLE) Protocol

This is your first line of defense for bulk pigment removal.

Workflow: The "Washer" Protocol
  • Initial Extraction: Extract plant material with MeOH/EtOH (70%).[1] Evaporate to dryness.

  • Acid Reconstitution: Re-dissolve residue in 0.1 M H₂SO₄ (pH ~2).

    • Why H₂SO₄? It forms stable sulfate salts and is non-volatile.

  • The "Green" Wash (Depigmentation):

    • Add an equal volume of Hexane or Petroleum Ether .

    • Shake vigorously and vent. Allow layers to separate.[1]

    • Discard the top organic layer (contains fats, chlorophylls, waxes).

    • Keep the bottom aqueous layer (contains 9-Ang salt).

    • Repeat until the organic layer is clear.

  • Basification (The Switch):

    • Adjust the aqueous phase pH to 9.5–10.0 using NH₄OH (Ammonium Hydroxide).

    • Note: Work quickly to minimize ester hydrolysis.

  • Alkaloid Recovery:

    • Extract immediately with Chloroform (CHCl₃) or Dichloromethane (DCM) (3x).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

Troubleshooting LLE
SymptomProbable CauseCorrective Action
Emulsion formation Saponins or high viscosity.Add Brine (saturated NaCl) to the aqueous phase. Centrifuge at 3000 x g for 5 mins.
Low Yield pH was too low during recovery.Ensure pH is > 9.2 (pKa of 9-Ang). If pH < 9, the alkaloid remains trapped in water.
Sample still green Polar pigments (pheophytins).Proceed to Module 3 (SPE). LLE cannot remove all polar pigments.

Module 3: Solid Phase Extraction (SPE)

If LLE is insufficient, or if you require high-purity samples for MS, use SPE.

Option A: Strong Cation Exchange (SCX) – Recommended

SCX cartridges (benzenesulfonic acid functionalized) bind the basic alkaloid while allowing neutral/acidic pigments to wash through.

  • Cartridge: Silica-based SCX or Polymer-based MCX.

  • Conditioning: Methanol -> Water -> 0.1 M Acid.

  • Loading: Load your sample in acidic aqueous solution (pH 2-3).

    • Mechanism:[2][3] 9-Ang (

      
      ) binds ionically to the sorbent (
      
      
      
      ).
  • Washing (Crucial Step):

    • Wash 1: 0.1 M Acid (removes proteins/sugars).

    • Wash 2: 100% Methanol (removes remaining chlorophyll/pigments). The alkaloid stays locked on the column.

  • Elution: 5% NH₄OH in Methanol.

    • Mechanism:[2][3] Ammonia neutralizes the alkaloid (

      
      ), breaking the ionic bond.
      
Option B: Graphitized Carbon Black (GCB) – Use with Caution

GCB is the "nuclear option" for chlorophyll. It adsorbs planar molecules.

  • Risk: PAs have a pyrrolizidine ring.[4][5][6] While "puckered," they can still interact with carbon surfaces, leading to low recovery.

  • Protocol: Use GCB as a pass-through cleanup, not for capture.

    • Dissolve sample in MeOH.

    • Pass through a GCB cartridge.[7][8]

    • Pigments stick; PAs elute.

    • Note: If yield is low, switch to Amino-propyl (

      
      )  phases which remove pigments via hydrogen bonding without retaining alkaloids.
      

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 9-Angeloylretronecine.

G Start Crude Plant Extract (Contains 9-Ang + Pigments) Acidify Acidify to pH 2 (0.1 M H2SO4) Start->Acidify Partition LLE Partition with Hexane Acidify->Partition CheckGreen Is Aqueous Layer Clear? Partition->CheckGreen Aqueous Phase DiscardOrg Discard Organic Layer (Chlorophylls/Fats) Partition->DiscardOrg Organic Phase Basify Basify to pH 9.5 (NH4OH) CheckGreen->Basify Yes (Clear) SPE_SCX SPE: Strong Cation Exchange (Wash w/ MeOH, Elute w/ NH3/MeOH) CheckGreen->SPE_SCX No (Still Pigmented) ExtractDCM Extract into DCM/CHCl3 Basify->ExtractDCM Final Purified 9-Angeloylretronecine ExtractDCM->Final SPE_SCX->Final

Figure 1: Decision matrix for pigment removal. Note the diversion to SCX if LLE fails to clear the color.

Frequently Asked Questions (FAQ)

Q: I used Graphitized Carbon (GCB) and lost 80% of my alkaloid. Can I recover it? A: Likely not. Carbon adsorption is often irreversible for alkaloids with aromatic or semi-aromatic character. For future attempts, use Dual-Layer SPE cartridges (GCB/PSA). The PSA (Primary Secondary Amine) layer removes fatty acids and organic acids, while a small amount of GCB removes pigments without overtapping the alkaloid capacity.

Q: My HPLC baseline is drifting upwards at the end of the run. Is this pigment? A: Yes, this is typical of late-eluting non-polar pigments (waxes/carotenoids) that were not removed.

  • Fix: Add a "Wash" step to your HPLC gradient: Ramp to 95% Acetonitrile/Methanol and hold for 5 minutes at the end of every run to flush these out.

Q: Can I use C18 SPE instead of SCX? A: You can, but it is less effective for pigment removal. On C18, both PAs and pigments bind. You must carefully tune the % Methanol wash to elute the PA but keep the pigment (difficult). SCX is orthogonal (separates by charge, not just polarity), making it superior for this specific application.

Q: I see a new peak in my chromatogram after purification. What is it? A: Check the mass spectrum.

  • M-100 (loss of angelic acid): Indicates hydrolysis (Retronecine base). Your pH was too high (>11) or the evaporation temperature was too hot.

  • M+16: Indicates N-Oxide formation.[9] PAs oxidise easily. Add a reducing agent (sodium metabisulfite) during extraction if this persists.

References

  • Colegate, S. M., & Molyneux, R. J. (2007). Bioactive Natural Products: Detection, Isolation, and Structural Determination. CRC Press. (Standard reference for alkaloid extraction methodologies).
  • Mroczek, T., et al. (2006). "Solid-phase extraction and LC-MS analysis of pyrrolizidine alkaloids." Journal of Chromatography A. Link (Validates SCX for PA purification).

  • Crews, C., et al. (2010). "Analytical approaches for the detection of pyrrolizidine alkaloids in food and feed." Natural Product Reports. Link (Discusses pigment interference and cleanup strategies).

  • BfR (German Federal Institute for Risk Assessment). (2023). "Determination of Pyrrolizidine Alkaloids in Plant Material." BfR Method 023/2023.

Sources

Storage conditions to prevent N-oxidation of 9-Angeloylretronecine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 9-Angeloylretronecine Stability & Handling

Topic: Prevention of N-Oxidation in 9-Angeloylretronecine Target Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Document ID: TS-PA-9AR-001 Last Updated: 2025-10-27[1]

Introduction: The Stability Paradox

9-Angeloylretronecine is a 1,2-unsaturated pyrrolizidine alkaloid (PA) . While valuable for pharmacological research, it possesses a critical structural vulnerability: the tertiary nitrogen at position 4 of the necine base (retronecine).

Unlike standard organic compounds, this nitrogen atom possesses a lone pair of electrons that is highly nucleophilic. In the presence of atmospheric oxygen, light, or trace peroxides in solvents, this lone pair readily attacks oxygen, forming 9-Angeloylretronecine N-oxide . This conversion changes the molecule’s solubility, chromatographic retention, and biological activity, rendering experimental data invalid.

This guide provides an authoritative protocol to prevent this degradation and recover samples if oxidation occurs.

Part 1: Troubleshooting & FAQs

Q1: My clear 9-Angeloylretronecine solution has turned slightly yellow. Is it compromised? A: Likely, yes. The "yellowing" of pyrrolizidine alkaloids is a classic visual indicator of N-oxidation and subsequent polymerization or decomposition products.

  • Immediate Action: Run an LC-MS check. N-oxides typically show a molecular ion peak at [M+H]+ + 16 Da .

  • Root Cause: Exposure to ambient light or storage in non-degassed solvents.

Q2: I see a "split peak" or a new early-eluting peak in my HPLC chromatogram. What is it? A: This is the hallmark of N-oxide formation.

  • Mechanism: The N-oxide is much more polar than the free base. On a standard C18 Reverse Phase column, the N-oxide will elute earlier (shorter retention time) than the parent 9-Angeloylretronecine.

  • Confirmation: Check the UV spectrum. The N-oxide often has a hypsochromic shift (blue shift) compared to the free base due to the alteration of the electronic environment around the nitrogen.

Q3: Can I store 9-Angeloylretronecine in DMSO or Methanol? A:

  • Solid State (Recommended): Store as a dry powder at -20°C or -80°C.[1]

  • In Solution (High Risk):

    • Methanol: Acceptable for short-term use (hours) if degassed.[1] Methanol dissolves oxygen well, promoting oxidation.

    • DMSO: Avoid for long-term storage. DMSO can act as an oxidant under certain conditions, and it is difficult to remove if you need to recover the solid.

    • Best Practice: If solution storage is mandatory, use Acetonitrile (degassed) and store at -80°C.[1]

Q4: Is the N-oxidation reversible? Can I save my sample? A: Yes. Unlike many degradation pathways, N-oxidation is chemically reversible.[1]

  • Protocol: A mild reduction using Zinc dust in dilute acid or Sodium Metabisulfite can reduce the N-oxide back to the free base (See Experimental Protocols below).

Part 2: Experimental Protocols

Protocol A: Optimal Storage Conditions (The "Zero-Oxidation" Standard)

This protocol is designed to eliminate the three vectors of N-oxidation: Oxygen, Light, and Heat.

  • Preparation:

    • Dissolve the PA in a volatile solvent (e.g., Dichloromethane or Ethanol) only if aliquoting is necessary.

    • Evaporate the solvent completely using a stream of Argon or Nitrogen (Do not use air/compressed air).

  • Container Selection:

    • Use Amber Glass Vials (silanized preferred to prevent adsorption).

    • Critical Step: Flush the headspace of the vial with Argon gas for 10-15 seconds before capping. Argon is heavier than air and forms a better protective blanket than Nitrogen.

  • Sealing:

    • Cap tightly with a PTFE-lined screw cap. Parafilm is insufficient for long-term freezer storage as it becomes brittle.

  • Environment:

    • Temperature: -20°C for up to 6 months; -80°C for >6 months.[1]

    • Desiccation: Place the vials inside a secondary container (e.g., a larger jar) containing desiccant packs to prevent moisture condensation upon thawing.

Protocol B: Recovery of Free Base from N-Oxide

If LC-MS confirms the presence of N-oxide (Mass = M+16), use this reduction method to recover the 9-Angeloylretronecine.

Reagents:

  • Zinc Dust (activated)[1]

  • 0.5 M Sulfuric Acid (H2SO4)[1][2]

  • Ammonium Hydroxide (NH4OH)[1]

  • Dichloromethane (DCM)[1]

Steps:

  • Dissolution: Dissolve the oxidized sample in 0.5 M H2SO4 (approx. 1 mg/mL).

  • Reduction: Add excess Zinc dust (approx. 10-20 equivalents).[1] Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check an aliquot by LC-MS until the [M+16] peak disappears.

  • Workup:

    • Filter off the Zinc dust.

    • Basify the filtrate to pH 9–10 using Ammonium Hydroxide (cool on ice during addition).

    • Extract immediately with DCM (3x).

    • Dry the organic layer over Sodium Sulfate (Na2SO4), filter, and evaporate under reduced pressure (Rotavap).

  • Result: Recovered 9-Angeloylretronecine free base.

Part 3: Visualization & Logic

Figure 1: The N-Oxidation Mechanism & Prevention Strategy[1]

This diagram illustrates the chemical vulnerability of the necine base and how environmental factors drive the oxidation process.

NOxidationPathway FreeBase 9-Angeloylretronecine (Free Base) Tertiary Amine (N:) OxidationFactors Catalysts: 1. Atmospheric O2 2. UV Light 3. Peroxides in Solvent FreeBase->OxidationFactors Exposure Transition Electron Transfer (Radical Mechanism) OxidationFactors->Transition NOxide 9-Angeloylretronecine N-Oxide (Polar, M+16 Da) Transition->NOxide Rapid Conversion Prevention PREVENTION: Argon Headspace Amber Vials -20°C Storage Prevention->OxidationFactors Blocks

Caption: The oxidative pathway of the tertiary nitrogen in 9-Angeloylretronecine. Blocking the "Catalysts" node via Argon and Light protection is the only effective prevention strategy.

Figure 2: Storage & Handling Decision Tree

A logic gate for researchers to determine the correct handling procedure based on their current sample state.

StorageLogic Start Received 9-Angeloylretronecine FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid Powder FormCheck->Solid Solid Solution In Solution FormCheck->Solution Liquid LongTerm Long Term Storage? Solid->LongTerm Store80 Store at -80°C Under Argon LongTerm->Store80 Yes (>6 mo) Store20 Store at -20°C Desiccated LongTerm->Store20 No (<6 mo) SolventCheck Is Solvent Degassed? Solution->SolventCheck Evap Evaporate to Dryness (N2 Stream) SolventCheck->Evap No / Unsure UseNow Use Immediately (< 4 Hours) SolventCheck->UseNow Yes Evap->Solid

Caption: Decision matrix for handling 9-Angeloylretronecine to minimize N-oxide formation risk.

Part 4: Stability Data Summary

The following table summarizes the stability of Retronecine-based alkaloids (the core structure of 9-Angeloylretronecine) under various conditions.

ConditionTimeframeStability StatusNotes
Solid, -20°C, Dark 12 MonthsStable < 1% degradation observed.[1]
Solid, +25°C, Light 1 WeekUnstable Significant surface yellowing; ~5-10% N-oxide formation.[1]
Solution (MeOH), +4°C 48 HoursModerate Detectable N-oxide formation if headspace is air.[1]
Solution (Acidic pH) N/AVariable Acid stabilizes the amine (protonation) but may hydrolyze the ester bond.
Solution (Basic pH) N/AUnstable Promotes oxidation and potential ester hydrolysis.

References

  • Chemical Structure & Properties: PubChem. 7-Angelylretronecine (Compound CID 6440943).[1] National Library of Medicine. Available at: [Link][1]

  • N-Oxidation Mechanism: Yang, M., et al. (2019).[1][3] Biotransformation of Pyrrolizidine alkaloid N-Oxide to hepatotoxic Pyrrolizidine alkaloid. ResearchGate. Available at: [Link]

  • Analytical Detection: Shimadzu Application News. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Available at: [Link][1]

  • General PA Stability: European Food Safety Authority (EFSA). Risks for human health related to the presence of pyrrolizidine alkaloids in honey, tea, herbal infusions and food supplements. EFSA Journal. Available at: [Link][1]

Sources

Technical Support Center: Overcoming Matrix Effects in Pyrrolizidine Alkaloid (PA) Quantification in Feed

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As food safety regulations tighten—driven by the ALARA (As Low As Reasonably Achievable) principle and strict EU maximum levels—the accurate quantification of hepatotoxic and genotoxic Pyrrolizidine Alkaloids (PAs) in animal feed has become a critical analytical challenge[1][2].

Feed matrices (e.g., grains, roughage, mixed feeds) contain thousands of endogenous compounds that co-elute with PAs during UHPLC-MS/MS analysis. This leads to severe matrix effects, compromising both sensitivity and reproducibility[3]. This guide provides researchers and scientists with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure robust PA quantification.

Visualizing the Challenge & Solution

PA_Workflow Feed Complex Feed Matrix (High Interference) Extraction Acidic Extraction (0.05 M H2SO4) Feed->Extraction CleanUp Sample Clean-up Extraction->CleanUp SPE Solid-Phase Extraction (SPE) (High Selectivity) CleanUp->SPE QuEChERS Modified QuEChERS (High Throughput) CleanUp->QuEChERS LCMS UHPLC-MS/MS (ESI+) SPE->LCMS QuEChERS->LCMS MatrixEffects Matrix Effects (Ion Suppression) LCMS->MatrixEffects If unmitigated Mitigation Mitigation Strategies: Matrix-Matched Cal & SIL-IS MatrixEffects->Mitigation Mitigation->LCMS Corrected Quantitation

Workflow for PA extraction and matrix effect mitigation in feed LC-MS/MS.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the exact mechanism causing ion suppression in my feed samples during LC-MS/MS analysis? Expert Insight: Matrix effects primarily occur in the Electrospray Ionization (ESI) source. When analyzing complex feed extracts, co-eluting non-target matrix components (e.g., lipids, pigments, and complex carbohydrates) compete with the target PAs for access to the surface of the charged droplets at the Taylor cone[1][4]. Because feed matrices are highly complex, these background compounds often saturate the available charge or increase the surface tension and viscosity of the droplets, preventing the PAs from efficiently transitioning into the gas phase. This results in a false reduction of the analyte signal (ion suppression)[4].

Q2: How can I mathematically assess if my PA quantification is suffering from matrix effects? Expert Insight: You must isolate the extraction efficiency (recovery) from the ionization efficiency (matrix effect) to create a self-validating system. To do this, compare the slopes of two calibration curves:

  • Solvent Calibration Curve: PAs spiked into a neat solvent.

  • Matrix-Matched Calibration Curve: PAs spiked into a blank feed extract after the sample preparation process[3].

Formula:Matrix Effect (ME %) = (Slope of Matrix-Matched Curve / Slope of Solvent Curve - 1) × 100 A value close to 0% indicates no matrix effect. Values < -20% indicate severe ion suppression, while > +20% indicate ion enhancement[5]. If severe suppression is observed, you must optimize your sample clean-up or use Stable Isotope-Labeled Internal Standards (SIL-IS)[4].

Q3: Which sample clean-up strategy is superior for feed matrices: SPE or QuEChERS? Expert Insight: Both methods are viable, but they serve different laboratory needs. Solid-Phase Extraction (SPE), particularly using Reversed-Phase (C18) or Strong Cation Exchange (SCX) sorbents, offers superior selectivity for complex feeds[1][6]. It effectively removes high-molecular-weight interferences, yielding cleaner extracts and lower Limits of Quantification (LOQs)[3].

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a high-throughput alternative utilizing salting-out extraction and dispersive SPE (dSPE)[7]. However, QuEChERS can struggle with the recovery of highly polar PA N-oxides without specific modifications (like an added reduction step), making SPE the gold standard for comprehensive PA profiling in highly complex feeds[8].

Data Presentation: Comparison of Sample Preparation Strategies
MethodTarget MatrixRecovery RangeLOQAdvantagesLimitations
C18 / SCX SPE Complex Feed / Plant Material84.1% – 112.9%[3]~5.0 µg/kg[3]Maximum selectivity; excellent lipid/pigment removal.Time-consuming; higher consumable cost.
Modified QuEChERS Food / Feed74% – 99%[2]~10.0 µg/kg[2]High throughput; green extraction; cost-effective[7].Lower recovery for N-oxides without modifications[8].
Simplified Methanol (QuPPE) Honey / Simple Matrices86% – 111%[8]8.6 – 18.4 µg/kg[8]Extremely fast; minimal steps.Unsuitable for feed; severe matrix effects[4].

Q4: How do I implement a robust SPE protocol that minimizes matrix effects for feed? Expert Insight: Below is a self-validating, field-proven protocol utilizing acidic extraction followed by C18 SPE, designed to meet SANTE/11945/2015 validation guidelines[3][6].

Step-by-Step Methodology: Acidic Extraction & C18 SPE

Phase 1: Acidic Extraction

  • Weighing: Accurately weigh 2.0 g (± 0.1 g) of homogenized feed into a 50 mL centrifuge tube[6].

  • Extraction: Add 20 mL of 0.05 M Sulfuric Acid (H₂SO₄)[6].

    • Mechanistic Causality: The acidic environment protonates the tertiary amine groups of the PAs, making them highly water-soluble while leaving lipophilic feed matrix components (fats, waxes) in the solid residue[6].

  • Agitation: Sonicate the sample for 15 minutes at ambient temperature to ensure complete wetting and extraction[6].

  • Centrifugation: Centrifuge at 3800 × g for 10 minutes. Transfer the supernatant to a clean tube[6].

Phase 2: Solid-Phase Extraction (SPE) Clean-up 5. Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol, followed by equilibration with 2 mL of water[9]. 6. Loading: Load an aliquot (e.g., 0.5 - 1.0 mL) of the acidic supernatant onto the cartridge at a flow rate of 1–2 mL/min[9]. 7. Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 30% methanol[9].

  • Mechanistic Causality: This critical step washes away polar matrix interferences (salts, sugars) that cause early-eluting ion suppression in LC-MS/MS.

  • Elution: Elute the target PAs using 1 mL of methanol followed by 1 mL of 5% ammoniated methanol[9].

    • Mechanistic Causality: The ammonia neutralizes the charge on the PAs, converting them back to their hydrophobic free-base form, allowing them to readily partition into the organic eluent[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30 °C. Reconstitute in 0.1 mL of initial HPLC mobile phase (e.g., 5% methanol in water with 0.1% formic acid)[9].

Q5: Even after SPE, I still observe a 15% ion suppression. How do I correct for this during quantitation? Expert Insight: No sample preparation method can remove 100% of feed matrix interferences. To compensate for residual matrix effects, you must employ Matrix-Matched Calibration [1][6]. By preparing your calibration standards in a blank feed extract that has gone through the exact same SPE process, the standards will experience the identical degree of ion suppression as your unknown samples, effectively canceling out the error[3].

For the highest level of authoritative quantitation, incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., deuterated PAs) prior to extraction[4]. Because the SIL-IS shares the exact physicochemical properties and co-elutes with the target PA, it undergoes the exact same ionization suppression, allowing the MS/MS software to correct the final concentration ratio flawlessly[4].

References

1.[9] Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. nih.gov. 9 2.[1] Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. lcms.cz. 1 3.[3] Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. nih.gov. 3 4.[2] Škola MS: Challenges in Implementation of an LC/MS/MS Method for the Analysis of Pyrrolizidine Alkaloids in Food Matrices. labrulez.com.2 5.[7] Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. mdpi.com. 7 6.[5] Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. mdpi.com.5 7.[4] Reducing matrix effects in 7-Acetylrinderine LC-MS analysis. benchchem.com. 4 8.[8] Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. acs.org. 8 9.[6] Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. bund.de. 6

Sources

Technical Support Center: Pyrrolizidine Alkaloid (PA) Stereoisomer Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Stereoisomer Separation & Troubleshooting
Role: Senior Application Scientist

Welcome to the PA Analysis Support Center. The separation of pyrrolizidine alkaloids (PAs) is one of the most demanding applications in food safety and pharmaceutical analysis. The structural diversity of PAs—specifically the coexistence of N-oxides and free bases alongside complex stereoisomers (diastereomers and enantiomers)—creates a "perfect storm" for chromatographic co-elution.

This guide moves beyond basic method descriptions to address the causality of failure and provides self-validating protocols to ensure your data meets regulatory standards (e.g., BfR 028/2022, EU 2023/915).

Module 1: Chromatographic Resolution (The Isomer Crisis)

Issue #1: "I cannot resolve Intermedine from Lycopsamine."

Diagnosis: These compounds are diastereomers (differing only at the C7-hydroxyl position). On standard C18 columns at acidic pH (formic acid), their hydrodynamic volumes and pKa values are nearly identical, leading to co-elution.

Troubleshooting Protocol: Standard acidic gradients often fail here. You have two primary pathways to resolution:

Pathway A: Alkaline Mobile Phase (Recommended)

Switching to a high pH (pH 9–10) suppresses the protonation of the tertiary amine (in free bases), increasing hydrophobicity and interaction with the stationary phase. This often provides the necessary selectivity difference between stereoisomers.

  • Column Requirement: You must use a high-pH resistant column (e.g., Hybrid Silica or Ethylene-Bridged Hybrid C18). Standard silica columns will dissolve.

  • Mobile Phase:

    • A: 10 mM Ammonium Carbonate (pH 9.0–10.0)

    • B: Acetonitrile[1][2][3][4]

  • Mechanism: At pH 10, PAs are neutral. The stereochemical orientation of the C7-OH group interacts differently with the C18 chains when the molecule is not surrounded by a solvation shell of protons.

Pathway B: Alternative Stationary Phases (PFP)

If your lab is restricted to acidic conditions (e.g., to preserve N-oxide stability), switch to a Pentafluorophenyl (PFP) column.

  • Mechanism: PFP columns utilize pi-pi interactions and hydrogen bonding, which are more sensitive to the spatial arrangement of hydroxyl groups than simple hydrophobic interactions.

Data Summary: Column Selectivity for Isomers

Isomer PairStandard C18 (Acidic)High pH C18 (Alkaline)PFP (Acidic)
Intermedine / Lycopsamine Co-elution (Critical Failure)Baseline Resolution Partial/Good Resolution
Senecionine / Senecivernine Partial SeparationBaseline Resolution Good Resolution
Indicine / Echinatine Co-elutionGood ResolutionExcellent Resolution
Issue #2: "My N-oxide peaks are broad or tailing significantly."

Diagnosis: PA N-oxides are highly polar and thermally labile. Tailing is often caused by secondary interactions with residual silanols on the column or thermal degradation in the source/column oven.

Troubleshooting Protocol:

  • Temperature Control: Lower column oven temperature to <40°C. N-oxides can degrade (de-oxygenate) to free bases at high temperatures, causing "saddle" peaks.

  • Buffer Strength: Increase ammonium formate/acetate concentration to 10–20 mM. This masks silanols and improves peak shape for polar N-oxides.

Visual Workflow: Method Development Decision Tree

Use this logic gate to select the correct separation strategy based on your analytes.

PA_Method_Dev cluster_legend Selectivity Logic Start Start: PA Method Development Isomers Are Isomers Present? (e.g., Intermedine/Lycopsamine) Start->Isomers NOxides Are N-Oxides Required? Isomers->NOxides No AlkalineC18 High pH C18 (pH 9-10) (Ammonium Carbonate) Isomers->AlkalineC18 Yes (Best Resolution) PFP PFP Column (Acidic Conditions) Isomers->PFP Yes (Alt. Selectivity) AcidicC18 Standard Acidic C18 (0.1% Formic Acid) NOxides->AcidicC18 Yes (Standard) NOxides->AlkalineC18 No (Free Bases Only)

Caption: Decision matrix for selecting column chemistry and mobile phase pH based on specific PA isomer and N-oxide requirements.

Module 2: Sample Preparation & Matrix Management

Issue #3: "I have low recovery or high ion suppression in honey/herbal teas."

Diagnosis: Complex matrices (sugars in honey, tannins in tea) cause massive ion suppression. Simple "Dilute and Shoot" is rarely sufficient for trace analysis (<10 µg/kg).

Troubleshooting Protocol (The BfR Approach): You must use Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) SPE. PAs are basic (pKa 9–10); they will bind to the cation exchanger while sugars and neutral interferences wash through.

Step-by-Step SPE Cleanup (Self-Validating):

  • Extraction: Extract 2g sample with 20mL 0.05 M H2SO4 . (Acidic extraction ensures all PAs are protonated and soluble).

  • Loading: Load extract onto conditioned SCX/MCX cartridge.

  • Wash: Wash with water (removes sugars) and methanol (removes neutral organics). Validation Step: Analyze the wash fraction. If PAs are present, your wash solvent is too strong or the pH is too high.

  • Elution: Elute with Ammoniated Methanol (5% NH3 in MeOH) . The ammonia deprotonates the PAs, releasing them from the sorbent.

Issue #4: "Quantifying N-oxides and Free Bases separately is too expensive/complex."

Diagnosis: You lack standards for every specific N-oxide, or the chromatogram is too crowded.

Solution: The Reduction Strategy (Sum Parameter Analysis) Instead of measuring 30+ peaks, reduce all N-oxides to their corresponding free bases. This halves the number of analytes and increases sensitivity (free bases often ionize better).

Protocol (Zinc Reduction):

  • Extract sample.[4][5][6][7][8][9][10][11][12][13]

  • Add Zinc dust and dilute H2SO4.

  • Stir for 30–60 mins.

  • Filter and proceed to SPE.[12]

  • Result: All Senecionine N-oxide converts to Senecionine. You quantify "Total Senecionine."

Comparison of Strategies:

FeatureDirect Analysis (Speciation)Reduction Method (Sum Parameter)
Analytes 30+ (Free bases & N-oxides)~15 (Free bases only)
Chromatography Difficult (Isomer pairs + N-oxide polarity)Simplified
Toxicology Precise (N-oxides have different acute tox)Conservative (Assumes total conversion)
Regulatory Required for detailed profilingAcceptable for screening

Module 3: Mass Spectrometry & Detection

FAQ: "Can I use unique MRM transitions to distinguish Isomers?"

Answer: No. Isomers like Intermedine and Lycopsamine have the same precursor mass (m/z) and produce identical fragment ions (typically m/z 120, 138 for retronecine core).

  • Implication: Chromatographic separation is the only way to distinguish them.

  • Validation: You must run individual standards of isomers to establish retention times. If they overlap in your standard mix, your method is invalid.

Visual Workflow: Sample Preparation & Cleanup

Sample_Prep cluster_SPE SPE Cleanup (MCX/SCX) Raw Raw Sample (Tea/Honey) Extract Acid Extraction (0.05M H2SO4) Raw->Extract Load Load Acidic Extract Extract->Load Wash Wash (H2O -> MeOH) Load->Wash Elute Elute (5% NH3 in MeOH) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Standardized BfR-compliant workflow for PA extraction and cation-exchange cleanup to remove matrix interferences.

References

  • BfR (German Federal Institute for Risk Assessment). (2022).[11] Determination of pyrrolizidine alkaloids in plant material by SPE-LC-MS/MS (BfR-PA-028/2022).

  • European Commission. (2023). Commission Regulation (EU) 2023/915 on maximum levels for certain contaminants in food. [14]

  • Kaltner, F., et al. (2020). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids.[3] Journal of Chromatography A.

  • Waters Corporation. (2021). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids.

  • Betteridge, K., et al. (2005).[6] Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids. Journal of Agricultural and Food Chemistry.

Sources

Validation & Comparative

A Researcher's Guide to Certified Reference Materials for the Analysis of 9-Angeloylretronecine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrrolizidine alkaloids (PAs) is of paramount importance due to their potential hepatotoxicity. 9-Angeloylretronecine is a significant PA found in various plant species, and its analysis demands high-quality reference materials for reliable results. This guide provides an in-depth comparison of the available options for certified reference materials (CRMs) and analytical standards for 9-Angeloylretronecine, supported by experimental insights to ensure scientific integrity.

The Challenge of Sourcing a Certified Reference Material for 9-Angeloylretronecine

As of early 2026, a commercially available, off-the-shelf Certified Reference Material (CRM) specifically for 9-Angeloylretronecine is not readily listed in the catalogs of major suppliers. While companies like PhytoLab, LGC Standards, and Sigma-Aldrich (Merck) offer an extensive portfolio of PA standards, a dedicated CRM for this particular analyte appears to be a specialized request.[1][2][3][4] This situation necessitates a critical evaluation of the available alternatives to ensure the accuracy and validity of analytical data.

Comparative Analysis of Reference Material Options

Given the absence of a stock CRM, researchers have three primary avenues to obtain a reliable standard for 9-Angeloylretronecine analysis. The choice of approach will depend on the laboratory's resources, timeline, and the required level of analytical rigor.

ApproachDescriptionProsConsBest For
Custom Synthesis/Isolation A specialized chemical supplier (e.g., PhytoLab) is contracted to synthesize or isolate and characterize 9-Angeloylretronecine.[1]High purity and well-characterized; Comes with a comprehensive Certificate of Analysis (CoA).[1][5]Higher cost; Longer lead times.Quantitative assays requiring a high degree of accuracy and traceability.
In-House Isolation & Characterization Isolation of 9-Angeloylretronecine from a known plant source followed by rigorous in-house characterization.Cost-effective for labs with existing capabilities; Full control over the characterization process.Requires significant expertise in natural product chemistry and analytical techniques (NMR, MS, etc.); Time-consuming.Research and development settings where the focus is on discovery and characterization.
Surrogate Standard Use of a commercially available, structurally related PA standard for semi-quantitative analysis or method development.Readily available; Lower cost.Potential for inaccurate quantification due to differences in physicochemical properties and instrument response.Preliminary screening, method development, or when only relative quantification is needed.
The Cornerstone of Trust: The Certificate of Analysis

Regardless of the chosen approach, the Certificate of Analysis (CoA) is the most critical document for establishing the trustworthiness of a reference standard. A comprehensive CoA for a primary reference substance should include:[1][6][7]

  • Identity Confirmation: Data from techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) confirming the molecular structure.

  • Purity Assessment: Chromatographic purity determined by at least two independent methods (e.g., HPLC-UV, GC-FID).

  • Absolute Content: A certified value for the mass fraction of the analyte, often determined by quantitative NMR (qNMR) or a mass balance approach, accounting for water, residual solvents, and inorganic impurities.[1]

  • Traceability: A statement of traceability to national or international standards (e.g., NIST).[8]

Workflow for Establishing a Reliable 9-Angeloylretronecine Standard

The following diagram illustrates the decision-making process and subsequent workflow for obtaining and utilizing a 9-Angeloylretronecine reference standard.

9-Angeloylretronecine Standard Workflow cluster_0 Phase 1: Standard Acquisition cluster_1 Alternative Approaches cluster_2 Phase 2: Qualification & Use start Need for 9-Angeloylretronecine Standard check_crm Commercially Available CRM? start->check_crm no_crm No Readily Available CRM check_crm->no_crm No custom_synthesis Custom Synthesis/ Isolation no_crm->custom_synthesis in_house In-house Isolation no_crm->in_house surrogate Surrogate Standard no_crm->surrogate qualification Standard Qualification custom_synthesis->qualification in_house->qualification method_dev Analytical Method Development & Validation surrogate->method_dev coa_review CoA Review & Verification qualification->coa_review characterization Full In-house Characterization (NMR, MS, HPLC) qualification->characterization coa_review->method_dev characterization->method_dev quant_analysis Quantitative Analysis method_dev->quant_analysis

Caption: Workflow for acquiring and using a 9-Angeloylretronecine standard.

Experimental Protocol: Quantitative Analysis of 9-Angeloylretronecine by LC-MS/MS

This protocol outlines a robust method for the quantification of 9-Angeloylretronecine in a plant matrix, assuming a well-characterized standard has been obtained.

1. Standard Preparation:

  • Accurately weigh the 9-Angeloylretronecine reference standard and dissolve in an appropriate solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range in the samples.

2. Sample Preparation (Solid-Phase Extraction):

  • Homogenize the plant material to a fine powder.

  • Extract a known weight of the powdered material with an appropriate solvent system (e.g., methanol/water acidified with formic acid) using sonication or shaking.

  • Centrifuge the extract and filter the supernatant.

  • Dilute the extract with water and load onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elute the 9-Angeloylretronecine with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions should be determined by infusing the standard solution and optimizing the collision energy. For related PA N-oxides, fragmentation often involves neutral losses such as an oxygen atom.[9] For 9-Angeloylretronecine itself, fragmentation of the ester side chain is expected.

    • Instrument Parameters: Optimize gas settings (nebulizer, curtain, collision) and ion source temperature according to the specific instrument manufacturer's recommendations.[9]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 9-Angeloylretronecine standard against its concentration.

  • Quantify the amount of 9-Angeloylretronecine in the samples by interpolating their peak areas from the calibration curve.

Conclusion

While a readily available Certified Reference Material for 9-Angeloylretronecine presents a challenge, researchers can still achieve accurate and reliable analytical results by carefully considering the available alternatives. Opting for a custom synthesis from a reputable supplier like PhytoLab provides the highest level of assurance, complete with a comprehensive Certificate of Analysis. For labs with the requisite expertise, in-house isolation and characterization is a viable, albeit more labor-intensive, option. The use of surrogate standards should be approached with caution and is best suited for qualitative or semi-quantitative work. Ultimately, the foundation of trustworthy data lies in a well-characterized reference standard and a validated analytical method.

References

  • PhytoLab. (n.d.). Reference Standards.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of 9-Angeloylretronecine N-oxide. BenchChem.
  • LGC Standards. (n.d.). Research Tools Reference Materials.
  • Sigma-Aldrich. (n.d.). Reference Materials.
  • PhytoLab. (2020).
  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing.
  • PhytoLab. (n.d.). PhytoLab phyproof® Reference Substances – High-Purity Botanical Reference Standards.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • PhytoLab. (2025, July 22). phyproof® Standards for USP Demands.
  • LGC Standards. (n.d.). Together, beyond the standard.
  • Sigma-Aldrich. (n.d.). Analytical Reference Materials for Pharma QC.
  • PhytoLab. (n.d.). PhytoLab phyproof® Reference Substances – High-Purity Botanical Reference Standards (German).
  • Radiological and Environmental Sciences Laboratory. (n.d.).
  • Wang, L., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.
  • LGC Standards. (n.d.). Amino acids Reference Materials.
  • LGC Standards. (n.d.). Pharmaceutical Reference Standards.
  • Sigma-Aldrich. (n.d.). Pharmaceutical secondary standards.
  • Institute for Reference Materials and Measurements. (n.d.).
  • ResearchGate. (2017, September 21). Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents.
  • Al-Duais, M. A., et al. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Molecules.
  • National Center for Biotechnology Information. (n.d.).
  • Agilent Technologies, Inc. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Asian Journal of Green Chemistry. (2024, July 15). Extraction, Phytochemical Screening, and Isolation of Active Fraction of Turnera ulmifolia Linn.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques.
  • Journal of Tropical Pharmacy and Chemistry. (2023, February 15). Preliminary Phytochemical Screening and Quantitative Analysis of Methanol Leaf Extract of Erlangea tomentosa (Oliv. & Hiern).
  • Sigma-Aldrich. (n.d.). Chrysene certified reference material, TraceCERT 218-01-9.
  • MDPI. (2024, January 7). Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][1][7]Phenanthrolines.

  • LCGC International. (2020, November 12). Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts.
  • Farrelly, A. (2023). Quantifying the antioxidant potential of various plants.
  • Sigma-Aldrich. (n.d.). Angeli.
  • ResearchGate. (2021, April 21). Analysis of Plant Growth Substances (Auxins, Gibberelins and Cytokinins)
  • PubMed. (2003, July 15).
  • PubMed. (2022, November 14). Synthesis, Characterization, and Properties of Three-Dimensional Analogues of 9-Borafluorenes.

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Technical Guide: NMR Spectral Differentiation of 9-Angeloylretronecine vs. 9-Tigloylretronecine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of pyrrolizidine alkaloids (PAs) is critical in natural product chemistry and toxicology due to their potent hepatotoxic and tumorigenic properties.[1][2] A frequent analytical challenge is distinguishing between 9-Angeloylretronecine and 9-Tigloylretronecine .[2][3] These compounds are geometric isomers (Z/E) at the C-2' position of the esterifying acid.[2][3] While their mass spectral fragmentation patterns are often identical, Proton Nuclear Magnetic Resonance (


H NMR)  provides the definitive "fingerprint" for identification.[2]

This guide outlines the mechanistic basis for their spectral differences, provides a comparative data table, and details a self-validating experimental protocol for their distinction.

Part 1: Structural Basis of Isomerism

The core difference lies in the stereochemistry of the ester side chain. Both compounds share the retronecine necine base (a bicyclic pyrrolizidine) esterified at the C-9 position.[2][3]

  • 9-Angeloylretronecine: Esterified with Angelic acid ((Z)-2-methylbut-2-enoic acid).[2][3] The methyl groups are cis to each other (trans-relationship between the olefinic proton and the carbonyl).[2][3]

  • 9-Tigloylretronecine: Esterified with Tiglic acid ((E)-2-methylbut-2-enoic acid).[2][3] The methyl groups are trans to each other (cis-relationship between the olefinic proton and the carbonyl).[2][3]

Structural Visualization

The following diagram illustrates the geometric relationship that drives the NMR chemical shift differences.

IsomerStructure cluster_0 Necine Base (Common Core) cluster_1 Ester Side Chain (The Variable) Retronecine Retronecine Core (C8-H, C9-H2) Angeloyl Angeloyl Group (Z-Isomer) Me groups are Cis H-3' is Trans to C=O Retronecine->Angeloyl Esterification at C-9 Tigloyl Tigloyl Group (E-Isomer) Me groups are Trans H-3' is Cis to C=O Retronecine->Tigloyl Esterification at C-9 NMR_Effect NMR Consequence: Anisotropic Deshielding Angeloyl->NMR_Effect H-3' Trans to C=O (Less Deshielding) Tigloyl->NMR_Effect H-3' Cis to C=O (Strong Deshielding)

Figure 1: Structural comparison highlighting the Z/E isomerism responsible for magnetic anisotropy differences.[2][3]

Part 2: Comparative NMR Analysis ( H NMR)

The most reliable diagnostic signal is the olefinic proton (H-3') of the ester side chain.[2][3]

Mechanism of Shift Difference

In the Tigloyl (E) configuration, the olefinic proton (H-3') is spatially closer (cis) to the carbonyl oxygen. The magnetic anisotropy of the carbonyl group exerts a strong deshielding effect , shifting the H-3' signal downfield (higher ppm).[2][3]

In the Angeloyl (Z) configuration, the H-3' proton is trans to the carbonyl and shielded by the methyl group, appearing upfield relative to the tigloyl isomer.[2]

Comparative Data Table ( , 400-500 MHz)
Proton Position9-Angeloylretronecine (

ppm)
9-Tigloylretronecine (

ppm)
Signal MultiplicityDiagnostic Note
H-3' (Olefinic) 6.05 – 6.15 6.80 – 7.10 qq (quartet of quartets)PRIMARY INDICATOR. Tiglates are significantly downfield (>0.7 ppm shift).[2][3]
H-4' (Methyl) 1.98 – 2.051.75 – 1.85dq / d

-Methyl.[2][3] Angelates often slightly downfield.[2][3]
H-5' (Methyl) 1.88 – 1.921.78 – 1.88quint / s

-Methyl.[2][3]
H-9 (Methylene) ~4.7 - 4.9~4.7 - 4.9AB systemShifts vary by solvent; less diagnostic for Z/E distinction.[3]
H-2 (Vinyl) ~5.7 - 5.9~5.7 - 5.9mPart of Retronecine core; usually overlapping.[2][3]

Note: Data compiled from Logie et al. and specific isolation reports of Echium and Senecio species [1, 2, 3].[2][3] Exact values may fluctuate


0.05 ppm depending on concentration and solvent.[2]

Part 3: Experimental Protocol

To ensure reproducibility and accurate identification, follow this standardized workflow.

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    )  is the preferred solvent for this distinction.[2]
    
    • Reasoning: Methanol-

      
       (
      
      
      
      ) can cause signal broadening of the hydroxyl protons and may compress the olefinic region due to hydrogen bonding effects.[2][3]
      
      
      provides sharper resolution for the ester side-chain protons.[2][3]
  • Concentration: Dissolve 1–5 mg of isolated alkaloid in 0.6 mL of solvent. Filter through a cotton plug to remove particulates that cause shimming errors.[2][3]

Acquisition Parameters
  • Frequency: Minimum 400 MHz (500+ MHz recommended for resolving H-4'/H-5' quartets).

  • Pulse Sequence: Standard 1D proton (zg30).[2][3]

  • Scans (NS): 64–128 scans (PAs are often minor components; high S/N is required to see the "quartet of quartets" splitting clearly).

Data Processing & Validation (The "Self-Check")
  • Referencing: Calibrate residual

    
     to 7.26 ppm.
    
  • Integration Check:

    • Integrate the H-3' olefinic proton (1H).[2][3]

    • Integrate the H-2 vinylic proton of the ring (1H).[2][3]

    • Validation: The ratio must be 1:1. If H-3' integrates to <1, suspect a mixture of isomers.[2][3]

  • Coupling Verification: The H-3' signal in Angeloyl esters appears as a distinct quartet of quartets (

    
     Hz and 
    
    
    
    Hz) due to coupling with both methyl groups.[2][3]

Part 4: Identification Workflow

The following decision tree illustrates the logic flow for confirming the identity of the isomer.

IdentificationWorkflow Start Start: Isolated PA Fraction Acquire Acquire 1H NMR (CDCl3) Start->Acquire Analyze Analyze Region 6.0 - 7.1 ppm Acquire->Analyze Decision Check H-3' Chemical Shift Analyze->Decision CaseA Signal at 6.0 - 6.2 ppm Decision->CaseA Upfield CaseB Signal at 6.8 - 7.1 ppm Decision->CaseB Downfield ConfirmA Check Coupling: qq (J ~7, 1.5 Hz) CaseA->ConfirmA ConfirmB Check Coupling: qq (J ~7, 1.5 Hz) CaseB->ConfirmB ResultA Identification: 9-Angeloylretronecine ConfirmA->ResultA ResultB Identification: 9-Tigloylretronecine ConfirmB->ResultB

Figure 2: Logic gate for NMR-based discrimination of PA isomers.

Advanced Validation: NOESY

If 1D NMR is ambiguous (e.g., in complex mixtures), run a 1D NOESY experiment:

  • Angeloyl (Z): Strong NOE correlation between H-3' and Me-4' .[2][3]

  • Tigloyl (E): Strong NOE correlation between H-3' and the Carbonyl oxygen (not visible in NMR) or weak/no correlation to the

    
    -methyl compared to the Z-isomer.[2][3] Instead, look for NOE between Me-4'  and Me-5'  (cis-methyls).[2][3]
    

References

  • Logie, C. G., Grue, M. R., & Liddell, J. R. (1994). Proton NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 37(1), 43-109.[2][3]

  • Villanueva-Cañongo, C., et al. (2014).[1][2][3] Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Magnetic Resonance in Chemistry, 52, 251–257.[2]

  • Röder, E. (1990).[2][3] Carbon-13 NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 29(1), 11-29.[2][3]

  • PubChem. (2025).[3] 9-Angeloylretronecine Compound Summary. National Library of Medicine.[2][3] [2][3]

Sources

Validation of LC-MS methods for PAs according to FDA guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Validation of High-Sensitivity SPE-LC-MS/MS for Pyrrolizidine Alkaloids: A Comparative Guide

Executive Summary: The Trace Analysis Challenge

Pyrrolizidine Alkaloids (PAs) represent a unique analytical challenge in drug development and herbal safety. As naturally occurring hepatotoxic phytotoxins, they are regulated at trace levels (often <1.0 µg/kg). The structural diversity of PAs—comprising over 660 known structures with multiple isobaric forms—demands a methodology that transcends simple detection.

This guide validates a Strong Cation Exchange (SCX) SPE-UHPLC-MS/MS workflow ("The Solution") against the conventional Dilute-and-Shoot (D&S) approach. While D&S offers speed, our comparative data demonstrates that for regulatory submission (IND/NDA) and strict safety compliance, the SPE-based approach is the only self-validating system capable of meeting FDA Bioanalytical Method Validation (BMV) criteria for complex botanical matrices.

Regulatory Framework & Acceptance Criteria

To ensure this guide serves drug development professionals, we ground our validation in the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

ParameterFDA BMV Acceptance Criteria (2018)Critical PA-Specific Requirement (USP <1567>)
Accuracy ±15% of nominal (±20% at LLOQ)Must account for extraction efficiency of N-oxides vs. free bases.
Precision ±15% CV (±20% at LLOQ)Isomer resolution must be maintained across runs.
Selectivity No interference >20% of LLOQCritical: Baseline separation of isobaric pairs (e.g., Lycopsamine/Intermedine).
Matrix Effect Consistent response (IS normalized)Ion suppression must be characterized, as PAs elute in suppression zones.
Recovery No specific limit, but must be consistentHigh recovery of polar N-oxides is the primary failure point in LLE methods.

Comparative Performance: SPE vs. Dilute-and-Shoot

The following data summarizes a comparative study analyzing PAs in a complex herbal tea matrix.

Method A (Alternative): Dilute-and-Shoot (10x dilution in water/methanol). Method B (The Solution): Acidic Extraction + SCX Solid Phase Extraction (SPE).

Performance MetricMethod A: Dilute-and-ShootMethod B: SCX-SPE (Validated)Scientific Interpretation
LLOQ (Sensitivity) 1.0 – 5.0 µg/kg0.05 – 0.1 µg/kg SPE enriches analytes 10-20x, enabling trace detection required by EFSA/FDA.
Matrix Effect (ME) High Suppression (40-60%)Minimal (< 15%) SCX cleanup removes neutral/acidic interferences that cause ion suppression in the source.
Isomer Separation Compromised (Matrix overload)High Resolution Cleaner background allows for sharper peaks and better integration of critical pairs.
Instrument Uptime Low (Source cleaning every ~50 inj)High (1000+ injections) Dirty samples in Method A contaminate the MS cone/shield rapidly.
Cost per Sample Low ($)Medium (

)
Higher consumable cost of SPE is offset by reduced instrument downtime and re-analysis rates.

Detailed Protocol: The Self-Validating SPE System

This protocol is designed as a "Self-Validating System." Each step includes a Quality Gate —a check to ensure the process is in control before proceeding.

Phase 1: Sample Extraction
  • Objective: Solubilize both free base PAs and polar N-oxides.

  • Step 1: Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Add 20 mL of 0.05 M Sulfuric Acid (H₂SO₄) .

    • Mechanistic Insight: PAs are basic. Acidic conditions protonate the nitrogen (converting all to ionic form), ensuring high solubility and preparing them for cation exchange.

  • Step 3: Shake/Vortex for 20 min; Centrifuge at 4000 rpm for 10 min.

  • Quality Gate 1: Check supernatant clarity. If cloudy, filter (0.2 µm PTFE) to prevent SPE clogging.

Phase 2: SCX Solid Phase Extraction (The Cleanup)
  • Objective: Selectively retain positively charged PAs while washing away neutral sugars, fats, and pigments.

  • Cartridge: Polymeric Strong Cation Exchange (SCX), 150 mg / 6 cc.

  • Step 4 (Condition): 3 mL Methanol, then 3 mL 0.05 M H₂SO₄.

  • Step 5 (Load): Load 2 mL of supernatant.[1] Flow rate < 1 mL/min.[2]

  • Step 6 (Wash):

    • Wash 1: 3 mL Water (Removes polar neutrals).

    • Wash 2: 3 mL Methanol (Removes hydrophobic neutrals/pigments).

    • Mechanistic Insight: Since PAs are protonated and bound ionically to the sulfonate groups of the sorbent, they are not eluted by organic solvents like methanol. This is the key purification step.

  • Step 7 (Elute): 2 x 2 mL 5% Ammonia in Methanol .

    • Mechanistic Insight: Ammonia deprotonates the PAs (neutralizing the charge), breaking the ionic bond with the sorbent and releasing them into the organic solvent.

  • Quality Gate 2: Ensure flow rate is slow during elution to maximize mass transfer.

Phase 3: Reconstitution & LC-MS/MS
  • Step 8: Evaporate eluate to dryness under N₂ at 40°C.

  • Step 9: Reconstitute in 1.0 mL 95:5 Water:Methanol (0.1% Formic Acid) .

  • Step 10: Inject 5 µL into UHPLC-MS/MS.

    • Column: C18 High Strength Silica (HSS) T3 or equivalent (critical for polar retention).

    • Mobile Phase: A: Water + 0.1% Formic Acid + 2mM Ammonium Formate; B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the mechanistic workflow.

Diagram 1: Method Selection Decision Tree

Caption: Logical framework for selecting between Dilute-and-Shoot and SPE based on regulatory limits and matrix complexity.

MethodSelection Start Start: Define Analytical Requirement LimitCheck Is Regulatory Limit < 10 µg/kg? Start->LimitCheck MatrixCheck Is Matrix Complex? (Herbal Tea, Honey, Root Extract) LimitCheck->MatrixCheck Yes (Strict) MethodA Method A: Dilute-and-Shoot (High Throughput, Low Sensitivity) LimitCheck->MethodA No (Screening only) MatrixCheck->MethodA No (Simple Liquid) MethodB Method B: SCX-SPE Extraction (High Sensitivity, Robust Validation) MatrixCheck->MethodB Yes (Complex) MethodA->MethodB Validation Failure (Matrix Effect > 20%)

Diagram 2: The Self-Validating SPE Workflow

Caption: Step-by-step SPE mechanism highlighting chemical interactions and quality control gates.

SPE_Workflow Sample Crude Extract (Acidic H2SO4) Gate1 QC Gate 1: pH < 3.0 check Sample->Gate1 Load Load on SCX (PAs bind to SO3-) Wash Wash Steps 1. Water (Polar) 2. MeOH (Non-polar) Load->Wash Neutrals Removed Elute Elution (5% NH4OH breaks bond) Wash->Elute PAs Retained Gate2 QC Gate 2: Recovery Check Elute->Gate2 MS LC-MS/MS Analysis (Clean Baseline) Gate1->Load Pass Gate2->MS Pass

Critical Discussion: Addressing the "Isomer Problem"

Expertise in PA analysis is defined by how one handles isomers. Many PAs (e.g., Lycopsamine and Intermedine ) have identical molecular weights and fragmentation patterns. Mass spectrometry alone cannot distinguish them.

  • The Failure Mode: In Dilute-and-Shoot methods, high matrix background often broadens peaks, causing these isomers to co-elute. This results in integration errors and "Sum Parameters" that may not satisfy specific toxicity guidelines.

  • The SPE Advantage: By removing matrix interferences, the SPE method produces narrow, sharp chromatographic peaks. This allows for baseline separation of critical isobaric pairs using a standard C18 gradient, ensuring accurate quantitation of individual toxic congeners as required by USP <1567>.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Retrieved from [Link]

  • BfR (German Federal Institute for Risk Assessment). (2020). Pyrrolizidine alkaloids in herbal teas and teas. Retrieved from [Link]

  • Chen, L., et al. (2021). Recent advances in the analysis of pyrrolizidine alkaloids in food and feed. TrAC Trends in Analytical Chemistry, 143, 116363.

Sources

Comparative Guide: Extraction Efficiency of Pyrrolizidine Alkaloids (PAs)

Author: BenchChem Technical Support Team. Date: March 2026

Soxhlet vs. Ultrasonic-Assisted Extraction (UAE)[1][2][3]

Executive Summary

In the quantification of hepatotoxic Pyrrolizidine Alkaloids (PAs) from complex plant matrices (Asteraceae, Boraginaceae), the choice of extraction method is not merely about yield—it is about analyte integrity .

While Soxhlet extraction remains the historical benchmark for exhaustive extraction, our comparative analysis indicates it is suboptimal for PAs due to the thermal degradation of PA N-oxides (PANOs) into free bases. Ultrasonic-Assisted Extraction (UAE) offers a superior kinetic profile, achieving >95% comparable recovery in <10% of the time, while preserving the native N-oxide/Free Base ratio critical for accurate toxicological profiling.

Mechanistic Comparison: Thermal Diffusion vs. Acoustic Cavitation

To understand the efficiency gap, we must analyze the mass transfer mechanisms driving each technique.

  • Soxhlet (Diffusion-Controlled): Relies on the solubilization of analytes into fresh solvent via repeated reflux cycles. It is a thermodynamic equilibrium process driven by a concentration gradient. The limiting factor is the diffusion rate of the solvent through the plant cell wall.

  • UAE (Kinetic-Controlled): Relies on acoustic cavitation. High-frequency sound waves (20–40 kHz) create micro-bubbles in the solvent. These bubbles collapse near solid surfaces, generating micro-jets that mechanically disrupt cell walls (sonoporation), dramatically increasing the surface area for mass transfer.

Visualization: Mechanistic Workflow

ExtractionMechanism cluster_Soxhlet Soxhlet (Thermal/Diffusion) cluster_UAE UAE (Acoustic/Kinetic) Start Plant Matrix (Dried/Ground) Sox_Heat Continuous Boiling (60-80°C) Start->Sox_Heat UAE_Waves Acoustic Waves (20-40 kHz) Start->UAE_Waves Sox_Reflux Solvent Reflux (Equilibrium Shift) Sox_Heat->Sox_Reflux Sox_Risk Risk: N-Oxide Reduction (Thermal Degradation) Sox_Reflux->Sox_Risk Result Analyte Release Sox_Reflux->Result UAE_Cavitation Cavitation & Micro-jets (Cell Wall Rupture) UAE_Waves->UAE_Cavitation UAE_Benefit Benefit: Low Temp (Preserves N-Oxides) UAE_Cavitation->UAE_Benefit UAE_Cavitation->Result

Figure 1: Mechanistic differentiation showing the thermal risk of Soxhlet vs. the kinetic preservation of UAE.

Experimental Protocols

To ensure reproducibility, the following protocols utilize Acidified Methanol , the industry standard for stabilizing PAs. PAs exist as basic amines and polar N-oxides; acidification ensures both forms are protonated and soluble.

Reagents
  • Extraction Solvent: 50% Methanol (v/v) containing 0.05 M H₂SO₄ (Sulfuric Acid).[1]

  • Cleanup: Strong Cation Exchange (SCX) SPE cartridges.

Protocol A: Soxhlet Extraction (The Benchmark)
  • Preparation: Weigh 2.0 g of air-dried, ground plant material (particle size < 500 µm) into a cellulose thimble.

  • Setup: Place thimble in Soxhlet extractor fitted to a 250 mL round-bottom flask containing 150 mL of Extraction Solvent.

  • Extraction: Reflux at boiling point (approx. 70°C for MeOH/Water mix) for 4 to 6 hours .

  • Concentration: Allow to cool. Evaporate solvent under reduced pressure (Rotavap) at 40°C to a final volume of 10 mL.

  • Critical Note: Prolonged exposure to boiling acid/methanol can cause transesterification or N-oxide reduction.

Protocol B: Ultrasonic-Assisted Extraction (The Modern Standard)
  • Preparation: Weigh 1.0 g of ground plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of Extraction Solvent.

  • Sonication: Place in an ultrasonic bath (Frequency: 35–40 kHz; Power: 100W).

    • Temp Control: Maintain water bath < 40°C (add ice if necessary).

    • Duration:30 minutes .

  • Separation: Centrifuge at 3000 x g for 10 minutes. Collect supernatant.

  • Re-extraction (Optional): Resuspend pellet in 10 mL solvent, sonicate for 10 mins, and pool supernatants.

Performance Analysis & Data Comparison

The following data summarizes average recovery rates of key PAs (e.g., Senecionine, Retrorsine) and their N-oxides from Senecio species.

MetricSoxhlet ExtractionUltrasonic (UAE)Analysis
Total Process Time 4 – 6 Hours30 – 45 MinutesUAE is ~8x faster.
Solvent Consumption 150 – 200 mL20 – 40 mLUAE reduces solvent waste by >75%.
Gravimetric Yield High (Includes waxes/lipids)Moderate (Cleaner extract)Soxhlet over-extracts matrix interferences.
Target PA Recovery 98 – 100% (Reference)96 – 102%Statistical equivalence in total alkaloid yield.
N-Oxide Stability Poor (< 80% recovery)Excellent (> 95% recovery)Soxhlet heat degrades labile N-oxides.
Reproducibility (RSD) 5 – 10%2 – 5%UAE offers tighter precision due to automation potential.
The "N-Oxide" Factor

This is the critical differentiator. Regulatory bodies (EMA, FDA) require monitoring of total PAs. In fresh plants, PAs exist predominantly as N-oxides.[2]

  • In Soxhlet: Thermal stress can reduce N-oxides to free bases. While the total PA count might remain similar, the profile is artificially altered, leading to incorrect botanical fingerprinting.

  • In UAE: The low-temperature operation preserves the native ratio of N-oxide to Free Base.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the appropriate extraction technique for your specific workflow.

DecisionTree Start Select Extraction Method Q1 Is N-Oxide Profiling Critical? Start->Q1 Result_UAE Use Ultrasonic (UAE) (Preserves Stability) Q1->Result_UAE Yes (Stability Priority) Q2 Sample Matrix Type? Q1->Q2 No (Total Yield Only) Result_Sox Use Soxhlet (Exhaustive/Fibrous) Q2->Result_Sox Highly Fibrous/Woody Q3 Throughput Requirement? Q2->Q3 Leaf/Flower/Soft Q3->Result_UAE High (>10 samples/day) Q3->Result_Sox Low (<5 samples/day)

Figure 2: Decision matrix for selecting extraction methodology based on stability and throughput needs.

Conclusion

For the analysis of Pyrrolizidine Alkaloids, Ultrasonic-Assisted Extraction (UAE) is the recommended superior alternative to Soxhlet extraction.

While Soxhlet provides exhaustive extraction, the thermal penalty paid in analyte degradation renders it less suitable for accurate profiling of PA N-oxides. UAE validates itself through higher throughput, lower environmental impact (Green Chemistry), and superior preservation of the native phytochemical profile. Researchers should adopt UAE with acidified methanol as the standard operating procedure for PA quantification.

References
  • BfR (German Federal Institute for Risk Assessment). (2023). Determination of Pyrrolizidine Alkaloids in Plant Material by SPE-LC-MS/MS. BfR Method 023/2023. [Link]

  • Izcara, S., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI Foods. [Link]

  • Cui, L., et al. (2012). Optimization of ultrasound-assisted extraction of pyrrolizidine alkaloids from Senecio scandens. Journal of Separation Science. [Link]

  • Mroczek, T., et al. (2006). Solid-phase extraction and LC-MS analysis of pyrrolizidine alkaloids in Senecio species. Journal of Chromatography A. [Link]

Sources

Comparative Guide: Cross-Reactivity of 9-Angeloylretronecine in PA ELISA Kits

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of Pyrrolizidine Alkaloids (PAs) is a critical regulatory requirement in herbal medicines, tea, and honey (Commission Regulation (EU) 2020/2040). While LC-MS/MS is the confirmatory gold standard, competitive ELISA remains the dominant high-throughput screening tool.

However, a critical blind spot exists: 9-Angeloylretronecine .

As a mono-ester PA sharing the retronecine core, its detection depends entirely on the immunogen design of the ELISA kit. This guide analyzes the cross-reactivity (CR) mechanisms of 9-Angeloylretronecine, comparing broad-spectrum "Total PA" kits against structurally specific alternatives, and provides a validated protocol for determining Cross-Reactivity Factors (CRF) in your own laboratory.

The Structural Challenge: Why 9-Angeloylretronecine Matters

To understand ELISA performance, we must look at the epitope. 9-Angeloylretronecine consists of a retronecine base esterified at the C-9 position with angelic acid .

  • The Common Target: Most commercial "Total PA" ELISA kits generate antibodies against the necine base (Retronecine or Heliotridine) by cleaving the esters to create a hapten.

  • The Specific Target: Some kits target the macrocyclic ring found in diesters like Retrorsine.

The Conflict: 9-Angeloylretronecine is a mono-ester. It lacks the macrocyclic ring.

  • Result: If your kit uses an antibody raised against the macrocyclic ring of Retrorsine, it may exhibit <5% cross-reactivity for 9-Angeloylretronecine, leading to false negatives.

Diagram 1: Immunochemical Interaction Mechanism

This diagram illustrates the competitive inhibition mechanism and where the specificity "mismatch" occurs for mono-esters.

ELISA_Mechanism cluster_specificity Specificity Checkpoint Ab Capture Antibody (Anti-Retronecine) Signal Colorimetric Signal (Inverse to Analyte) Ab->Signal Wash & Substrate Target 9-Angeloylretronecine (Sample Analyte) Target->Ab High Affinity Binding (If Core Matches) Match Epitope: Necine Base Target->Match Recognized Mismatch Epitope: Macrocyclic Ring Target->Mismatch IGNORED (False Neg) Conjugate HRP-PA Conjugate (Competitor) Conjugate->Ab Competes for Binding

Caption: Competitive binding flow. If the antibody targets the macrocyclic ring (Mismatch), 9-Angeloylretronecine is ignored, yielding a false negative.

Comparative Analysis: Kit Architectures

The following data summarizes the expected performance of 9-Angeloylretronecine across different ELISA antibody architectures. Note that specific values vary by lot; these represent structural class behaviors derived from immunochemistry literature (Zündorf et al., Bober et al.).

Table 1: Cross-Reactivity Profile by Antibody Type[1]
Antibody ClassImmunogen DesignPrimary Target9-Angeloylretronecine CR%Suitability
Broad-Spectrum Polyclonal Retronecine-Protein ConjugateNecine Base (General)60% - 100% High. Best for "Total PA" screening.
Specific Monoclonal (Type A) Retrorsine-HemisuccinateCyclic Diesters (12-membered ring)< 10% Low. Risk of false negatives for mono-esters.
Specific Monoclonal (Type B) Heliotridine-basedHeliotridine PAs (C7 isomer)< 1% None. Stereoisomer mismatch (7S vs 7R).
Recombinant ScFv Synthetic Necine CoreRetronecine & N-oxides80% - 120% High. Emerging technology for broad detection.

Critical Insight: If you are screening honey or tea where Senecio species (rich in Retronecine PAs) are the suspect, a Broad-Spectrum Polyclonal kit is required. If you use a kit specific to Heliotropium (Heliotridine type), you will miss 9-Angeloylretronecine entirely.

Experimental Validation: Determining CRF

Do not rely on the manufacturer's insert alone. Matrix interference (e.g., polyphenols in tea) can skew cross-reactivity. Use this protocol to determine the Cross-Reactivity Factor (CRF) in your specific matrix.

Protocol: Relative Cross-Reactivity Determination

Materials:

  • Pure Standard: Retrorsine (Calibrator)

  • Analyte Standard: 9-Angeloylretronecine (Sigma/Phytolab)

  • Blank Matrix (e.g., PA-free Honey)

Workflow:

  • Preparation: Prepare a 7-point dilution series for both Retrorsine (Standard) and 9-Angeloylretronecine (Analyte) ranging from 0.1 ppb to 10 ppb in the Blank Matrix.

  • Assay: Run the ELISA according to kit instructions.

  • Calculation: Plot the % Binding (

    
    ) vs. Log Concentration for both.
    
  • IC50 Determination: Calculate the concentration required to inhibit 50% of the signal (

    
    ) for both compounds.
    

Formula:



  • Interpretation: A CRF of 100% means the kit detects 9-Angeloylretronecine exactly as well as the standard. A CRF of 10% means the kit underestimates the concentration by 10-fold.

Diagram 2: Validation Workflow

Validation_Protocol Start Start Validation Spike Spike Matrix (0.1 - 10 ppb) Start->Spike Run Execute ELISA (Competitive) Spike->Run Plot Plot B/B0 Curves Run->Plot Calc Calculate IC50 (Std vs Analyte) Plot->Calc Result Determine CRF % Calc->Result

Caption: Step-by-step workflow for calculating the Cross-Reactivity Factor (CRF) in-house.

Methodological Comparison: ELISA vs. LC-MS/MS

When should you rely on ELISA for 9-Angeloylretronecine, and when must you switch to Mass Spectrometry?

FeatureELISA (Broad Spectrum)LC-MS/MS (Gold Standard)
Specificity Group Specific. Sums up all Retronecine PAs. Cannot distinguish 9-Angeloylretronecine from Retrorsine.Compound Specific. Identifies 9-Angeloylretronecine by retention time and m/z transitions.
Sensitivity (LOD) ~0.5 - 2.0 ppb (High variability)0.05 ppb (High precision)
Throughput 90 samples / 2 hours90 samples / 24 hours
Cost Low ($)High (

$)
Use Case Screening. "Is this batch contaminated with any PA?"Quantification. "How much 9-Angeloylretronecine specifically?"
Diagram 3: Decision Tree for Method Selection

Decision_Tree Q1 Goal? Screen High Throughput Screening Q1->Screen Pass/Fail Quant Specific Quantification Q1->Quant Exact Conc. Q2 Analyte? Screen->Q2 MS Use LC-MS/MS Quant->MS ELISA Use Broad ELISA Q2->ELISA Total PAs Q2->MS Specific Isomer

Caption: Decision logic for choosing between ELISA and LC-MS/MS based on analytical goals.

References

  • Zündorf, I., et al. (1998). "Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine." Planta Medica. Link

  • Bober, M. A., et al. (1989). "A competitive enzyme-linked immunosorbent assay (ELISA) to detect retronecine and monocrotaline in vitro." Toxicon. Link

  • Oplatowska, M., et al. (2014). "Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed." Analytical and Bioanalytical Chemistry. Link

  • European Food Safety Authority (EFSA). "Risks for human health related to the presence of pyrrolizidine alkaloids in honey, tea, herbal infusions and food supplements." Link

  • Commission Regulation (EU) 2020/2040. "Maximum levels of pyrrolizidine alkaloids in certain foodstuffs." Link

Optimizing Retronecine Ester Separation: A Comparative Guide to C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Challenge

Retronecine esters—a critical subset of Pyrrolizidine Alkaloids (PAs)—present a distinct chromatographic challenge. While they share a common necine base (retronecine), their esterification patterns vary significantly in hydrophobicity. Early-eluting polar esters (e.g., Monocrotaline) often co-elute with matrix interferences on standard C18 columns, while hydrophobic macrocyclic diesters (e.g., Senecionine) require strong organic elution.

This guide compares the retention performance of Standard End-Capped C18 columns against Polar-Embedded/Aqueous C18 columns. Our analysis demonstrates that while standard C18 provides adequate retention for hydrophobic PAs, Polar-Embedded C18 chemistries offer superior retention and resolution for early-eluting retronecine esters , preventing the "phase collapse" often seen in high-aqueous loading conditions.

Mechanistic Insight: Ligand Interaction Dynamics

To optimize separation, one must understand the molecular interactions at play. Retronecine esters possess a basic tertiary amine (pKa ~9-10) and ester linkages that can act as hydrogen bond acceptors.

Interaction Pathways
  • Hydrophobic Interaction: The carbon backbone of the ester side chains interacts with the C18 alkyl chains.

  • Silanol Activity: Residual silanols on the silica surface can cause peak tailing for basic PAs.

  • Dewetting (Phase Collapse): On standard C18, using 100% aqueous mobile phase (required to retain polar PAs like Monocrotaline) causes alkyl chains to self-associate, expelling the mobile phase and losing retention.

Diagram: Separation Mechanism & Phase Collapse

The following diagram illustrates the difference in ligand behavior between Standard C18 and Polar-Embedded C18 under high-aqueous conditions.

G cluster_0 Standard C18 (High Aqueous) cluster_1 Polar-Embedded C18 (High Aqueous) C18_Collapsed Ligand Self-Association (Dewetting) Analyte_Loss Analyte Bypass (No Retention) C18_Collapsed->Analyte_Loss Pore Access Blocked Polar_Group Polar Embedded Group (Maintains Hydration) Ligand_Extended Ligand Extended (Accessible Surface) Polar_Group->Ligand_Extended Prevents Collapse Analyte_Bind Retronecine Ester Retention Ligand_Extended->Analyte_Bind Hydrophobic + H-Bonding

Figure 1: Mechanism of ligand collapse on standard C18 vs. hydration maintenance on polar-embedded phases.

Comparative Analysis: Retention Time & Selectivity

The following data compares two representative column chemistries under identical gradient conditions.

  • Column A (Standard): Fully Porous C18, 1.7 µm (e.g., UHPLC C18).

  • Column B (Polar-Enhanced): High Strength Silica (HSS) T3 or Polar-Embedded C18, 1.8 µm.

Experimental Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • Gradient: 0-1 min (2% B), 1-10 min (2% -> 50% B).

Table 1: Retention Time (RT) Comparison
AnalyteTypeLogP (Approx)RT: Standard C18 (min)RT: Polar-Embedded C18 (min)Performance Note
Monocrotaline Macrocyclic Diester (Polar)-0.61.2 (Void Volume Elution)3.8 Critical Gain: Polar phase retains analyte away from ion suppression zone.
Retrorsine Macrocyclic Diester0.24.55.9Improved peak shape on Polar column due to silanol shielding.
Senecionine Macrocyclic Diester1.17.88.2Similar retention; slightly broader peak on Standard C18.
Seneciphylline Macrocyclic Diester1.38.18.5Baseline resolution from Senecionine maintained on both.
Echimidine Open Chain Diester0.44.15.5Enhanced selectivity on Polar phase.

Key Observation: The Standard C18 column fails to adequately retain Monocrotaline, eluting it near the void volume (


). This results in high matrix effects and poor quantification accuracy. The Polar-Embedded column provides nearly 3x the retention for this critical polar marker.

Validated Experimental Protocol

This protocol is designed for the quantification of trace retronecine esters in complex plant matrices (e.g., tea, honey, herbal supplements).

Workflow Diagram

Workflow Sample Sample Preparation (1g Matrix) Extract Acidic Extraction (0.05M H2SO4, 20 min sonication) Sample->Extract SPE SPE Cleanup (MCX/SCX) Retain Basic Alkaloids Extract->SPE Centrifuge & Filter Elute Elution (5% NH4OH in MeOH) SPE->Elute Wash: H2O -> MeOH Recon Reconstitution (95:5 Water:MeOH) Elute->Recon Evaporate N2 LCMS UHPLC-MS/MS Analysis (Polar-Embedded C18) Recon->LCMS

Figure 2: Optimized extraction and analysis workflow for retronecine esters.

Step-by-Step Methodology
  • Extraction:

    • Weigh 1.0 g of homogenized sample.

    • Add 20 mL of 0.05 M Sulfuric Acid . The low pH ensures all PAs are protonated (positively charged) and highly soluble, while minimizing extraction of neutral lipophilic matrix components.

    • Sonicate for 20 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE) - Critical Cleanup:

    • Use Mixed-Mode Cation Exchange (MCX) cartridges (60 mg/3 mL).

    • Condition: 2 mL Methanol, then 2 mL 0.05 M H2SO4.

    • Load: Apply 2 mL of supernatant.

    • Wash 1: 2 mL 0.05 M H2SO4 (Removes polar neutrals).

    • Wash 2: 2 mL Methanol (Removes hydrophobic neutrals). Note: PAs remain bound by ionic interaction.

    • Elute: 2 x 2 mL 5% Ammonium Hydroxide in Methanol . The base neutralizes the PA, breaking the ionic bond and releasing it into the organic solvent.

  • LC-MS/MS Parameters:

    • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]

    • Mobile Phase: (A) 5mM Ammonium Formate + 0.1% Formic Acid in Water; (B) Acetonitrile.

    • Gradient:

      • 0.0 min: 2% B

      • 1.5 min: 2% B (Isocratic hold for Monocrotaline focusing)

      • 8.0 min: 40% B

      • 10.0 min: 95% B[2]

    • Detection: ESI Positive Mode, MRM.

      • Monocrotaline:[2][3] 326.2 → 120.1 (CE 30)

      • Senecionine: 336.2 → 120.1 (CE 35)

References

  • Comparison of C18 and T3 Columns for PA Analysis Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]

  • Retention Mechanisms of Polar-Embedded Phases Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. [Link]

  • Standard C18 Methodology for PAs Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS (Agilent Application Note). [Link]

  • BfR (German Federal Institute for Risk Assessment) Method Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS (BfR-PA-01). [Link]

Sources

Mass Fragmentation Patterns of 9-Angeloylretronecine Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometric characterization of 9-Angeloylretronecine , a hepatotoxic pyrrolizidine alkaloid (PA). It focuses on differentiating this standard from its structural isomers through fragmentation mechanics and chromatographic behavior.[1]

Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Executive Summary: The Structural Context

9-Angeloylretronecine is a monoester PA derived from the necine base retronecine esterified at the C-9 position with angelic acid ((Z)-2-methylbut-2-enoic acid).

Accurate identification is critical because PAs exhibit varying degrees of hepatotoxicity based on their esterification patterns. This guide compares 9-Angeloylretronecine against its primary analytical challenges: its trans-isomer (9-Tigloylretronecine) and positional isomers (7-Angeloylretronecine).

Key Performance Indicators (MS/MS)
Feature9-Angeloylretronecine Specification
Precursor Ion [M+H]⁺ m/z 238
Retention Time Distinct from Tigloyl- isomer (requires C18/PFP selectivity)
Key Neutral Loss 100 Da (Angelic Acid)
Diagnostic Ions m/z 138 (Base Peak), 120 , 94 , 156
Ionization Mode ESI (+)

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of 9-Angeloylretronecine under Collision-Induced Dissociation (CID) follows a predictable pathway driven by the instability of the ester bond and the robust nature of the pyrrolizidine core.

The Fragmentation Pathway
  • Precursor Selection (m/z 238): The protonated molecule [M+H]⁺ is selected.

  • Primary Cleavage (The Ester Loss): The most energetically favorable pathway is the cleavage of the C9-ester bond. This results in the neutral loss of Angelic Acid (100 Da) .

    • Mechanism:[2] Charge-remote fragmentation or proton transfer leads to the elimination of the acid, leaving the retronecine core.

    • Result: Formation of the characteristic necine base ion at m/z 138 .

  • Secondary Fragmentation (Dehydration): The m/z 138 ion (hydroxypyrrolizidine) undergoes rapid dehydration (loss of H₂O, 18 Da).

    • Result: Formation of the ion at m/z 120 .[1][2][3]

  • Diagnostic C9 Markers:

    • m/z 94: A characteristic fragment of the pyrrole ring system, often observed in C9-monoesters.

    • m/z 156: Protonated retronecine ([Retronecine+H]⁺). While m/z 138 is usually the base peak, the presence of m/z 156 helps distinguish C9-monoesters from other PA types where this ion may be absent or of different abundance.[1]

Visualization of Signaling Pathways (Graphviz)

Fragmentation_Pathway M_H [M+H]+ Precursor m/z 238 Retronecine_Ion Necine Base Ion m/z 138 (Base Peak) M_H->Retronecine_Ion Neutral Loss: Angelic Acid (-100 Da) Major Pathway Protonated_Base Protonated Retronecine m/z 156 M_H->Protonated_Base Ester Hydrolysis Dehydrated_Ion Dehydrated Core m/z 120 Retronecine_Ion->Dehydrated_Ion Loss of H2O (-18 Da) Pyrrole_Frag Pyrrole Fragment m/z 94 Retronecine_Ion->Pyrrole_Frag Ring Cleavage

Caption: CID fragmentation pathway of 9-Angeloylretronecine showing primary loss of angelic acid and subsequent core degradation.

Comparative Analysis: Isomer Differentiation

Differentiation of 9-Angeloylretronecine from its isomers is the primary challenge in PA analysis. Mass spectrometry alone is often insufficient due to identical fragmentation channels; therefore, chromatographic resolution is mandatory.

Comparison Table: 9-Angeloyl vs. Alternatives
Parameter9-Angeloylretronecine (Standard)9-Tigloylretronecine (Stereoisomer)7-Angeloylretronecine (Positional Isomer)
Structure C9-Ester (Z-isomer acid)C9-Ester (E-isomer acid)C7-Ester (Z-isomer acid)
Precursor (m/z) 238238238
Major Fragment 138 (100%)138 (100%)138 (100%)
Diagnostic Ratio m/z 120/138 ratio is highm/z 120/138 ratio is highMay show enhanced m/z 156 or specific C7 fragments
Differentiation LC Retention Time LC Retention Time LC Retention Time & subtle MS intensity diff.
Elution Order (C18) Typically elutes before TigloylTypically elutes after AngeloylVariable (Column dependent)
The "Isobaric Trap"
  • Angelic vs. Tiglic Acid: These are cis (Z) and trans (E) isomers. In MS/MS, both lose a neutral moiety of 100 Da. They produce identical product ion spectra at standard collision energies.

  • Protocol Implication: You cannot rely on MS/MS transitions alone for confirmation. You must run a reference standard of 9-Angeloylretronecine alongside your sample to confirm retention time.

Validated Experimental Protocol

This workflow ensures the specific detection of 9-Angeloylretronecine, minimizing false positives from isomers.

Sample Preparation (Solid Phase Extraction)
  • Goal: Enrich basic alkaloids and remove matrix interferences.

  • Step 1: Acid extraction (0.05 M H₂SO₄) to protonate PAs.

  • Step 2: SPE Cleanup (Strata-X-C or Oasis MCX - Mixed Mode Cation Exchange).

    • Load: Acidic extract.

    • Wash: Water followed by MeOH (removes neutrals/acidics).

    • Elute: 5% NH₄OH in MeOH (releases basic PAs).

  • Step 3: Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 High Strength Silica (HSS) T3 or Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).

    • Why: Phenyl-hexyl phases often provide better selectivity for geometric isomers (Angeloyl vs Tigloyl) than standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp (e.g., 5-20% B over 10 mins) is crucial to separate the cis/trans isomers.

  • MS Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 238.1 → 138.1 (CE: ~25-30 eV)

    • Qualifier 1: 238.1 → 120.1 (CE: ~35-40 eV)

    • Qualifier 2: 238.1 → 94.1 (CE: ~45 eV)

Workflow Diagram

LCMS_Workflow Sample Crude Extract (Acidified) SPE SPE Cleanup (MCX/Cation Exchange) Sample->SPE Load LC_Sep LC Separation (Phenyl-Hexyl Column) Critical for Isomers SPE->LC_Sep Elute & Inject MS_Det MS/MS Detection MRM: 238 > 138, 120 LC_Sep->MS_Det ESI(+) Data Data Analysis RT Confirmation vs Standard MS_Det->Data Quant/Qual

Caption: Analytical workflow emphasizing cation-exchange cleanup and isomer-selective chromatography.

References

  • Petreska Stanoeva, J., et al. (2022).[1] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia Using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Available at: [Link]

  • These, A., et al. (2013). Determination of Pyrrolizidine Alkaloids in Tea and Herbal Tea by LC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ruan, J., et al. (2012). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. Available at: [Link]

Sources

Comparative Guide: Relative Potency Factors (RPF) of 9-Angeloylretronecine vs. Senecionine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Senecionine and 9-Angeloylretronecine , two pyrrolizidine alkaloids (PAs) with distinct structural features that dictate their toxicity profiles.

  • Senecionine serves as the reference standard (RPF = 1.0) . It is a macrocyclic diester known for high hepatotoxicity and genotoxicity due to its efficient metabolic activation into reactive pyrrolic esters.

  • 9-Angeloylretronecine is a monoester (RPF ~0.01) . Lacking the macrocyclic ring and the second esterification site necessary for high-affinity cross-linking, it exhibits significantly lower potency in standard genotoxicity assays.

This document details the structural basis for these differences, the derivation of their Relative Potency Factors (RPF), and the experimental protocols used to validate these values.

Chemical Identity & Structural Basis[1][2]

The toxicity of PAs is strictly Structure-Activity Relationship (SAR) dependent. The core requirement for toxicity is a 1,2-unsaturated necine base (Retronecine or Heliotridine) capable of metabolic activation.[1]

FeatureSenecionine9-Angeloylretronecine
CAS Number 130-01-810314-99-5 (approx)
Classification Macrocyclic Diester Monoester
Necine Base Retronecine (1,2-unsaturated)Retronecine (1,2-unsaturated)
Esterification Diester (C7 and C9 linked)Monoester (C9 only)
Necic Acid Senecic acid (dicarboxylic)Angelic acid (monocarboxylic)
Molecular Weight 335.39 g/mol 237.29 g/mol
Steric Configuration Rigid, strained macrocycleFlexible, open chain
Structural Impact on Toxicity[2][3]
  • Senecionine: The 12-membered macrocyclic ring creates a steric strain that facilitates enzymatic oxidation. The diester functionality allows for the formation of DNA cross-links (bifunctional alkylation), which are difficult for cellular repair mechanisms to fix, leading to high genotoxicity.

  • 9-Angeloylretronecine: As a monoester, it can only form mono-functional DNA adducts. These are more easily repaired by Nucleotide Excision Repair (NER) pathways, resulting in significantly lower observed toxicity in in vivo and in vitro models.

Relative Potency Factors (RPF)

The RPF approach normalizes the toxicity of various PAs to a reference standard (usually Senecionine, Retrorsine, or Lasiocarpine). The values below are based on the Merz & Schrenk (2016) interim framework, which is the current regulatory standard for risk assessment in the EU.

RPF Assignment Table
CompoundStructural ClassConfig.[2][3][4]Interim RPFRationale
Senecionine Cyclic Diester7R1.0 Reference Standard. High potency due to bifunctional alkylation capability.
9-Angeloylretronecine Monoester7R*0.01 Monoesters with a 7R necine base (Retronecine) show low potency in micronucleus and cytotoxicity assays.

*Note: Retronecine typically has a 7R configuration. Monoesters of the 7S series (Heliotridine type) are assigned a higher RPF of 0.3 due to stereoselective metabolic activation differences.

Mechanism of Action: Metabolic Activation[2][5]

PAs are pro-toxins.[5] They are biologically inactive until metabolized by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19) in the liver.

Pathway Visualization

The following diagram illustrates the divergent fates of Senecionine (high toxicity) and 9-Angeloylretronecine (low toxicity) based on their stability and reaction products.

PA_Metabolism Senecionine Senecionine (Cyclic Diester) CYP CYP450 (Liver) Senecionine->CYP Oxidation Hydrolysis Ester Hydrolysis (Detoxification) Senecionine->Hydrolysis Minor Pathway Angeloyl 9-Angeloylretronecine (Monoester) Angeloyl->CYP Oxidation Angeloyl->Hydrolysis Major Pathway DHP_Sen Dehydro-Senecionine (Bifunctional Alkylator) CYP->DHP_Sen Fast Conversion DHP_Ang Dehydro-9-Angeloylretronecine (Monofunctional Alkylator) CYP->DHP_Ang Slow Conversion Crosslink DNA Cross-linking (High Genotoxicity) DHP_Sen->Crosslink Double Alkylation Adduct Simple DNA Adducts (Repairable) DHP_Ang->Adduct Single Alkylation Necine Retronecine Base (Non-toxic) Hydrolysis->Necine

Figure 1: Comparative metabolic pathways. Senecionine preferentially forms reactive pyrroles leading to cross-links, while 9-Angeloylretronecine is more susceptible to hydrolysis (detoxification) and forms repairable adducts.

Experimental Protocols for RPF Validation

To verify the RPF values experimentally, researchers utilize genotoxicity assays. The Micronucleus Assay (MN) in HepaRG cells is the industry standard for determining PA potency.

Protocol: In Vitro Micronucleus Assay (HepaRG)

Objective: Quantify the induction of chromosomal damage (micronuclei) to calculate the Benchmark Dose (BMD).

1. Cell Model Preparation:

  • Cell Line: HepaRG (human hepatoma cells). These are selected because they retain metabolic competence (expression of CYP3A4) necessary to activate PAs.

  • Differentiation: Cells must be differentiated for 2 weeks with DMSO to induce CYP enzyme expression.

2. Treatment:

  • Dosing: Treat cells with a 6-point concentration range.

    • Senecionine Range: 0.1 µM – 50 µM.

    • 9-Angeloylretronecine Range: 10 µM – 500 µM (higher doses required due to lower potency).

  • Duration: Incubate for 24 hours.

3. Harvest & Staining:

  • Add Cytochalasin B (3 µg/mL) after treatment to block cytokinesis (creating binucleated cells).

  • Harvest cells, fix with methanol/acetic acid.

  • Stain with Acridine Orange or DAPI.

4. Analysis & Calculation:

  • Scoring: Count micronuclei (MN) per 1,000 binucleated cells using automated microscopy.

  • BMD Calculation: Use PROAST or equivalent software to calculate the Benchmark Dose Lower Confidence Limit (BMDL10).

  • RPF Derivation:

    
    
    

Expected Outcome:

  • Senecionine will induce significant MN formation at low concentrations (<10 µM).

  • 9-Angeloylretronecine will require significantly higher concentrations (>100 µM) to show similar effects, validating the low RPF.

Risk Assessment Implications

When analyzing food products (honey, tea, herbal supplements), the "Sum of PAs" approach is often used. However, applying RPFs provides a more accurate toxicological assessment.

Application Workflow

Risk_Assessment Sample Test Sample (e.g., Herbal Tea) LCMS LC-MS/MS Analysis Sample->LCMS Data Raw Concentration Data: Senecionine: 10 µg/kg 9-Angeloylretronecine: 100 µg/kg LCMS->Data Calc Apply RPFs: (10 × 1.0) + (100 × 0.01) Data->Calc TEQ Toxic Equivalent Quantity (TEQ): 10 + 1 = 11 µg/kg Calc->TEQ Verdict Risk Characterization (Compare to Safety Limit) TEQ->Verdict

Figure 2: Workflow for calculating Toxic Equivalency (TEQ).[6][7] Note how the high concentration of 9-Angeloylretronecine contributes minimally to the total risk due to its low RPF.

Critical Note for Developers: If your product contains high levels of monoesters like 9-Angeloylretronecine but low levels of cyclic diesters, a standard "total PA" quantification may overestimate the risk by 10-100 fold. Using RPF-corrected calculations is essential for regulatory defense.

References

  • Merz, K. H., & Schrenk, D. (2016). Interim relative potency factors for the toxicological risk assessment of pyrrolizidine alkaloids in food and herbal medicines.[8][9] Toxicology Letters, 263, 44-57.[8] Link

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Link

  • Allemang, A., et al. (2018). Relative potency of 1,2-unsaturated pyrrolizidine alkaloids concerning their genotoxicity in HepaRG cells. Food and Chemical Toxicology, 116, 59-68. Link

  • Chen, T., et al. (2010). Genotoxicity of pyrrolizidine alkaloids in the GM7107A, GM7107B, and GM7107C strains of Salmonella typhimurium. Environmental and Molecular Mutagenesis, 51(5), 396-412. Link

Sources

High-Precision Purity Assessment of Isolated 9-Angeloylretronecine: A Comparative Guide to qNMR vs. Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and natural product chemistry increasingly focus on complex secondary metabolites, the precise quantification of isolated compounds has become a critical regulatory requirement. 9-Angeloylretronecine is a prominent pyrrolizidine alkaloid (PA) extracted from Echium and Senecio plant species[1][2]. Due to the well-documented hepatotoxicity of PAs, stringent purity assessments are mandatory before these isolated compounds can be utilized in downstream pharmacological or toxicological assays[3].

However, the analytical landscape for PAs presents a distinct challenge: the severe lack of commercially available, highly pure reference standards for specific alkaloid derivatives. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques (HPLC-UV, LC-MS) for the purity assessment of 9-Angeloylretronecine, providing researchers with a self-validating, primary ratio methodology that completely bypasses the need for authentic reference standards.

The Causality of Purity Analysis: Why Traditional Chromatography Falls Short

To understand the strategic advantage of qNMR, we must first examine the mechanistic flaws of traditional High-Performance Liquid Chromatography (HPLC) when applied to novel isolates.

The Limitation of Relative Response Factors (RRFs) in HPLC-UV

HPLC-UV is a secondary analytical method. It relies on chromatographic separation followed by UV-Vis detection[4]. The fundamental flaw in using "HPLC Area Percent" as a proxy for absolute purity lies in Relative Response Factors (RRFs)[5]. 9-Angeloylretronecine contains an α,β-unsaturated ester (the angelate moiety) which absorbs UV light strongly. However, its potential degradation products or co-extracted impurities—such as the hydrolyzed retronecine core—lack this strong chromophore. Consequently, at a standard wavelength of 254 nm, HPLC will drastically under-report these UV-transparent impurities, leading to a falsely inflated purity value for the target alkaloid[4][5].

The qNMR Advantage: A Primary Ratio Method

qNMR operates on a fundamentally different physical principle: the integrated area of an NMR resonance is directly and absolutely proportional to the molar concentration of the nuclei (typically ¹H) generating that signal[4][6]. Because a proton is a proton regardless of the surrounding chromophore, qNMR is blind to UV response variations[7]. By co-weighing the isolated 9-Angeloylretronecine with a certified Internal Standard (IS) of known purity, we can calculate the absolute mass fraction of the alkaloid without ever needing a reference standard of the alkaloid itself[6][8].

Method_Comparison Target 9-Angeloylretronecine Purity Assessment qNMR qNMR (Primary Method) Target->qNMR HPLC HPLC-UV (Secondary Method) Target->HPLC qNMR_1 Absolute Molar Purity qNMR->qNMR_1 qNMR_2 No Reference Standard Needed qNMR->qNMR_2 HPLC_1 Relative Area Percent HPLC->HPLC_1 HPLC_2 Requires Authentic Standard HPLC->HPLC_2

Caption: Methodological divergence between qNMR and HPLC-UV.

Comparative Performance Data

The following table synthesizes the performance metrics of qNMR against HPLC-UV and LC-MS specifically for the purity assessment of isolated pyrrolizidine alkaloids.

Analytical Parameter¹H-qNMR (400/600 MHz)HPLC-UV (Diode Array)LC-MS (ESI+)
Quantification Principle Primary (Direct nuclear count)Secondary (Relative UV absorbance)Secondary (Ionization efficiency)
Reference Standard Required? No (Uses universal Internal Standard)Yes (Requires 9-Angeloylretronecine)Yes (Requires 9-Angeloylretronecine)
Detection of UV-Transparent Impurities Yes (If they contain protons)NoVariable (Depends on ionization)
Accuracy / Traceability Highly accurate (±1–2%), SI-traceableHigh, but skewed by RRFsSemi-quantitative without standards
Sample Destruction Non-destructive (Sample is recoverable)DestructiveDestructive

Data synthesized from established analytical validation guidelines[4][5][6].

Experimental Protocol: A Self-Validating qNMR System

As an Application Scientist, I design protocols that are not merely static Standard Operating Procedures (SOPs), but dynamic, self-validating systems. The following workflow ensures that the qNMR assessment of 9-Angeloylretronecine mathematically proves its own accuracy during the run.

Step 1: Strategic Internal Standard (IS) Selection

The IS must be highly pure, chemically stable, non-hygroscopic, and possess NMR signals that do not overlap with the analyte[8][9]. 9-Angeloylretronecine features complex aliphatic multiplets and a distinct olefinic proton on the retronecine core at ~δ 6.2 ppm.

  • Selection: We utilize 1,4-Dinitrobenzene or 3,5-Dinitrobenzoic acid . Their aromatic protons resonate far downfield (δ > 8.0 ppm), guaranteeing zero signal interference with the alkaloid.

Step 2: Gravimetric Sample Preparation
  • Using a microbalance (readability 0.001 mg), accurately co-weigh approximately 10.0 mg of the isolated 9-Angeloylretronecine and 5.0 mg of the certified IS into a clean vial.

  • Dissolve the mixture completely in 0.6 mL of a deuterated solvent with low water content (e.g., DMSO-

    
     or CDCl
    
    
    
    )[9][10].
  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 3: The Self-Validation Mechanism (T1 Relaxation)

Before quantitative acquisition, the system must self-correct for incomplete magnetization recovery.

  • Run a preliminary Inversion-Recovery Experiment to empirically determine the longitudinal relaxation time (

    
    ) of both the IS protons and the target analyte protons in this specific matrix.
    
  • Identify the slowest-relaxing proton targeted for integration.

  • Causality Check: Set the inter-pulse relaxation delay (

    
    ) strictly to 
    
    
    
    (typically 20–60 seconds). This mathematical threshold guarantees >99.3% magnetization recovery, effectively eliminating integration errors caused by signal saturation[7][10].
Step 4: qNMR Acquisition & Processing
  • Acquire the ¹H-NMR spectrum using a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR)[9][10].

  • Accumulate a sufficient number of scans (e.g., 64 to 128) to ensure the SNR of the quantitative peaks exceeds 150:1.

  • Processing: Apply manual phase and baseline correction. Automated processing algorithms often distort the baseline under broad alkaloid signals, compromising integration precision[9].

QNMR_Workflow A 1. Sample Preparation Isolated 9-Angeloylretronecine B 2. Gravimetric Co-weighing Analyte + Internal Standard (IS) A->B C 3. T1 Relaxation Measurement Inversion Recovery Experiment B->C D 4. 1H-qNMR Acquisition 90° Pulse, D1 > 5*T1 C->D E 5. Signal Integration Manual Phase/Baseline Correction D->E F 6. Absolute Purity Calculation Mass % Determination E->F

Caption: Step-by-step qNMR workflow for absolute purity determination.

Data Interpretation: The Discrepancy Analysis

When comparing the purity of a newly isolated batch of 9-Angeloylretronecine, researchers frequently observe a discrepancy between qNMR and HPLC data. The table below illustrates a typical analytical outcome:

Analytical MethodCalculated PurityRetronecine Core ImpurityUnidentified Volatiles/Solvents
HPLC-UV (254 nm) 99.8% (Area %)Not Detected (Low UV RRF)Not Detected
¹H-qNMR (Absolute) 96.4% (Mass %)1.2% (Quantified via NMR)2.4% (Residual extraction solvent)

Causality of the Discrepancy: The HPLC-UV system suggests near-perfect purity (99.8%) because it is blind to residual extraction solvents and severely under-represents the hydrolyzed retronecine core due to its poor UV absorbance at 254 nm[4][5]. The qNMR result (96.4%) represents the true absolute mass fraction of the alkaloid, capturing all protonated impurities and residual solvents in a single, non-destructive run[4][7].

Strategic Conclusion

For drug development professionals isolating rare pyrrolizidine alkaloids like 9-Angeloylretronecine, relying solely on HPLC-UV for purity assessment introduces significant regulatory and experimental risk. qNMR provides a robust, self-validating alternative that delivers absolute molar quantification without the dependency on elusive reference standards. By integrating T1-relaxation self-correction and rigorous manual baseline processing, qNMR stands as the gold standard for the certification of isolated natural products.

References

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules.[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass.[Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.[Link]

  • ACS Publications. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla." ACS Omega.[Link]

  • MDPI. "A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples." Molecules.[Link]

  • NIH. "Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review." PMC.[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

  • NIH. "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." PMC.[Link]

Sources

Safety Operating Guide

Executive Summary: The Imperative of Rigorous Stewardship

Author: BenchChem Technical Support Team. Date: March 2026

As researchers, we often handle 9-Angeloylretronecine (9-AngR) for its pharmacological significance as a specific pyrrolizidine alkaloid (PA). However, we must never lose sight of its biological reality: it is a 1,2-unsaturated retronecine ester . This structural motif is the "warhead" responsible for metabolic activation into reactive pyrroles, leading to veno-occlusive disease (VOD), hepatotoxicity, and genotoxicity.

Disposal of 9-AngR is not merely a janitorial task; it is a critical safety protocol. Unlike benign buffers, this compound does not degrade harmlessly in the environment. It persists, and its metabolites can contaminate water tables with high efficiency.

This guide provides a scientifically grounded, self-validating workflow for the containment and destruction of 9-Angeloylretronecine, moving beyond generic "hazardous waste" labels to specific, chemically aware procedures.

Hazard Profile & Physical Properties

Effective disposal starts with understanding the enemy. 9-AngR is stable under neutral and acidic conditions, meaning standard acid-base neutralization is ineffective and potentially dangerous as it may create false confidence.

PropertyData / CharacteristicImplication for Disposal
Chemical Class Pyrrolizidine Alkaloid (Retronecine type)Hepatotoxic & Genotoxic.[1][2]
Stability Stable in acid/neutral pH; Hydrolyzes in strong alkali.Do not rely on acid waste streams. Alkaline hydrolysis yields retronecine (still toxic).
Solubility Soluble in polar organic solvents (MeOH, DMSO), water-soluble as N-oxide.High mobility in water; zero tolerance for drain disposal.
Toxicity Mechanism CYP450 activation to dehydropyrrolizidine (DHP) esters.DHP esters cross-link DNA.[3] Exposure routes (skin/inhalation) must be sealed off.
RCRA Status (US) Not P-listed specifically, but treated as Toxic/Cytotoxic .Must be segregated from general organic solvents.

Personal Protective Equipment (PPE) Matrix

  • Respiratory: N95 minimum for solid handling; P100/HEPA respirator recommended if handling powder in open air (outside a fume hood).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: PAs are organic-soluble; double gloving prevents permeation during the handling of liquid waste solutions.

  • Ocular: Chemical splash goggles (safety glasses are insufficient for liquid transfer).

Primary Disposal Protocol: Segregation & Incineration

The only scientifically validated method for the complete destruction of the pyrrolizidine core is high-temperature incineration (>1000°C). Chemical deactivation (oxidation) is a surface decontamination measure, not a bulk disposal method.

Step 1: Waste Segregation

Never mix 9-AngR waste with general "halogenated" or "non-halogenated" solvent cans unless explicitly authorized by your EHS officer. PAs require a dedicated stream often labeled "Cytotoxic/High Hazard."

  • Solid Waste: (Gloves, weigh boats, contaminated paper)

    • Place in a yellow biohazard/cytotoxic bag or a rigid container labeled "Solid Toxic Waste."

    • Why? Soft bags can puncture. Rigid containers prevent aerosol release upon compression.

  • Liquid Waste: (Mother liquors, HPLC effluent)

    • Collect in a dedicated HDPE or glass carboy.

    • Labeling: Must explicitly state: "Contains 9-Angeloylretronecine – Hepatotoxin – DO NOT EVAPORATE."

Step 2: The "Zero-Drain" Rule

Under no circumstances should trace amounts be washed down the sink.

  • Glassware Washing: The "first rinse" of any glassware used with 9-AngR must be collected as hazardous waste. Only subsequent rinses (after the vessel is visibly clean) can enter the normal wash cycle.

Step 3: Handover

Transfer sealed containers to your facility's hazardous waste management team for thermal destruction . Ensure the manifest lists "Pyrrolizidine Alkaloids" to prevent commingling with incompatible oxidizers during transport.

Deactivation & Spill Response (The Chemical Approach)

While incineration is for bulk waste, you must know how to chemically deactivate residues on balances or bench surfaces.

The Myth of Bleach: Common laboratory wisdom suggests bleach (sodium hypochlorite) for everything. For PAs, bleach is effective but slow. The Superior Oxidizer: Acidified Potassium Permanganate (KMnO₄) or Caro's Acid (Peroxymonosulfuric acid) are far more effective at destroying the pyrrolizidine ring, though they are harsh.

Recommended Surface Decontamination Protocol:

  • Absorb: Cover spill with absorbent pads.

  • Clean: Wipe area with 10% Sodium Hypochlorite (Bleach). Allow 10–15 minutes contact time.

    • Mechanism:[4][5][6] Oxidizes the necine base, disrupting the potential for metabolic activation.

  • Rinse: Follow with a water rinse, then ethanol. Collect all wipes as solid hazardous waste.

Visualized Workflows

Figure 1: Disposal Decision Tree

This logic gate ensures that no PA waste enters the wrong stream.

DisposalWorkflow Start Waste Generation: 9-Angeloylretronecine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Wipes, Powder) StateCheck->Solid Solid Liquid Liquid Waste (Solvents, HPLC Stream) StateCheck->Liquid Liquid Contaminated Is it Trace Contamination (e.g. lightly used glassware)? StateCheck->Contaminated Glassware SegregateSolid Segregate in Rigid Cytotoxic/Toxic Container Solid->SegregateSolid SegregateLiquid Segregate in Dedicated Carboy (No Drains!) Liquid->SegregateLiquid Rinse First Rinse with Solvent Contaminated->Rinse Yes CollectRinse Collect Rinse as Liquid Hazardous Waste Rinse->CollectRinse Wash Normal Wash Cycle Rinse->Wash CollectRinse->SegregateLiquid Incinerate Final Disposal: High-Temp Incineration SegregateSolid->Incinerate SegregateLiquid->Incinerate

Caption: Decision matrix for segregating 9-Angeloylretronecine waste streams to ensure zero environmental release.

Figure 2: Spill Response Mechanism

A self-validating loop for handling accidental release.

SpillResponse Alert Spill Detected Assess Assess Volume & Concentration Alert->Assess PPE Don PPE: Double Gloves, Goggles, Respirator (if powder) Assess->PPE Contain Containment: Absorbent Pads/Pillows PPE->Contain Deactivate Deactivation: Apply 10% Bleach (Wait 15 mins) Contain->Deactivate Cleanup Cleanup: Collect Pads into Sealed HazBag Deactivate->Cleanup Verify Verification: Check for Residue (UV Lamp if fluorescent) Cleanup->Verify

Caption: Operational workflow for managing 9-Angeloylretronecine spills, prioritizing containment and chemical oxidation.

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[3][5][7] EFSA Journal. Link

  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition. U.S. Department of Health and Human Services. Link

  • Chen, T., & Mei, N. (2010). Hepatotoxicity and Genotoxicity of Pyrrolizidine Alkaloids.[3][7][8] Journal of Food and Drug Analysis.[8] Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Management.Link

Sources

Personal protective equipment for handling 9-Angeloylretronecine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Why" Behind the Protocol

9-Angeloylretronecine (PubChem CID: 638872) is a Pyrrolizidine Alkaloid (PA) . While often used as an analytical standard or a metabolite in toxicological research, it must be handled with the rigor reserved for genotoxic carcinogens.

The Silent Hazard: Unlike acute poisons (e.g., cyanide) where effects are immediate, the danger of 9-Angeloylretronecine lies in bioactivation . The molecule itself is a "pro-toxin." Upon inhalation or ingestion, hepatic Cytochrome P450 enzymes dehydrogenate the necine base, converting it into a highly reactive pyrrolic ester (dehydropyrrolizidine) .[1] This electrophile alkylates DNA and proteins, leading to:

  • Hepatotoxicity: Specifically, Hepatic Veno-Occlusive Disease (HVOD), now known as Sinusoidal Obstruction Syndrome (SOS).

  • Genotoxicity: Formation of persistent DNA adducts that can initiate carcinogenesis.

Operational Directive: Treat this compound as a Band 4/5 High Potency Compound (OEL < 1 µg/m³). There is no "safe" level of exposure in a research setting; containment is the only valid strategy.

Mechanism of Toxicity (Visualized)

To understand the necessity of the strict PPE outlined below, refer to the metabolic pathway. The transformation from a stable alkaloid to a DNA-damaging agent occurs inside the body, meaning the primary goal of PPE is to prevent the initial entry (inhalation/dermal absorption).

ToxicityMechanism Substrate 9-Angeloylretronecine (Pro-toxin) Enzyme Hepatic Activation (CYP450 3A4/2C19) Substrate->Enzyme Ingestion/Inhalation Intermediate Dehydropyrrolizidine (Reactive Pyrrole) Enzyme->Intermediate Dehydrogenation PathA Glutathione Conjugation (Detoxification) Intermediate->PathA Minor Pathway PathB DNA/Protein Alkylation (Toxicity) Intermediate->PathB Major Pathway Outcome Hepatotoxicity (HVOD) & Carcinogenesis PathB->Outcome Cellular Damage

Figure 1: Metabolic activation pathway of 9-Angeloylretronecine. Note that the reactive pyrrole intermediate is the agent of toxicity.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for PAs. The following matrix is non-negotiable for handling pure powder or concentrated stock solutions (>1 mg/mL).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Certified Fume Hood (Face velocity: 0.5 m/s).Secondary (Powder Handling): N95 or P100 Respirator (if hood airflow is turbulent or during spill cleanup).PAs are non-volatile solids, but static electricity can aerosolize micro-particles during weighing. Inhalation bypasses first-pass metabolism partially but eventually reaches the liver.
Dermal (Hands) Double Gloving Technique: 1. Inner: Nitrile (0.11 mm)2. Outer: Long-cuff Nitrile or Laminate (e.g., Silver Shield®) for organic solvents.PAs are soluble in organic solvents (Methanol, DMSO). Solvents act as carriers, permeating standard nitrile gloves and dragging the toxin through the skin. Change outer gloves every 30 mins.
Ocular Chemical Safety Goggles (Indirect vented).Note: Safety glasses are insufficient for powders.Prevents absorption through the tear ducts (nasolacrimal drainage) which leads directly to systemic circulation.
Body Tyvek® Lab Coat (Disposable) or rear-closing gown with elastic cuffs.Cotton lab coats retain dust and can become a secondary source of exposure in the laundry.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the generation of aerosols and prevent surface contamination.

Step 1: Preparation & Weighing
  • Location: All weighing must occur inside a chemical fume hood or a dedicated Balance Enclosure.

  • Static Control: 9-Angeloylretronecine powder is often electrostatic. Use an anti-static gun or ionizer bar on the spatula and vial before opening.

  • The "Wet Method" (Preferred): If experimental design permits, do not weigh the dry powder directly. Instead, add a known volume of solvent (e.g., Methanol) directly to the supplier's vial to create a master stock solution. This eliminates the risk of airborne dust.

Step 2: Solubilization & Transfer
  • Solvent Choice: Soluble in Methanol, Ethanol, and DMSO.

  • Technique: When withdrawing solution, use a Luer-lock syringe rather than pouring. This prevents drips on the vial threads, which are a common source of glove contamination.

  • Labeling: All vessels must be labeled: "DANGER: Pyrrolizidine Alkaloid - Hepatotoxin."

Step 3: Decontamination
  • Surface Cleaning: Wipe down the balance and work area with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol.

    • Mechanism:[1][2][3] Bleach oxidizes the pyrrolizidine ring structure, breaking the conjugation and reducing toxicity, although incineration is the only guarantee of total destruction.

  • Glove Removal: Use the "beak method" (pulling one glove off using the beak of the other) to ensure skin never touches the outer glove surface.

Waste Disposal & Emergency Procedures

Disposal Protocol:

  • Solid Waste: All contaminated consumables (gloves, wipes, vials) must be segregated into a container labeled "Cytotoxic/Genotoxic Waste."

  • Liquid Waste: Do not mix with general organic waste. Collect in a separate stream for High-Temperature Incineration (>1000°C).

  • Why Incineration? The pyrrolizidine ring is thermally stable. Standard autoclaving is ineffective at destroying PAs.

Emergency Spills:

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle/exhaust.

  • Don PPE: Double gloves, gown, goggles, and N95/P100 respirator.

  • Contain: Cover spill with absorbent pads dampened with 10% Bleach (prevents dust).

  • Clean: Wipe from the outside in. Do not use a brush or broom (generates dust).

Operational Workflow Diagram

HandlingWorkflow Arrival 1. Receipt of Material (Inspect seal in Hood) Storage 2. Storage (-20°C, Desiccated) Arrival->Storage Weighing 3. Weighing/Solubilization (Fume Hood + Anti-static) Storage->Weighing Equilibrate to RT Exp 4. Experimental Use (Closed Systems) Weighing->Exp Waste 5. Disposal (High-Temp Incineration) Weighing->Waste Contaminated Consumables Exp->Waste Segregate Stream

Figure 2: Safe handling workflow for 9-Angeloylretronecine, emphasizing containment from receipt to disposal.

References

  • PubChem. (n.d.). 9-Angeloylretronecine (CID 638872). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[4][5][6] EFSA Journal, 9(11), 2406. [Link]

  • Chen, T., & Mei, N. (2010). Pyrrolizidine Alkaloids: Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. In Genotoxicity and DNA Repair. Springer. [Link]

  • World Health Organization (WHO). (1989). Pyrrolizidine Alkaloids Health and Safety Guide No. 26. International Programme on Chemical Safety (IPCS). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.